molecular formula C16H26N2O3 B1212148 Propoxycaine CAS No. 86-43-1

Propoxycaine

货号: B1212148
CAS 编号: 86-43-1
分子量: 294.39 g/mol
InChI 键: CAJIGINSTLKQMM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Propoxycaine is a benzoate ester.
This compound is a local anesthetic of the ester type that has a rapid onset of action and a longer duration of action than procaine hydrochloride. This drug was removed from the US market in 1996. Although no longer available in the United States, this medication was used in combination with procaine to aid in anesthesia during dental procedures. Used in combination with procaine, it was the only dental local anesthetic available in cartridge form.
This compound is a para-aminobenzoic acid ester with local anesthetic activity. This compound binds to and inhibits voltage-gated sodium channels, thereby inhibiting the ionic flux required for the initiation and conduction of impulses. This results in a loss of sensation.
A local anesthetic of the ester type that has a rapid onset of action and a longer duration of action than procaine hydrochloride. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1017)

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-(diethylamino)ethyl 4-amino-2-propoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3/c1-4-10-20-15-12-13(17)7-8-14(15)16(19)21-11-9-18(5-2)6-3/h7-8,12H,4-6,9-11,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJIGINSTLKQMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)N)C(=O)OCCN(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6047866
Record name Propoxycaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86-43-1
Record name Propoxycaine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propoxycaine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086431
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propoxycaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09342
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Propoxycaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propoxycaine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.519
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPOXYCAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EPD1EH7F53
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

146-151
Record name Propoxycaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09342
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

Synthesis Pathway of 4-amino-2-propoxybenzoic acid for Propoxycaine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthesis pathway for 4-amino-2-propoxybenzoic acid, a key intermediate in the production of the local anesthetic Propoxycaine. The synthesis commences from the readily available starting material, 4-nitrosalicylic acid (2-hydroxy-4-nitrobenzoic acid), and proceeds through a three-step reaction sequence involving etherification, reduction, and finally esterification to yield this compound. This guide includes detailed experimental protocols, quantitative data, and process diagrams to facilitate understanding and replication in a laboratory setting.

Overview of the Synthesis Pathway

The synthesis of this compound from 4-nitrosalicylic acid can be conceptually divided into two main stages:

  • Stage 1: Synthesis of the core intermediate, 4-amino-2-propoxybenzoic acid. This stage involves the introduction of the propoxy group and the reduction of the nitro group.

  • Stage 2: Esterification to form this compound. This final step couples the synthesized aminobenzoic acid derivative with 2-(diethylamino)ethanol (B1670525).

A retrosynthetic analysis of this compound reveals the key bond disconnections, identifying 4-amino-2-propoxybenzoic acid and 2-(diethylamino)ethanol as the immediate precursors[1]. The synthesis of the former is the more complex part of the process and is the primary focus of this guide.

Detailed Synthesis Steps

The proposed synthetic route is as follows:

Step 1: Propoxylation of 4-Nitrosalicylic Acid to 2-Propoxy-4-nitrobenzoic Acid

The initial step involves the etherification of the hydroxyl group of 4-nitrosalicylic acid with a propylating agent. A Williamson ether synthesis is a suitable and widely used method for this transformation.

Step 2: Reduction of 2-Propoxy-4-nitrobenzoic Acid to 4-amino-2-propoxybenzoic acid

The nitro group of 2-propoxy-4-nitrobenzoic acid is then reduced to an amino group. This can be effectively achieved through catalytic hydrogenation or by using reducing agents such as tin(II) chloride in an acidic medium.

Step 3: Esterification to this compound

The final step is the esterification of 4-amino-2-propoxybenzoic acid with 2-(diethylamino)ethanol to form the active pharmaceutical ingredient, this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis. Please note that yields can vary based on reaction scale and optimization.

Table 1: Synthesis of 2-Propoxy-4-nitrobenzoic Acid

ParameterValueReference
Starting Material4-Nitrosalicylic Acid
Reagents1-bromopropane (B46711), K₂CO₃
SolventAcetone
Reaction Time8-12 hours
TemperatureReflux
Yield~85%

Table 2: Synthesis of 4-amino-2-propoxybenzoic acid

ParameterValueReference
Starting Material2-Propoxy-4-nitrobenzoic Acid
ReagentsSnCl₂·2H₂O, HCl
SolventEthanol
Reaction Time4-6 hours
TemperatureReflux
Yield~90%

Table 3: Synthesis of this compound

ParameterValueReference
Starting Material4-amino-2-propoxybenzoic acid
Reagents2-(diethylamino)ethanol, H₂SO₄ (catalyst)
SolventToluene
Reaction Time6-8 hours
TemperatureReflux (with Dean-Stark trap)
Yield~80%

Detailed Experimental Protocols

4.1. Step 1: Synthesis of 2-Propoxy-4-nitrobenzoic Acid

This protocol is adapted from a general Williamson ether synthesis methodology.

  • Materials:

    • 4-Nitrosalicylic acid (1.0 eq)

    • 1-bromopropane (1.5 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

    • Acetone, anhydrous

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrosalicylic acid and anhydrous acetone.

    • Add anhydrous potassium carbonate to the suspension and stir at room temperature for 20 minutes.

    • Add 1-bromopropane to the reaction mixture.

    • Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate (B1210297) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from ethanol/water.

4.2. Step 2: Synthesis of 4-amino-2-propoxybenzoic acid

This protocol utilizes a standard tin(II) chloride reduction method.

  • Materials:

    • 2-Propoxy-4-nitrobenzoic acid (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0 eq)

    • Concentrated hydrochloric acid (HCl)

    • Ethanol

    • Sodium hydroxide (B78521) (NaOH) solution

  • Procedure:

    • In a round-bottom flask, dissolve 2-propoxy-4-nitrobenzoic acid in ethanol.

    • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the stirred solution at room temperature.

    • After the addition is complete, heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

    • Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution until a pH of ~8 is reached. This will precipitate tin salts.

    • Filter the mixture and wash the precipitate with ethanol.

    • Combine the filtrate and washings and concentrate under reduced pressure.

    • Dissolve the residue in water and acidify with acetic acid to a pH of ~5-6 to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 4-amino-2-propoxybenzoic acid.

4.3. Step 3: Synthesis of this compound

This protocol describes a classic Fischer esterification.

  • Materials:

    • 4-amino-2-propoxybenzoic acid (1.0 eq)

    • 2-(diethylamino)ethanol (1.2 eq)

    • Concentrated sulfuric acid (H₂SO₄) (catalytic amount)

    • Toluene

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-amino-2-propoxybenzoic acid, 2-(diethylamino)ethanol, and toluene.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

    • Continue refluxing for 6-8 hours or until no more water is collected. Monitor the reaction by TLC.

    • Cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

    • The crude product can be further purified by vacuum distillation or by conversion to its hydrochloride salt and recrystallization.

Process Diagrams

5.1. Overall Synthesis Workflow

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Propoxylation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Esterification 4-Nitrosalicylic_Acid 4-Nitrosalicylic Acid Propoxylation Williamson Ether Synthesis (+ 1-bromopropane, K₂CO₃) 4-Nitrosalicylic_Acid->Propoxylation Intermediate_1 2-Propoxy-4-nitrobenzoic Acid Propoxylation->Intermediate_1 Reduction Nitro Group Reduction (+ SnCl₂, HCl) Intermediate_1->Reduction Intermediate_2 4-amino-2-propoxybenzoic acid Reduction->Intermediate_2 Esterification Fischer Esterification (+ 2-(diethylamino)ethanol) Intermediate_2->Esterification This compound This compound Esterification->this compound

Caption: Overall synthesis workflow for this compound from 4-Nitrosalicylic Acid.

5.2. Logical Relationship of Key Transformations

Key_Transformations Start 4-Nitrosalicylic Acid (2-hydroxy-4-nitrobenzoic acid) Etherification Etherification of Phenolic -OH Start->Etherification  Williamson Synthesis Nitro_Intermediate 2-Propoxy-4-nitrobenzoic Acid Etherification->Nitro_Intermediate Reduction Reduction of -NO₂ to -NH₂ Nitro_Intermediate->Reduction  e.g., SnCl₂/HCl Amino_Intermediate 4-amino-2-propoxybenzoic acid Reduction->Amino_Intermediate Esterification Esterification of -COOH Amino_Intermediate->Esterification  Fischer Esterification Final_Product This compound Esterification->Final_Product

Caption: Logical flow of key chemical transformations in the synthesis of this compound.

References

An In-depth Technical Guide on the Chemical Structure and Properties of Propoxycaine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Propoxycaine hydrochloride is an ester-type local anesthetic, chemically identified as 2-(diethylamino)ethyl 4-amino-2-propoxybenzoate hydrochloride.[1] For years, it served as a valuable tool in medical and dental procedures for providing localized anesthesia, often in combination with other agents like procaine.[2][3] Its mechanism of action centers on the reversible blockade of voltage-gated sodium channels, a hallmark of local anesthetics, which effectively prevents the transmission of pain signals.[4] Additionally, it has been shown to modulate the fluidity of lipid bilayers in cell membranes, potentially contributing to its anesthetic effect.[1][3] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, pharmacology, and relevant analytical methodologies for researchers, scientists, and drug development professionals. Although withdrawn from the U.S. market in 1996, its study remains relevant for understanding the structure-activity relationships of ester-type anesthetics.[3]

Chemical Identity and Structure

This compound hydrochloride is the hydrochloride salt form of this compound, a para-aminobenzoic acid ester.[5] The hydrochloride salt enhances its water solubility, making it suitable for injectable formulations.[2]

Table 1: Chemical Identifiers of this compound Hydrochloride

IdentifierValue
IUPAC Name 2-(diethylamino)ethyl 4-amino-2-propoxybenzoate;hydrochloride[5]
CAS Number 550-83-4[2][5][6][7]
Molecular Formula C₁₆H₂₇ClN₂O₃[5][6][7]
Molecular Weight 330.85 g/mol [6][7][8]
Canonical SMILES CCCOC1=C(C=CC(=C1)N)C(=O)OCCN(CC)CC.Cl[7]
InChI InChI=1S/C16H26N2O3.ClH/c1-4-10-20-15-12-13(17)7-8-14(15)16(19)21-11-9-18(5-2)6-3;/h7-8,12H,4-6,9-11,17H2,1-3H3;1H[2]
Synonyms This compound HCl, Ravocaine hydrochloride, Blockain hydrochloride, WIN 3459[2][5]

Physicochemical Properties

The physical and chemical properties of a drug substance are critical for its formulation and delivery. This compound hydrochloride presents as white, odorless crystals that may discolor upon prolonged exposure to light and air.[9]

Table 2: Physicochemical Data for this compound Hydrochloride

PropertyValueSource
Melting Point 148-150 °C[6][9]
Boiling Point 434.4 °C at 760 mmHg[6]
Flash Point 216.5 °C[6]
Water Solubility Very soluble; 80 mg/mL (241.8 mM); 100 mg/mL (302.25 mM)[4][8][9]
Other Solubilities DMSO: 50-60 mg/mL; Methanol (B129727) (Slightly); Alcohol (Slightly); Chloroform (Slightly); Ether (Practically insoluble)[4][6][8][9]
pH 5.4 (2% aqueous solution)[9]
Vapor Pressure 9.5 x 10⁻⁸ mmHg at 25 °C[6]
Topological Polar Surface Area 64.8 Ų[5]
Storage Temperature Room temperature or 2-8 °C, in a well-closed container[6][7]

Pharmacology and Mechanism of Action

Primary Mechanism: Sodium Channel Blockade

The principal mechanism of action for this compound hydrochloride is the blockade of nerve impulse conduction. It binds to voltage-gated sodium channels on the intracellular side of the nerve membrane.[1][3][5] This binding inhibits the influx of sodium ions that is essential for the depolarization phase of an action potential. By preventing depolarization, the nerve impulse cannot be generated or propagated, resulting in a temporary and reversible loss of sensation in the innervated area.[1]

Mechanism_of_Action cluster_0 Normal Nerve Conduction cluster_1 Action of this compound HCl Stimulus Nerve Impulse (Stimulus) Na_Channel_Open Voltage-Gated Na+ Channel (Open) Stimulus->Na_Channel_Open Na_Influx Na+ Influx Na_Channel_Open->Na_Influx Depolarization Depolarization (Action Potential) Na_Influx->Depolarization Pain_Signal Pain Signal Transmitted to Brain Depolarization->Pain_Signal This compound This compound HCl Na_Channel_Blocked Na+ Channel Blocked This compound->Na_Channel_Blocked No_Influx No Na+ Influx Na_Channel_Blocked->No_Influx No_Signal Pain Signal Blocked No_Influx->No_Signal

Caption: Mechanism of this compound HCl blocking nerve impulse transmission.
Secondary Mechanism: Membrane Fluidity Modulation

In addition to direct channel blockade, studies have indicated that this compound hydrochloride can increase the fluidity of lipids in the cell membrane.[1][3] This perturbation of the lipid bilayer, particularly the inner monolayer, may further contribute to its anesthetic effects by modulating the function of integral membrane proteins like ion channels.[3]

Pharmacokinetics

This compound hydrochloride has a rapid onset of action.[2][3] As an ester-type anesthetic, it is primarily metabolized in the plasma and liver by esterase enzymes. This rapid metabolism contributes to a relatively short duration of action, typically lasting one to two hours.

Experimental Protocols and Analytical Methods

Detailed synthesis protocols for this compound hydrochloride are not widely available in peer-reviewed literature. However, standardized analytical methods for its identification and quantification are crucial for research and quality control.

Spectroscopic Analysis
  • Infrared (IR) Spectroscopy : IR spectra can be obtained using techniques like a KBr wafer to confirm the presence of key functional groups.[5]

  • Mass Spectrometry (MS) : GC-MS and LC-MS/MS are powerful tools for identifying this compound and its metabolites.[3][10]

Representative Protocol: Quantification by LC-MS/MS

The following is a representative methodology for the simultaneous quantification of local anesthetics in a biological matrix, adapted from established protocols for similar compounds.[10] This method is suitable for pharmacokinetic or forensic studies.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 1 mL of human serum, add an internal standard.

  • Condition an Oasis® HLB extraction cartridge with methanol followed by deionized water.

  • Load the serum sample onto the cartridge.

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute the this compound and internal standard with methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

2. Chromatographic Separation (HPLC)

  • Column : C18 reverse-phase column (e.g., 2.0 mm x 150 mm, 5 µm particle size).[10]

  • Mobile Phase : A gradient of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 5.4) and an organic solvent (e.g., acetonitrile).[10]

  • Flow Rate : 0.20 mL/min.[10]

  • Injection Volume : 10 µL.

3. Detection (Tandem Mass Spectrometry)

  • Ionization : Electrospray Ionization (ESI) in positive ion mode.[10]

  • Analysis Mode : Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[10]

  • MRM Transitions : Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined via infusion and optimization.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Serum Sample + Internal Standard SPE Solid-Phase Extraction (Oasis HLB) Sample->SPE Elute Elution with Methanol SPE->Elute Reconstitute Evaporate & Reconstitute in Mobile Phase Elute->Reconstitute HPLC HPLC Separation (C18 Column) Reconstitute->HPLC ESI Ionization (ESI+) HPLC->ESI MSMS Detection (MRM Mode) ESI->MSMS Data Data Acquisition & Quantification MSMS->Data

Caption: General experimental workflow for LC-MS/MS analysis of this compound.

Safety, Hazards, and Regulatory Status

This compound hydrochloride was withdrawn from the market in the United States in 1996.[3] Like other ester-type local anesthetics, it carries a risk of allergic reactions, which is attributed to its metabolite, para-aminobenzoic acid (PABA).[1] Systemic toxicity can also occur with improper dosage or administration, leading to adverse effects on the central nervous and cardiovascular systems.[2] Concerns over its safety profile, including reports of methemoglobinemia, contributed to its withdrawal.[1]

References

Propoxycaine: A Technical Guide to its Discovery, Development, and Decline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propoxycaine is an ester-type local anesthetic first synthesized in the mid-20th century. It emerged as a solution to the limitations of procaine (B135), offering a more rapid onset and longer duration of action, particularly when used in combination. Its primary application was in dentistry, where it served as a viable alternative to amide-type anesthetics for patients with specific allergies. The mechanism of action is centered on the reversible blockade of voltage-gated sodium channels, a hallmark of local anesthetics, with secondary effects on membrane fluidity. Despite its efficacy, this compound's clinical use was hampered by a narrow therapeutic index, exhibiting significantly higher toxicity than its predecessor, procaine. This inherent toxicity, coupled with the development of safer and more versatile amide anesthetics, led to its eventual withdrawal from the U.S. market in 1996. This guide provides a comprehensive technical overview of the discovery, historical development, mechanism of action, and key experimental evaluations of this compound, intended for professionals in drug research and development.

Discovery and Historical Development

The story of this compound is directly linked to the evolution of local anesthesia and the search for alternatives to cocaine and its early synthetic analogue, procaine.

The Predecessor: Procaine and its Limitations

Procaine, first synthesized by Alfred Einhorn in 1905 and marketed as Novocain, was the first synthetic injectable local anesthetic and a significant improvement over the toxic and addictive cocaine.[1][2][3] However, procaine had notable drawbacks for clinical use. A primary issue was its potent vasodilating effect, which led to rapid absorption of the drug away from the injection site.[1] This resulted in a short duration of action, often providing insufficient pulpal anesthesia for dental procedures, and increased bleeding in the surgical field.[1]

Synthesis and Emergence of this compound

In 1952, researchers Raymond O. Clinton and Stanley C. Laskowski synthesized a new series of local anesthetic compounds.[4] Among these was 2-(diethylamino)ethyl 4-amino-2-propoxybenzoate, which came to be known as this compound.[5] The key innovation was the addition of a propoxy group to the benzene (B151609) ring of a procaine-like molecule.

This compound on its own was found to be highly toxic—approximately seven to eight times more so than procaine—and was therefore never marketed as a standalone agent.[1]

The Synergistic Combination: A Clinical Solution

Scientists discovered that a combination of 0.4% this compound with 2% procaine, typically formulated with a vasoconstrictor like norepinephrine, yielded a highly effective anesthetic solution.[1][6] This formulation offered a more rapid onset of action and a significantly longer and more profound anesthetic effect than procaine alone, providing around 40 minutes of pulpal anesthesia and two to three hours of soft tissue anesthesia.[1]

This combination found a crucial niche in dentistry. For many years, it was the only ester-type local anesthetic available in dental cartridges, making it an indispensable alternative for patients with confirmed allergies to the increasingly popular amide-type anesthetics (e.g., lidocaine) or in cases where amides failed to provide adequate anesthesia.[1][7]

Decline and Withdrawal

Despite its utility, the high intrinsic toxicity of this compound remained a concern. As newer, safer, and more effective amide anesthetics with better side-effect profiles became widely available, the use of the this compound-procaine combination dwindled.[8] Ultimately, this compound was withdrawn from the United States market in 1996.[7]

G cluster_0 Early 20th Century cluster_1 Mid-Century Development cluster_2 Clinical Use & Decline Procaine Procaine (Novocain) Synthesized (1905) Limitations Limitations Identified: - Short Duration - High Vasodilation Procaine->Limitations Clinical Use Reveals Combination This compound-Procaine Combination Developed Limitations->Combination Combined to Overcome Limitations This compound This compound Synthesized (1952) Toxicity High Toxicity Identified (7-8x Procaine) This compound->Toxicity Initial Studies Show This compound->Combination Combined to Overcome Limitations Withdrawal Withdrawn from U.S. Market (1996) Toxicity->Withdrawal Reasons for Decline ClinicalUse Niche Clinical Use (Dentistry, Amide Allergies) Combination->ClinicalUse ClinicalUse->Withdrawal Amides Safer Amide Anesthetics Become Standard Amides->Withdrawal Reasons for Decline

Caption: Historical development timeline of this compound.

Physicochemical and Pharmacokinetic Properties

The clinical behavior of a local anesthetic is dictated by its chemical properties, which influence its absorption, distribution, metabolism, and excretion. This compound is a weak base, and its properties are summarized below.

PropertyValueSource
IUPAC Name 2-(diethylamino)ethyl 4-amino-2-propoxybenzoate[5]
Molecular Formula C₁₆H₂₆N₂O₃[5]
Molar Mass 294.39 g/mol [5]
pKa (calculated) 8.8[9]
logP (calculated) 3.41[9]
Melting Point 146-151 °C (Hydrochloride Salt)[5]
Appearance White crystalline powder[7]
Water Solubility 10 µg/mL[5]

Pharmacokinetics:

  • Metabolism: As an ester-type anesthetic, this compound is rapidly hydrolyzed in the plasma by pseudocholinesterase and in the liver by esterases.[7] This rapid metabolism is a characteristic of ester anesthetics.

  • Excretion: The metabolites, primarily para-aminobenzoic acid (PABA) derivatives, are excreted by the kidneys.[7]

Mechanism of Action

This compound's anesthetic effect stems from its ability to interfere with the electrochemical signals in nervous tissue.

Blockade of Voltage-Gated Sodium Channels

The primary target for all local anesthetics, including this compound, is the voltage-gated sodium channel on the nerve cell membrane.[7][10] These channels are integral membrane proteins responsible for the rapid influx of sodium ions that generates an action potential.[11][12] this compound reversibly binds to a specific receptor site within the inner pore of the sodium channel.[5] This binding action physically obstructs the channel, preventing the passage of sodium ions and thereby inhibiting the generation and conduction of nerve impulses.[5][10] This leads to a loss of sensation in the area innervated by the affected nerve.[5]

The action of this compound is state-dependent, meaning its affinity for the sodium channel varies with the channel's conformational state (resting, open, or inactivated). This is described by the modulated receptor hypothesis , which posits that local anesthetics bind with higher affinity to open and inactivated channels than to resting channels. This explains the phenomenon of "use-dependent block," where nerves that are firing more frequently (as in a pain state) are more susceptible to blockade.

Role of Physicochemical Properties

The effectiveness of this compound is heavily influenced by its pKa and lipid solubility (logP).

  • pKa: The pKa of 8.8 dictates the proportion of ionized (cationic) and non-ionized (base) forms at physiological pH (~7.4).[9] The uncharged base form is more lipid-soluble and is required to diffuse across the lipid-rich nerve sheath and cell membrane to reach the axoplasm.

  • logP: The high logP value of 3.41 indicates high lipophilicity.[9] This property facilitates penetration of the nerve membrane. Once inside the more acidic axoplasm, the molecule re-equilibrates, and the protonated cationic form binds to the channel receptor.

Effects on Membrane Fluidity

In addition to direct channel blockade, studies have suggested that this compound hydrochloride can increase the fluidity of the annular lipids in the cell bilayer.[5] This disruption of the membrane's organization may be a secondary contributing factor to its overall effect on modulating neural impulses.[5]

G cluster_0 Outside Nerve Cell (pH ~7.4) cluster_1 Nerve Membrane cluster_2 Inside Nerve Cell (Axoplasm) Propoxy_Base This compound (Base) Lipid-Soluble Propoxy_Cation This compound (Cation) Propoxy_Base->Propoxy_Cation Equilibrium Propoxy_Base->Membrane Diffuses Across Propoxy_Base_In This compound (Base) Membrane->Propoxy_Base_In Propoxy_Cation_In This compound (Cation) Active Form Propoxy_Base_In->Propoxy_Cation_In Re-Equilibration NaChannel Voltage-Gated Sodium Channel Propoxy_Cation_In->NaChannel Binds to Receptor Site Block Channel Blockade NaChannel->Block NoAP No Action Potential (Anesthesia) Block->NoAP

Caption: Mechanism of action pathway for this compound.

Key Experimental Protocols

The evaluation of this compound, like other local anesthetics, relies on standardized preclinical and clinical experimental models to determine its synthesis, efficacy, and safety.

Protocol: Synthesis of this compound

The synthesis of this compound (2-diethylaminoethyl 4-amino-2-propoxybenzoate) can be achieved via transesterification, as outlined in the patent filed by Clinton and Laskowski.[4]

  • Reactants: The process involves the reaction of an alkyl 4-amino-2-propoxybenzoate (e.g., the ethyl or butyl ester) with 2-diethylaminoethanol.

  • Catalyst: A basic catalyst, such as a sodium alcoholate (e.g., sodium ethoxide), is used to facilitate the transesterification reaction.

  • Conditions: The reaction mixture is heated, typically in the range of 80-150 °C. The lower-boiling alcohol formed as a byproduct (e.g., ethanol (B145695) or butanol) is continuously removed by distillation, often under vacuum, to drive the equilibrium towards the formation of the desired product.

  • Purification: After the reaction is complete, the catalyst is neutralized with an acid. Excess 2-diethylaminoethanol is removed via vacuum distillation. The resulting crude this compound base can then be purified by high-vacuum distillation or by dissolving it in a suitable solvent and precipitating it as a hydrochloride salt using hydrogen chloride.

Protocol: Determination of Anesthetic Potency (Sciatic Nerve Block Model)

The potency and duration of local anesthetics are commonly assessed in vivo using a peripheral nerve block model, such as the rat or guinea pig sciatic nerve block.

  • Animal Preparation: An adult rat is anesthetized with a general anesthetic. The area over the sciatic notch is shaved and prepared.

  • Nerve Localization: A nerve stimulator with an insulated needle is used to locate the sciatic nerve. The needle is advanced until motor stimulation (e.g., plantar flexion of the foot) is observed at a low current (e.g., <0.5 mA), confirming proximity to the nerve.

  • Drug Administration: A specific volume and concentration of the test anesthetic (e.g., this compound) is injected perineurally.

  • Assessment of Blockade:

    • Onset Time: The time from injection to the complete loss of motor function (e.g., inability to perform plantar flexion) or sensory function (e.g., no withdrawal reflex to a noxious stimulus like a pinch test) is recorded.

    • Duration of Block: The animal is assessed at regular intervals until the return of normal motor and sensory function. The time from onset to the complete recovery is the duration of the block.

  • Dose-Response: The procedure is repeated with different concentrations of the drug to determine the median effective dose (ED50), which is the dose required to produce a successful block in 50% of the animals.

Protocol: Determination of Acute Systemic Toxicity (LD₅₀/CD₅₀)

The systemic toxicity is a critical safety parameter, quantified by the median lethal dose (LD₅₀) and the median convulsant dose (CD₅₀). This is typically determined in mice.[1]

  • Animal Groups: A sufficient number of mice (e.g., 8-10 per group) are divided into several groups, including a control group (receiving saline) and at least 3-4 test groups.

  • Dose Preparation: The test drug (e.g., this compound hydrochloride) is dissolved in sterile saline to create a series of graded concentrations.

  • Drug Administration: Each test group receives a single dose of the drug via a specific route, such as intraperitoneal (IP) or subcutaneous (SC) injection. The volume is kept constant across all groups.

  • Observation: The animals are observed continuously for a set period (e.g., 1-2 hours) for signs of toxicity, particularly the onset of convulsions (clonic or tonic seizures), which is a primary sign of CNS toxicity for local anesthetics. The time of onset of convulsions and the time of death are recorded. The observation period typically extends for at least 24 hours to monitor for delayed mortality.

  • Data Analysis: The number of animals convulsing (for CD₅₀) and the number of animals that die (for LD₅₀) in each dose group are recorded. A statistical method, such as Probit analysis or the Litchfield and Wilcoxon method, is used to calculate the LD₅₀ and CD₅₀ values and their 95% confidence intervals.

G start Start: Toxicity Study groups Animal Grouping (e.g., 5 groups of 10 mice) start->groups dosing Dose Administration (Subcutaneous or Intraperitoneal) groups->dosing Graded Doses observe Observation Period (e.g., 24h) Record Convulsions & Mortality dosing->observe data Data Collection (% Convulsing / % Mortality per Dose) observe->data analysis Statistical Analysis (e.g., Probit Method) data->analysis results Determine LD50 and CD50 with Confidence Intervals analysis->results end End: Safety Profile results->end

Caption: Experimental workflow for LD₅₀/CD₅₀ determination.

Quantitative Data Summary

AnestheticAnimal ModelRouteLD₅₀ (mg/kg)CD₅₀ (mg/kg)Source(s)
This compound MouseIPNot Available*Not Available[1]
Procaine HCl MouseIV45Not Reported[7]
MouseSC339Not Reported[7]
MouseIP165Not Reported[7]
RatOral200Not Reported[7]
Chloroprocaine MouseIP266.5243.4[1]
Lidocaine HCl MouseIP133.1111.0[1]
Bupivacaine (B1668057) HCl MouseIP58.757.7[1]

*Note: this compound was reported to be approximately 7 to 8 times more toxic than procaine.[1] The narrow gap between the CD₅₀ and LD₅₀ for a potent agent like bupivacaine highlights the risk associated with local anesthetic-induced convulsions, a concern that was even more pronounced for this compound.[1]

Conclusion

This compound represents a fascinating chapter in the development of local anesthetics. Born from a need to improve upon the shortcomings of procaine, its formulation in a synergistic combination provided dentists and physicians with a valuable tool for nearly four decades, particularly for managing patients with allergies to amide anesthetics. Its mechanism of action aligns with the classic understanding of sodium channel blockade, enhanced by high lipophilicity. However, the unshakeable truth of its narrow therapeutic index—a direct result of its high systemic toxicity—ultimately sealed its fate. The history of this compound serves as a critical case study for drug development professionals, underscoring that enhanced potency and efficacy cannot come at the expense of patient safety. Its decline and withdrawal reinforce the relentless drive in pharmaceutical science toward agents with not only superior clinical effects but also wider margins of safety.

References

A Comparative Pharmacological Profile of Propoxycaine and Other Ester Anesthetics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Local anesthetics are a cornerstone of pain management, reversibly blocking nerve impulse transmission to provide localized analgesia. They are broadly classified based on their intermediate chemical linkage into two groups: amides and esters. The ester class, the first to be synthesized, includes foundational compounds like procaine (B135) as well as more potent agents. This technical guide provides an in-depth comparative analysis of the pharmacological profile of propoxycaine, a now-discontinued ester anesthetic, against other prominent members of its class: procaine, tetracaine, benzocaine, and the naturally occurring cocaine. Understanding the nuanced differences in their structure, mechanism, pharmacokinetics, and toxicity is crucial for the development of safer and more effective local anesthetic agents. This compound, a para-aminobenzoic acid (PABA) ester, was historically used in dentistry for its rapid onset and longer duration of action compared to procaine hydrochloride but was withdrawn from the U.S. market in 1996 due to safety concerns.[1]

Molecular Structure and Classification

All local anesthetics share a common three-part structure: a lipophilic aromatic ring, a hydrophilic amine group, and an intermediate chain that links them.[2][3][4] The nature of this intermediate chain—either an ester (-COO-) or an amide (-NHCO-)—defines the drug's classification and dictates key pharmacological properties, particularly the pathway of metabolism and allergenic potential.[2][5][6]

Ester local anesthetics are derivatives of para-aminobenzoic acid (PABA).[2] This structural feature is the primary reason for the higher incidence of allergic reactions associated with this class, as PABA is a known allergen.[2][6] In contrast, true allergic reactions to amide anesthetics are exceedingly rare.[2][6]

Mechanism of Action

Primary Pathway: Voltage-Gated Sodium Channel Blockade

The principal mechanism of action for all local anesthetics is the reversible blockade of voltage-gated sodium channels on the neuronal cell membrane.[1] By binding to a specific receptor site within the channel pore, these drugs physically obstruct the influx of sodium ions that is necessary for membrane depolarization.[5][7][8] This action increases the threshold for electrical excitation and slows the propagation of the nerve impulse. As the action potential fails to reach the threshold, nerve conduction is halted, resulting in a loss of sensation.[1]

Local anesthetics exist in equilibrium between a lipid-soluble, un-ionized (base) form and a water-soluble, ionized (cationic) form, governed by the drug's pKa and the tissue's pH.[2] The un-ionized form is crucial for penetrating the lipid-rich nerve sheath and cell membrane to reach the axoplasm. Once inside the cell, the molecule re-equilibrates, and it is the ionized, cationic form that binds with the highest affinity to the sodium channel receptor, which is accessible only from the intracellular side.[2]

MechanismOfAction cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Axoplasm) NaChannel Voltage-Gated Sodium Channel (Resting) NaChannel_Open Sodium Channel (Open) NaChannel->NaChannel_Open Opens Channel NaChannel_Blocked Sodium Channel (Blocked) NaChannel_Open->NaChannel_Blocked Na_in Na+ Influx NaChannel_Open->Na_in Na_no No Na+ Influx NaChannel_Blocked->Na_no LA_base Local Anesthetic (Un-ionized Base) LA_cation Local Anesthetic (Ionized Cation) LA_base->LA_cation Re-equilibrates in Axoplasm LA_cation->NaChannel_Open Binds to Receptor Impulse Nerve Impulse Impulse->NaChannel Opens Channel Depolarization Depolarization NoDepolarization Conduction Blocked Na_in->Depolarization Na_no->NoDepolarization MetabolismPathway EsterLA Ester Local Anesthetic (e.g., Procaine, this compound) Plasma Systemic Circulation (Plasma) EsterLA->Plasma Absorption Metabolite1 Para-aminobenzoic Acid (PABA) Plasma->Metabolite1 Hydrolysis via Pseudocholinesterase Metabolite2 Amino Alcohol (e.g., Diethylaminoethanol) Plasma->Metabolite2 Kidney Kidney Metabolite1->Kidney Allergy Allergic Reaction (Potential) Metabolite1->Allergy Metabolite2->Kidney Excretion Renal Excretion Kidney->Excretion SciaticNerveBlock start Start acclimate Acclimatize Rat to Testing Environment start->acclimate anesthetize Induce Light Anesthesia (e.g., Isoflurane) acclimate->anesthetize inject Inject Anesthetic at Sciatic Notch (Nerve Stimulator Guidance) anesthetize->inject assess Assess Sensory & Motor Function at Timed Intervals inject->assess sensory Sensory Test (e.g., Hot Plate, Pin Prick) assess->sensory motor Motor Test (e.g., Toe Spreading, Postural Thrust) assess->motor record Record Onset, Duration, and Intensity of Block record->assess Repeat until Recovery analyze Analyze Data (Dose-Response, ED50) record->analyze end End analyze->end MTTAssay start Start seed Seed Cells in 96-Well Plate start->seed incubate1 Incubate (24h) for Cell Adherence seed->incubate1 expose Expose Cells to Anesthetic (Varying Concentrations) incubate1->expose incubate2 Incubate (24-72h) expose->incubate2 add_mtt Add MTT Reagent to Each Well incubate2->add_mtt incubate3 Incubate (2-4h) (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read Measure Absorbance (~570 nm) solubilize->read analyze Calculate % Cell Viability and IC50 read->analyze end End analyze->end

References

Propoxycaine's Effects on Neuronal Membrane Fluidity and Lipid Bilayers: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propoxycaine is a local anesthetic of the ester class, recognized for its role in inducing temporary analgesia by blocking nerve signal transmission. While its primary mechanism of action is widely attributed to the blockade of voltage-gated sodium channels, a comprehensive understanding of its interaction with the neuronal membrane is crucial for a complete pharmacological profile. This technical guide delves into the effects of this compound on the biophysical properties of neuronal membranes, with a specific focus on membrane fluidity and its interactions with lipid bilayers. Due to a scarcity of direct quantitative data for this compound, this guide will also draw upon findings from the structurally similar local anesthetic, procaine (B135), to illustrate key concepts and experimental approaches. This comparative analysis will provide valuable insights into the expected behavior of this compound at the membrane level.

Core Mechanism of Action: Sodium Channel Blockade

The principal mechanism by which this compound exerts its anesthetic effect is through the inhibition of voltage-gated sodium channels in the neuronal cell membrane. In a resting state, these channels are closed. Upon nerve stimulation, they open, allowing an influx of sodium ions that depolarizes the membrane and propagates an action potential. This compound, in its lipid-soluble, un-ionized form, penetrates the neuronal membrane.[1] Once inside the neuron, it exists in an equilibrium between its ionized and non-ionized forms. The ionized form of the molecule then binds to a specific receptor site within the sodium channel, stabilizing it in an inactive state and preventing subsequent channel opening.[1][2] This blockade of sodium ion influx halts the propagation of the nerve impulse, resulting in a loss of sensation in the innervated area.

cluster_membrane Neuronal Membrane Na_Channel Voltage-Gated Sodium Channel Blocked_Signal Blocked Signal Na_Channel->Blocked_Signal Blockade Lipid_Bilayer Lipid Bilayer Propoxycaine_int This compound (intracellular) Lipid_Bilayer->Propoxycaine_int Propoxycaine_ext This compound (extracellular) Propoxycaine_ext->Lipid_Bilayer Penetrates Propoxycaine_int->Na_Channel Binds to channel interior Nerve_Impulse Nerve Impulse (Pain Signal) Nerve_Impulse->Na_Channel Activates

Caption: Signaling pathway of this compound's anesthetic action.

Effects on Neuronal Membrane Fluidity and Lipid Bilayers

Beyond its direct interaction with sodium channels, local anesthetics like this compound are known to partition into the lipid bilayer of the neuronal membrane, altering its physical properties.[3][4] This interaction is influenced by the amphipathic nature of the anesthetic molecule, which possesses both hydrophobic and hydrophilic moieties.[4] While specific quantitative data for this compound is limited, studies on the similar local anesthetic, procaine, provide a framework for understanding these effects.

It is generally observed that local anesthetics increase the fluidity of the lipid portion of the membrane.[5] This "fluidizing" effect is attributed to the insertion of the anesthetic molecules between the phospholipid acyl chains, which disrupts their ordered packing and increases their mobility.[3][5] This can lead to a decrease in the main phase transition temperature (Tm) of the lipid bilayer, the temperature at which the membrane transitions from a more ordered gel phase to a more fluid liquid-crystalline phase.[6]

ParameterEffect of Procaine (as a proxy for this compound)Technique
Membrane Fluidity IncreaseFluorescence Polarization/Anisotropy
Lipid Acyl Chain Order DecreaseElectron Spin Resonance (ESR), NMR
Main Phase Transition Temperature (Tm) DecreaseDifferential Scanning Calorimetry (DSC)
Phase Transition Enthalpy (ΔH) DecreaseDifferential Scanning Calorimetry (DSC)
Membrane Permeability IncreaseEfflux Assays

This table summarizes the generally observed effects of local anesthetics like procaine on model lipid bilayers. Direct quantitative data for this compound is not currently available in the cited literature.

These alterations in membrane fluidity may indirectly influence the function of integral membrane proteins, including the sodium channels themselves, by modifying the lateral pressure profile and the lipid environment surrounding the protein.[3]

Experimental Protocols

Fluorescence Anisotropy/Polarization

This technique is used to measure changes in the rotational mobility of a fluorescent probe embedded within the lipid bilayer, which is inversely related to the local microviscosity or "fluidity" of the membrane. A decrease in fluorescence anisotropy indicates an increase in membrane fluidity.

Methodology:

  • Liposome (B1194612) Preparation:

    • Prepare a lipid film of the desired composition (e.g., dipalmitoylphosphatidylcholine, DPPC) in a round-bottom flask by evaporating the organic solvent under a stream of nitrogen.

    • Hydrate the lipid film with a buffer solution (e.g., Tris-HCl, pH 7.4) to form multilamellar vesicles (MLVs).

    • Subject the MLV suspension to sonication or extrusion to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), respectively.

  • Fluorescent Probe Incorporation:

    • Incorporate a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), into the liposome suspension by incubation. DPH partitions into the hydrophobic core of the lipid bilayer.

  • Sample Preparation for Measurement:

    • Prepare a series of samples containing the DPH-labeled liposomes and varying concentrations of this compound.

    • Include a control sample with no this compound.

    • Equilibrate the samples at the desired temperature.

  • Fluorescence Anisotropy Measurement:

    • Use a spectrofluorometer equipped with polarizers.

    • Excite the sample with vertically polarized light at the excitation maximum of DPH (around 360 nm).

    • Measure the fluorescence emission intensity parallel (I∥) and perpendicular (I⊥) to the excitation plane at the emission maximum of DPH (around 430 nm).

    • Calculate the fluorescence anisotropy (r) using the formula: r = (I∥ - G * I⊥) / (I∥ + 2 * G * I⊥) where G is an instrument-specific correction factor.

  • Data Analysis:

    • Plot the fluorescence anisotropy as a function of this compound concentration. A decrease in anisotropy indicates a fluidizing effect of the drug on the membrane.

Start Start Liposome_Prep Prepare Lipid Vesicles (e.g., DPPC) Start->Liposome_Prep Probe_Incorp Incorporate Fluorescent Probe (e.g., DPH) Liposome_Prep->Probe_Incorp Sample_Prep Prepare Samples with Varying this compound Conc. Probe_Incorp->Sample_Prep Measurement Measure Fluorescence Anisotropy Sample_Prep->Measurement Data_Analysis Analyze Data: Plot Anisotropy vs. Conc. Measurement->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for fluorescence anisotropy studies.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the heat flow into or out of a sample as it is heated or cooled. It is highly effective for studying the phase transitions of lipid bilayers. The presence of a drug that interacts with the membrane can alter the temperature and enthalpy of these transitions.

Methodology:

  • Sample Preparation:

    • Prepare multilamellar vesicles (MLVs) of a specific lipid composition (e.g., DPPC) in a buffer solution.

    • Create a series of samples with varying molar ratios of this compound to lipid.

    • Prepare a control sample of pure liposomes.

  • DSC Instrument Setup:

    • Accurately weigh the liposome suspension and the reference buffer into DSC pans.

    • Seal the pans hermetically to prevent evaporation.

    • Place the sample and reference pans into the calorimeter cell.

  • Thermal Analysis:

    • Equilibrate the system at a temperature below the expected pre-transition temperature of the lipid.

    • Scan the temperature at a constant rate (e.g., 1°C/min) up to a temperature above the main phase transition.

    • Record the differential heat flow as a function of temperature.

  • Data Analysis:

    • Analyze the resulting thermogram to determine the pre-transition (Tp) and main phase transition (Tm) temperatures and the enthalpy of the main transition (ΔH).

    • Compare the thermograms of the this compound-containing samples to the control. A shift in Tm to a lower temperature and a broadening of the transition peak are indicative of membrane fluidization and a decrease in the cooperativity of the lipid molecules. A decrease in ΔH suggests a disruption of the lipid packing.

Start Start Liposome_Prep Prepare Multilamellar Vesicles with and without this compound Start->Liposome_Prep DSC_Loading Load Sample and Reference into DSC Pans Liposome_Prep->DSC_Loading Thermal_Scan Perform Temperature Scan (Heating/Cooling Cycle) DSC_Loading->Thermal_Scan Data_Acquisition Record Heat Flow vs. Temperature Thermal_Scan->Data_Acquisition Data_Analysis Analyze Thermograms for Tm, Tp, and ΔH Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for Differential Scanning Calorimetry.

Conclusion

This compound's anesthetic properties are primarily a result of its ability to block voltage-gated sodium channels. However, a complete understanding of its pharmacological profile necessitates an examination of its interactions with the neuronal lipid bilayer. Based on studies of structurally similar local anesthetics, it is highly probable that this compound partitions into the neuronal membrane, leading to an increase in membrane fluidity and a disruption of lipid packing. These biophysical alterations may contribute to its overall anesthetic effect and potentially to other pharmacological properties. The experimental protocols for fluorescence anisotropy and differential scanning calorimetry detailed in this guide provide a robust framework for future research to quantitatively assess the direct effects of this compound on membrane fluidity and lipid bilayers. Such studies are essential for a more nuanced understanding of the molecular mechanisms of local anesthesia and for the development of new and improved anesthetic agents.

References

Propoxycaine Metabolism: A Technical Guide to the Identification of Its Primary Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propoxycaine, a local anesthetic of the ester type, undergoes rapid metabolism primarily through enzymatic hydrolysis. This technical guide provides an in-depth overview of the metabolic pathways of this compound, with a focus on the identification and quantification of its primary metabolites. Detailed experimental protocols for in vitro and in vivo studies are presented, alongside data presentation formats and visualizations to aid researchers in the comprehensive analysis of this compound's metabolic fate.

Introduction

This compound is a local anesthetic agent, chemically identified as 2-(diethylamino)ethyl 4-amino-2-propoxybenzoate.[1] Like other ester-type local anesthetics, its duration of action and potential for systemic toxicity are largely governed by its rate of metabolism. Understanding the metabolic pathways of this compound is crucial for a complete pharmacological and toxicological profiling of the compound. The primary route of metabolism for this compound is hydrolysis, a reaction catalyzed by esterase enzymes present in both plasma and the liver.[1] This process leads to the formation of primary metabolites that are more polar and readily excreted from the body.

Primary Metabolic Pathway of this compound

The metabolism of this compound is predominantly a Phase I reaction, specifically hydrolysis of the ester bond. This reaction is catalyzed by plasma esterases, such as butyrylcholinesterase, and liver carboxylesterases.[2][3] The hydrolysis of this compound results in the cleavage of the ester linkage, yielding two primary metabolites:

  • 4-amino-2-propoxybenzoic acid

  • 2-(diethylamino)ethanol

Some literature suggests that this compound may be converted to procaine; however, based on its chemical structure, the direct products of hydrolysis are 4-amino-2-propoxybenzoic acid and 2-(diethylamino)ethanol.[1][4] Further metabolism of these primary metabolites can occur, but they represent the initial and most significant metabolic step.

Propoxycaine_Metabolism This compound This compound (2-(diethylamino)ethyl 4-amino-2-propoxybenzoate) Enzyme Plasma and Liver Esterases (e.g., Butyrylcholinesterase, Carboxylesterases) This compound->Enzyme Metabolite1 4-amino-2-propoxybenzoic acid Metabolite2 2-(diethylamino)ethanol Enzyme->Metabolite1 Hydrolysis Enzyme->Metabolite2 Hydrolysis

Caption: Primary metabolic pathway of this compound via ester hydrolysis.

Experimental Protocols for Metabolite Identification

The identification and quantification of this compound and its metabolites can be achieved through a combination of in vitro and in vivo experimental models, followed by advanced analytical techniques.

In Vitro Metabolism Studies

In vitro models are essential for characterizing the metabolic stability of a compound and identifying the enzymes involved.

Human liver microsomes are a standard in vitro tool for studying Phase I metabolism.

  • Objective: To determine the rate of metabolism of this compound and identify the resulting metabolites.

  • Materials:

    • This compound

    • Human liver microsomes

    • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

    • Phosphate (B84403) buffer (pH 7.4)

    • Acetonitrile (B52724) (for quenching the reaction)

    • Internal standard (e.g., a structurally similar but chromatographically distinct compound)

  • Procedure:

    • Pre-incubate liver microsomes in phosphate buffer at 37°C.

    • Add this compound to the incubation mixture at various concentrations.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specified time points, quench the reaction by adding ice-cold acetonitrile containing the internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS.

To assess the role of plasma esterases in this compound metabolism.

  • Objective: To measure the rate of hydrolysis of this compound in plasma.

  • Materials:

    • This compound

    • Fresh human plasma

    • Phosphate buffer (pH 7.4)

    • Acetonitrile

    • Internal standard

  • Procedure:

    • Pre-incubate plasma at 37°C.

    • Add this compound to the plasma.

    • At various time points, take aliquots of the plasma and immediately quench the reaction with ice-cold acetonitrile containing the internal standard.

    • Process the samples as described for the liver microsome assay.

Sample Preparation for Analysis

Proper sample preparation is critical for removing interfering substances from the biological matrix.

  • Protein Precipitation: A simple and effective method for removing proteins from plasma or microsomal incubation samples. Typically performed by adding a water-miscible organic solvent like acetonitrile or methanol (B129727).

  • Solid-Phase Extraction (SPE): Provides a cleaner sample compared to protein precipitation.

    • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.

    • Loading: Load the pre-treated sample (e.g., plasma diluted with an acidic buffer) onto the cartridge.

    • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

    • Elution: Elute the analytes (this compound and its metabolites) with a stronger organic solvent, often containing a small amount of base (e.g., methanol with ammonium (B1175870) hydroxide) to neutralize the charge of the analytes.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.[5]

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of drugs and their metabolites in biological matrices.[5][6]

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for the separation of this compound and its metabolites.

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally suitable for this compound and its metabolites.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment of the precursor ion) for each compound. This provides high selectivity and sensitivity.

Experimental_Workflow cluster_in_vitro In Vitro Metabolism cluster_sample_prep Sample Preparation cluster_analysis Analytical Chemistry cluster_data Data Interpretation Incubation Incubation (Liver Microsomes or Plasma) SamplePrep Protein Precipitation or Solid-Phase Extraction (SPE) Incubation->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS DataAnalysis Metabolite Identification and Quantification LCMS->DataAnalysis

References

The Structure-Activity Relationship of Propoxycaine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propoxycaine, a now-discontinued local anesthetic of the ester class, offers a valuable case study in the principles of structure-activity relationships (SAR) for analgesic compounds. This technical guide provides an in-depth analysis of this compound's molecular structure and its correlation with its anesthetic activity. We will explore its mechanism of action, key structural components, and the methodologies used to evaluate its efficacy and toxicity. This document serves as a comprehensive resource, summarizing quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows to facilitate a deeper understanding for researchers in drug design and development.

Introduction to this compound

This compound is a local anesthetic that was historically used in dental procedures, often in combination with procaine (B135) to achieve a faster onset and longer duration of action.[1][2] It is a para-aminobenzoic acid (PABA) ester, a chemical class known for its anesthetic properties.[1] Although it was removed from the U.S. market in 1996, its structure provides a classic example of the pharmacophore essential for local anesthetic activity.[1][3] Understanding the SAR of this compound and its analogs is crucial for the rational design of new, safer, and more effective local anesthetics.

Mechanism of Action

The primary mechanism of action for this compound, like other local anesthetics, is the blockade of voltage-gated sodium channels in the neuronal cell membrane.[1][3][4][5] This action inhibits the influx of sodium ions, which is a necessary step for the depolarization of the nerve membrane and the propagation of action potentials.[4][5][6] By preventing the generation and conduction of nerve impulses, this compound produces a temporary and reversible loss of sensation in the localized area of administration.[1][3][4]

The anesthetic effect is achieved when the charged, protonated form of the molecule binds to a specific site within the pore of the sodium channel.[7] The uncharged, lipid-soluble form of the molecule allows it to penetrate the nerve sheath and cell membrane to reach its target.[4][7]

Signaling Pathway of this compound Action

Propoxycaine_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Nerve Cell Membrane cluster_intracellular Intracellular Space Propoxy_uncharged This compound (Uncharged Base) Propoxy_charged This compound (Charged Cation) Propoxy_uncharged->Propoxy_charged Penetrates Membrane & Protonation Binding_Site Receptor Site Propoxy_charged->Binding_Site Binds to Receptor Na_Channel Voltage-Gated Na+ Channel Block Channel Blockade Na_Channel->Block Inhibition of Na+ Influx Impulse_Block Loss of Sensation Block->Impulse_Block Prevents Action Potential Propagation

Caption: Mechanism of action of this compound.

Structure-Activity Relationship (SAR) of this compound

The general structure of local anesthetics, including this compound, can be divided into three key components: a lipophilic (aromatic) group, an intermediate chain (ester or amide linkage), and a hydrophilic (tertiary amine) group.[8] The nature of each of these components significantly influences the anesthetic's potency, duration of action, and toxicity.

The Lipophilic Group

The lipophilic portion of this compound is a substituted benzene (B151609) ring. This aromatic ring is crucial for the molecule's ability to diffuse across the nerve cell membrane.[8] In this compound, the ring is substituted with a para-amino group and an ortho-propoxy group.

  • Para-Amino Group: The 4-amino group is a key feature of PABA esters and is important for the anesthetic activity.

  • Ortho-Propoxy Group: The 2-propoxy group (O-CH2CH2CH3) increases the lipid solubility of this compound compared to its non-alkoxylated parent compound, procaine.[9] This enhanced lipophilicity generally leads to an increase in anesthetic potency and duration of action.[4]

The Intermediate Chain

This compound possesses an ester linkage connecting the aromatic ring to the aminoalkyl group. This ester bond is susceptible to hydrolysis by plasma esterases, which leads to a relatively short duration of action and the formation of PABA as a metabolite.[1] The length and branching of this chain can also affect activity. Increasing the chain length can enhance protein binding and lipid solubility, which may increase the duration of action but also toxicity.[10]

The Hydrophilic Group

The hydrophilic portion of this compound is a tertiary diethylamino group. This group is ionizable and exists in equilibrium between a charged (cationic) and uncharged (basic) form. The pKa of this amine determines the proportion of charged and uncharged molecules at physiological pH. The uncharged form is necessary for membrane penetration, while the charged form is responsible for binding to the sodium channel receptor.[7]

General SAR Principles for this compound Analogs

The following diagram illustrates the general SAR principles based on the core structure of this compound.

SAR_Principles cluster_sar Structure-Activity Relationship Logic Start This compound Analog Design Lipophilicity Modify Lipophilic Group (e.g., change alkyl chain on ring) Start->Lipophilicity Intermediate_Chain Modify Intermediate Chain (e.g., increase length) Start->Intermediate_Chain Hydrophilicity Modify Hydrophilic Group (e.g., change amine substituents) Start->Hydrophilicity Potency Increased Potency Lipophilicity->Potency Increased Lipophilicity Duration Increased Duration of Action Lipophilicity->Duration Increased Lipophilicity Toxicity Increased Toxicity Lipophilicity->Toxicity Increased Lipophilicity Intermediate_Chain->Duration Longer Chain Intermediate_Chain->Toxicity Longer Chain Hydrophilicity->Potency Optimal pKa

Caption: SAR logic for this compound analog design.

Quantitative Data Summary

CompoundR1 (at C2)R2 (at C4)Intermediate ChainAmineRelative PotencyRelative DurationRelative Toxicity
Procaine-H-NH2-COO(CH2)2--N(C2H5)2111
This compound -O(CH2)2CH3 -NH2 -COO(CH2)2- -N(C2H5)2 >1 >1 >1
Analog A-O(CH2)3CH3-NH2-COO(CH2)2--N(C2H5)2>>1>>1>>1
Analog B-O(CH2)2CH3-NH2-COO(CH2)3--N(C2H5)2>1>>1>>1
Analog C-O(CH2)2CH3-NH2-COO(CH2)2--N(CH3)2<1<1<1

This table is illustrative and based on established SAR principles for local anesthetics.

Experimental Protocols

The evaluation of local anesthetic activity involves both in vivo and in vitro methods. The following are detailed methodologies for key experiments.

In Vivo Evaluation of Local Anesthetic Activity: Rat Tail-Flick Test

This method assesses the duration of sensory nerve blockade.

Workflow:

Tail_Flick_Test_Workflow cluster_workflow Rat Tail-Flick Test Workflow Start Select Male Sprague-Dawley Rats (150-200g) Acclimatize Acclimatize Animals Start->Acclimatize Baseline Measure Baseline Tail-Flick Latency (TFL) (radiant heat source) Acclimatize->Baseline Grouping Divide into Groups (Control, Standard, Test) Baseline->Grouping Injection Subcutaneous Injection into Tail (0.05 mL) Grouping->Injection Measurement Measure TFL at Intervals (5, 10, 20, 30, 45, 60, 90 min) Injection->Measurement Analysis Calculate and Compare Duration of Anesthesia Measurement->Analysis

Caption: Workflow for the rat tail-flick test.

Methodology:

  • Animals: Male Sprague-Dawley rats weighing 150-200g are used.

  • Baseline Measurement: The distal portion of the rat's tail is exposed to a radiant heat source, and the time taken for the rat to "flick" its tail (Tail-Flick Latency, TFL) is recorded. A cut-off time is established to prevent tissue damage.

  • Drug Administration: Animals are divided into groups:

    • Control Group: Receives a subcutaneous injection of 0.9% normal saline (0.05 mL) into the tail.

    • Standard Group: Receives a subcutaneous injection of a standard local anesthetic like lignocaine 2% w/v (0.05 mL).

    • Test Group: Receives a subcutaneous injection of the test compound (e.g., this compound or an analog) at a specific concentration (0.05 mL).

  • Post-Treatment Measurement: TFL is measured at predetermined intervals (e.g., 5, 10, 20, 30, 45, 60, and 90 minutes) after drug administration.

  • Data Analysis: The duration of anesthesia is determined by the time points at which the TFL is significantly increased compared to the baseline and control groups.

In Vitro Evaluation: Patch-Clamp Electrophysiology

This technique allows for the direct measurement of the effect of the anesthetic on voltage-gated sodium channels in isolated neurons.

Methodology:

  • Cell Preparation: Dorsal root ganglion (DRG) neurons are isolated from rats and cultured.

  • Electrophysiological Recording: Whole-cell patch-clamp recordings are performed. A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ion channel currents.

  • Sodium Current Elicitation: Voltage steps are applied to the cell to elicit sodium currents.

  • Drug Application: The test compound is applied to the cell via a perfusion system at various concentrations.

  • Data Analysis: The reduction in the peak sodium current in the presence of the drug is measured. A concentration-response curve is generated to determine the IC50 value (the concentration of the drug that inhibits 50% of the sodium current).

Conclusion

This compound, despite its withdrawal from the market, remains a valuable model for understanding the structure-activity relationships of ester-type local anesthetics. The core principles governing its anesthetic properties—the interplay between the lipophilic aromatic ring, the hydrolyzable ester linkage, and the ionizable tertiary amine—are fundamental to the field of medicinal chemistry and drug design. The methodologies detailed in this guide provide a framework for the continued evaluation and development of novel local anesthetics with improved efficacy and safety profiles. By systematically modifying the key structural components of molecules like this compound and evaluating their effects through robust experimental protocols, researchers can continue to advance the field of pain management.

References

Initial Toxicity Screening of Propoxycaine in Cell-Based Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vitro toxicity data for Propoxycaine is limited in publicly available scientific literature. This guide leverages data from its closely related para-aminobenzoic acid ester local anesthetic, Procaine (B135), to provide a foundational understanding of potential toxicity profiles and screening methodologies. Researchers are advised to conduct specific biocompatibility and toxicity testing for this compound.

Introduction

This compound is an ester-type local anesthetic, historically used in dentistry, that functions by blocking voltage-gated sodium channels, thereby inhibiting nerve impulse conduction.[1][2] While effective in providing local anesthesia, understanding its potential cytotoxic effects at the cellular level is crucial for comprehensive safety assessment and exploration of other potential therapeutic applications. This technical guide provides an in-depth overview of the initial toxicity screening of this compound using common cell-based assays. Given the scarcity of direct data, information on the structurally similar and well-studied local anesthetic, Procaine, is utilized to infer potential mechanisms and toxicological endpoints.

Mechanism of Action and Anticipated Toxic Effects

The primary mechanism of action for this compound, like other local anesthetics, is the blockade of sodium channels in nerve cell membranes.[1] This inhibition prevents the influx of sodium ions necessary for the generation and propagation of action potentials, resulting in a loss of sensation.

Systemic toxicity can occur if the drug is absorbed into the bloodstream in large quantities, potentially leading to adverse effects on the central nervous and cardiovascular systems. At the cellular level, high concentrations of local anesthetics can induce cytotoxicity through various mechanisms, including:

  • Disruption of Cell Membrane Integrity: Leading to necrosis.

  • Induction of Apoptosis: Programmed cell death often initiated through mitochondrial dysfunction.[3][4]

  • Inhibition of Key Signaling Pathways: Affecting cell proliferation, survival, and migration.[3][5]

Quantitative Toxicity Data (Derived from Procaine Studies)

The following tables summarize the in vitro cytotoxicity of Procaine in various cell lines, offering a comparative baseline for estimating the potential toxicity of this compound.

Table 1: Cytotoxicity of Procaine in Different Cell Lines

Cell LineAssayConcentration RangeKey Findings
Chinese hamster lung fibroblastsCell Growth Inhibition (24h)Not specifiedED50: 0.17%
Chinese hamster lung fibroblastsCell Survival (Colony-forming ability, 24h)Not specifiedED50: 0.21%
Human SH-SY5Y neuroblastoma cellsNeurite Collapse1 x 10⁻⁶ to 2 x 10⁻² MMedian concentration for moderate collapse: 5 x 10⁻⁴ M
Human tongue squamous carcinoma cells (CAL27)CCK-8 Assay (24h)0.5 - 2.0 mg/mlSignificant reduction in cell viability at 0.5 and 1.0 mg/ml; ~60% reduction at 2.0 mg/ml.[3]
Human colon cancer cells (HCT116)Not specified0.5 - 2.0 µMSignificant decrease in cell viability at 1.5 and 2.0 µM.[5]
Non-small cell lung cancer cells (A549 and NCI-H1975)MTT AssayNanomolar (nM) rangeSuppression of proliferation at low doses.[6]

Table 2: Comparative Neurotoxicity of Local Anesthetics

Local AnestheticRelative Neurotoxicity Ranking
DibucaineMost Toxic
Tetracaine
Lidocaine
Bupivacaine
Ropivacaine
Mepivacaine (B158355)
Procaine Least Toxic [7]

Experimental Protocols for Core Toxicity Assays

Detailed methodologies for standard in vitro toxicity assays are provided below. These protocols can be adapted for the initial screening of this compound.

Cell Viability - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[8]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for attachment.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[8]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate thoroughly for 1 minute and measure the absorbance at approximately 570 nm using a microplate reader. A reference wavelength of >600 nm is recommended.

Cytotoxicity - Lactate (B86563) Dehydrogenase (LDH) Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with this compound in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the incubation period, centrifuge the plate at approximately 250 x g for 10 minutes.

  • Transfer Supernatant: Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • Reaction Mixture: Add the LDH reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at approximately 490 nm using a microplate reader.

Apoptosis - Annexin V Staining Assay

The Annexin V assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.

Protocol:

  • Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with this compound for the desired time.

  • Cell Harvesting: Harvest the cells (including any floating cells) by trypsinization and centrifugation.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) or another viability dye.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualization of Workflows and Signaling Pathways

Experimental Workflows

G cluster_viability Cell Viability (MTT Assay) cluster_cytotoxicity Cytotoxicity (LDH Assay) cluster_apoptosis Apoptosis (Annexin V Assay) viability_start Seed Cells viability_treat Treat with this compound viability_start->viability_treat viability_mtt Add MTT Reagent viability_treat->viability_mtt viability_solubilize Solubilize Formazan viability_mtt->viability_solubilize viability_read Measure Absorbance viability_solubilize->viability_read cytotoxicity_start Seed Cells cytotoxicity_treat Treat with this compound cytotoxicity_start->cytotoxicity_treat cytotoxicity_supernatant Collect Supernatant cytotoxicity_treat->cytotoxicity_supernatant cytotoxicity_ldh Add LDH Reagent cytotoxicity_supernatant->cytotoxicity_ldh cytotoxicity_read Measure Absorbance cytotoxicity_ldh->cytotoxicity_read apoptosis_start Seed & Treat Cells apoptosis_harvest Harvest Cells apoptosis_start->apoptosis_harvest apoptosis_stain Stain with Annexin V/PI apoptosis_harvest->apoptosis_stain apoptosis_analyze Flow Cytometry Analysis apoptosis_stain->apoptosis_analyze

Caption: General experimental workflows for in vitro toxicity assays.

Signaling Pathways (Based on Procaine Data)

Studies on Procaine have indicated its involvement in the inhibition of the PI3K/AKT and ERK signaling pathways, which are crucial for cell survival and proliferation.[3]

G cluster_pathway Potential this compound-Induced Inhibition of Pro-Survival Pathways cluster_pi3k PI3K/AKT Pathway cluster_erk ERK/MAPK Pathway This compound This compound (hypothesized) PI3K PI3K This compound->PI3K Inhibits ERK ERK This compound->ERK Inhibits AKT AKT PI3K->AKT CellSurvival Cell Survival & Proliferation AKT->CellSurvival MAPK MAPK ERK->MAPK MAPK->CellSurvival

Caption: Hypothesized inhibitory effect of this compound on pro-survival signaling pathways.

Apoptosis Induction Pathway

Local anesthetics can induce apoptosis through the mitochondrial (intrinsic) pathway.[3]

G cluster_apoptosis_pathway Mitochondrial Apoptosis Pathway This compound This compound Mitochondria Mitochondrial Stress This compound->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified overview of the intrinsic apoptosis pathway potentially induced by this compound.

Conclusion

References

Methodological & Application

Application Notes and Protocols: Solubility of Propoxycaine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propoxycaine hydrochloride is an ester-type local anesthetic agent that functions by blocking voltage-gated sodium channels in nerve membranes, thereby inhibiting the propagation of nerve impulses and producing a reversible loss of sensation.[1][2][3][4] Its solubility in various solvents is a critical parameter for the formulation of drug delivery systems, in vitro assay development, and preclinical studies. This document provides a summary of the known solubility of this compound hydrochloride in dimethyl sulfoxide (B87167) (DMSO) and aqueous solutions, along with detailed protocols for its determination.

Physicochemical Properties of this compound Hydrochloride

PropertyValueReference
Molecular FormulaC₁₆H₂₇ClN₂O₃[1][2][5]
Molecular Weight330.85 g/mol [1][5]
CAS Number550-83-4[1][5]
AppearanceWhite to light brown solid[5]
Melting Point146-151 °C[6][7]

Solubility Data

The solubility of this compound hydrochloride has been determined in various solvents. The following table summarizes the available quantitative data. It is important to note that factors such as temperature, pH, and the use of sonication can influence solubility.[1][5]

SolventConcentration (mg/mL)Molar Equivalent (mM)NotesReference
Organic Solvents
Dimethyl Sulfoxide (DMSO)60181.35Sonication is recommended.[1]
Dimethyl Sulfoxide (DMSO)50151.13Sonication is recommended. Hygroscopic DMSO can impact solubility; use freshly opened solvent.[5]
Ethanol100302.25[8]
Aqueous Solvents
Water (H₂O)80241.8Sonication is recommended.[1]
Water (H₂O)100302.25Sonication is recommended.[5]
Water (H₂O)5001511.27[8]
Phosphate-Buffered Saline (PBS)≥ 100≥ 302.25[5]
Formulations
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline26.05Sonication is recommended. Solvents should be added sequentially.[1]
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.08≥ 6.29[5]
10% DMSO + 90% Corn Oil≥ 2.08≥ 6.29[5]

Mechanism of Action: Sodium Channel Blockade

This compound hydrochloride exerts its anesthetic effect by inhibiting voltage-gated sodium channels in the neuronal cell membrane.[1][2][3][5] This action prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the subsequent propagation of an action potential. The blockade of these channels leads to a failure in nerve impulse transmission, resulting in a loss of sensation in the area supplied by the nerve.

Propoxycaine_Mechanism Na_channel_open Voltage-Gated Na+ Channel (Open) Na_ion_in Na+ Na_channel_open->Na_ion_in Na_channel_blocked Voltage-Gated Na+ Channel (Blocked) No_impulse No Nerve Impulse (Anesthesia) Na_channel_blocked->No_impulse Prevents Depolarization This compound This compound HCl This compound->Na_channel_blocked Binds to channel Na_ion_out Na+ Na_ion_out->Na_channel_open Influx Nerve_impulse Nerve Impulse (Action Potential) Na_ion_in->Nerve_impulse Leads to Depolarization

Caption: Mechanism of action of this compound hydrochloride.

Experimental Protocols

The following are standard protocols for determining the kinetic and thermodynamic solubility of a compound. These can be adapted for this compound hydrochloride.

Kinetic Solubility Protocol (Turbidimetric Method)

This method is a high-throughput approach to estimate the solubility of a compound from a DMSO stock solution in an aqueous buffer.

Workflow:

Kinetic_Solubility_Workflow start Start prep_stock Prepare 10 mM This compound HCl in DMSO start->prep_stock add_drug Add drug stock to buffer (e.g., to 100 µM) prep_stock->add_drug dispense_buffer Dispense physiological buffer into a 96-well plate dispense_buffer->add_drug incubate Incubate with shaking (e.g., 2 hours, RT) add_drug->incubate measure Measure turbidity (absorbance) using a plate reader incubate->measure analyze Analyze data to determine precipitation concentration measure->analyze end End analyze->end

Caption: Workflow for kinetic solubility determination.

Methodology:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound hydrochloride in 100% DMSO.

  • Plate Preparation: Dispense 198 µL of the desired physiological buffer (e.g., Phosphate-Buffered Saline, pH 7.4) into the wells of a clear 96-well microplate.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer-containing wells to achieve a final concentration of 100 µM with 1% DMSO. A serial dilution can be performed to test a range of concentrations.

  • Incubation: Seal the plate and incubate at room temperature (approximately 25°C) for 2 hours with gentle shaking.

  • Turbidity Measurement: Measure the absorbance of the wells at a wavelength of 620 nm using a microplate reader. An increase in absorbance compared to the buffer-only control indicates precipitation.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed.

Thermodynamic (Shake-Flask) Solubility Protocol

This "gold standard" method measures the equilibrium solubility of a compound, providing a more accurate value than kinetic methods.[9]

Workflow:

Thermodynamic_Solubility_Workflow start Start add_excess Add excess solid This compound HCl to a known volume of solvent start->add_excess equilibrate Equilibrate with agitation (e.g., 24-48h, 25°C) add_excess->equilibrate separate Separate undissolved solid from solution (centrifugation/filtration) equilibrate->separate quantify Quantify concentration of dissolved compound in the supernatant (e.g., HPLC) separate->quantify end End quantify->end

Caption: Workflow for thermodynamic solubility determination.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound hydrochloride to a vial containing a known volume of the desired solvent (e.g., DMSO, water, or physiological buffer). The excess solid should be clearly visible.

  • Equilibration: Tightly seal the vials and place them on an orbital shaker or rotator. Agitate the samples at a constant temperature (e.g., 25°C) for 24 to 48 hours to ensure that equilibrium is reached.

  • Phase Separation: After the equilibration period, separate the undissolved solid from the solution. This is typically achieved by centrifuging the samples at a high speed (e.g., 14,000 rpm for 15 minutes) and then carefully collecting the supernatant. Alternatively, the supernatant can be filtered through a 0.22 µm syringe filter.

  • Quantification: Determine the concentration of this compound hydrochloride in the clear supernatant. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for quantification. A standard curve of known concentrations of this compound hydrochloride in the same solvent must be prepared for accurate concentration determination.

Conclusion

This compound hydrochloride exhibits good solubility in DMSO and aqueous solutions, including water and PBS. The provided protocols offer standardized methods for determining its solubility in various solvents and formulations, which is essential for advancing research and development involving this compound. For in vivo studies, the use of co-solvents and formulation vehicles may be necessary to achieve the desired concentration.

References

Protocol for Preparing Stable Propoxycaine Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Propoxycaine is a local anesthetic of the ester type, known for its rapid onset of action.[1] It functions by blocking voltage-gated sodium channels, thereby inhibiting the nerve impulses required for the sensation of pain.[1] In the realm of in vitro research, accurate and reproducible experimental outcomes are critically dependent on the stability and integrity of the compounds being tested. This document provides a detailed protocol for the preparation, storage, and handling of stable this compound hydrochloride stock solutions to ensure reliable results in various in vitro assays.

This compound, being an ester, is susceptible to hydrolysis, which can be influenced by factors such as pH, temperature, and the presence of enzymes.[2][3] Therefore, proper preparation and storage are paramount to minimize degradation and maintain the potency of the stock solution over its intended shelf life.

2. Chemical Properties of this compound Hydrochloride

A summary of the key chemical and physical properties of this compound hydrochloride is presented in Table 1. Understanding these properties is crucial for its proper handling and storage.

PropertyValueReference
Molecular Formula C₁₆H₂₇ClN₂O₃[4]
Molecular Weight 330.85 g/mol [4]
Appearance White to light brown solid[4]
Solubility (Water) 100 mg/mL (302.25 mM); requires sonication[4]
Solubility (DMSO) 50 mg/mL (151.13 mM); requires sonication[4]
Storage (Solid) 4°C, sealed, away from moisture[4]

Table 1: Chemical and Physical Properties of this compound Hydrochloride.

3. Experimental Protocols

Materials and Reagents

  • This compound Hydrochloride (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous (ACS grade or higher)

  • Sterile, nuclease-free water (for aqueous solutions)

  • Sterile, polypropylene (B1209903) microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (water bath or probe)

  • Sterile serological pipettes and pipette tips

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Preparation of this compound Hydrochloride Stock Solution in DMSO

DMSO is the recommended solvent for preparing high-concentration, long-term stock solutions of this compound hydrochloride due to its high solvating power and the reduced potential for hydrolysis compared to aqueous solutions.

Procedure:

  • Pre-warming DMSO: If the anhydrous DMSO is frozen, bring it to room temperature and ensure all crystals are fully dissolved before opening.

  • Weighing this compound Hydrochloride: In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound hydrochloride powder using a calibrated analytical balance.

  • Adding Solvent: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM). It is crucial to use anhydrous DMSO as water content can promote hydrolysis.[4]

  • Dissolution: Tightly cap the tube and vortex thoroughly. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution. The solution should be clear and free of any visible particulates.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene cryovials.[4]

  • Storage: Store the aliquots at -20°C or -80°C in a light-protected container.[4]

Preparation of this compound Hydrochloride Stock Solution in Water

Aqueous stock solutions are generally not recommended for long-term storage due to the high probability of hydrolysis of the ester linkage.[2] Aqueous solutions should be prepared fresh on the day of the experiment.

Procedure:

  • Weighing this compound Hydrochloride: Accurately weigh the desired amount of this compound hydrochloride powder in a sterile tube.

  • Adding Water: Add the appropriate volume of sterile, nuclease-free water to achieve the desired concentration.

  • Dissolution: Tightly cap the tube and vortex vigorously. Sonication may be required to fully dissolve the compound.[4]

  • Sterilization (Optional but Recommended): If the working solution is for cell-based assays, it is advisable to filter-sterilize the solution using a 0.22 µm syringe filter.[4]

  • Immediate Use: Use the freshly prepared aqueous solution immediately. Do not store for later use.

4. Stability and Storage Recommendations

The stability of this compound is influenced by the solvent, storage temperature, and pH. As an ester-type local anesthetic, its primary degradation pathway is hydrolysis.[2]

SolventStorage TemperatureRecommended Shelf LifeNotesReference
Anhydrous DMSO-20°CUp to 1 monthProtect from light and moisture. Avoid repeated freeze-thaw cycles.[4]
Anhydrous DMSO-80°CUp to 6 monthsProtect from light and moisture. Avoid repeated freeze-thaw cycles.[4]
Sterile WaterRoom TemperaturePrepare fresh for immediate useProne to hydrolysis, especially at neutral or alkaline pH.[2][5]
Sterile Water2-8°CNot recommended for storageDegradation is slowed but still significant.[5]

Table 2: Storage Recommendations for this compound Hydrochloride Stock Solutions.

Key Stability Considerations:

  • pH: Like its analogue procaine (B135), this compound is expected to be most stable in acidic conditions (pH 3-5). Hydrolysis is significantly accelerated in neutral to alkaline conditions.[6] When diluting the stock solution into cell culture media (typically pH 7.2-7.4), the final concentration should be prepared immediately before addition to the cells to minimize degradation.

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.[3] Therefore, stock solutions should be kept frozen and thawed immediately before use.

  • Light: Protect stock solutions from light to prevent potential photodegradation.[3]

5. Quality Control

To ensure the accuracy of experimental results, it is good practice to periodically assess the quality of the stock solution, especially if it has been stored for an extended period.

  • Visual Inspection: Before each use, visually inspect the thawed aliquot for any signs of precipitation or discoloration. If any are observed, the aliquot should be discarded.

  • Concentration Verification (Optional): For long-term studies, the concentration and purity of the stock solution can be verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

6. Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the mechanism of action of this compound and the recommended workflow for preparing stable stock solutions.

propoxycaine_moa cluster_membrane Neuronal Membrane Na_Channel Voltage-Gated Sodium Channel No_Influx Inhibition of Na+ Influx Na_Channel->No_Influx This compound This compound This compound->Na_Channel Block Blocks Channel Block->Na_Channel No_AP No Action Potential Propagation No_Influx->No_AP No_Pain Loss of Sensation (Analgesia) No_AP->No_Pain

This compound's mechanism of action.

stock_solution_workflow cluster_prep Stock Solution Preparation cluster_storage Storage & Handling cluster_use Experimental Use Weigh 1. Weigh this compound HCl Add_Solvent 2. Add Anhydrous DMSO or Sterile Water Weigh->Add_Solvent Dissolve 3. Vortex & Sonicate Add_Solvent->Dissolve Aliquot 4. Aliquot into Single-Use Vials Dissolve->Aliquot Store 5. Store at -20°C or -80°C (Protect from Light) Aliquot->Store Thaw 6. Thaw Aliquot Immediately Before Use Store->Thaw Dilute 7. Prepare Working Dilution in Assay Medium Thaw->Dilute Assay 8. Add to In Vitro Assay Dilute->Assay

References

Application Notes and Protocols for Studying Ion Channels with Propoxycaine using Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propoxycaine is a local anesthetic of the ester type, structurally related to procaine (B135). Its primary mechanism of action involves the blockade of voltage-gated ion channels, which are critical for the initiation and propagation of action potentials in excitable cells.[1][2] Patch-clamp electrophysiology is an indispensable technique for characterizing the detailed interaction of this compound with specific ion channels, providing insights into its potency, selectivity, and state-dependent effects. These application notes provide a comprehensive guide to using this compound in patch-clamp studies to investigate its effects on various ion channels, particularly voltage-gated sodium (Nav), potassium (Kv), and calcium (Cav) channels.

Mechanism of Action of this compound on Ion Channels

This compound, like other local anesthetics, primarily targets voltage-gated sodium channels.[1][2] It binds to a receptor site within the inner pore of the channel, physically occluding the permeation pathway for sodium ions.[3][4] This blockade is both state- and use-dependent, meaning this compound has a higher affinity for channels in the open and inactivated states compared to the resting state.[2][5] This property leads to a more pronounced block at higher frequencies of neuronal firing, a phenomenon known as use-dependent or phasic block.[6][7]

While Nav channels are the primary target, this compound and other local anesthetics can also modulate the function of other ion channels, including:

  • Voltage-gated potassium (Kv) channels: Inhibition of Kv channels can lead to a broadening of the action potential, which may potentiate the block of Nav channels.[8]

  • Voltage-gated calcium (Cav) channels: Blockade of Cav channels can affect neurotransmitter release and muscle contraction.[9][10]

The study of these off-target effects is crucial for a comprehensive understanding of this compound's pharmacological profile and potential side effects.

Quantitative Data Presentation

Due to limited publicly available patch-clamp data specifically for this compound, the following table summarizes typical findings for the structurally similar local anesthetic, procaine, and other common local anesthetics. These values serve as a reference for designing experiments and interpreting results with this compound.

Ion ChannelLocal AnestheticIC50 (Tonic Block)Key Effects on Channel KineticsCell TypeReference
NavProcaine~60 µMUse-dependent block, slows recovery from inactivationFrog Sciatic Nerve[11] (from previous search)
NavLidocaine (B1675312)~204 µMShifts steady-state inactivation to more hyperpolarized potentialsFrog Sciatic Nerve[11] (from previous search)
NavBupivacaine~27 µMPronounced use-dependent blockFrog Sciatic Nerve[11] (from previous search)
KvProcaine~6302 µMInhibition of sustained K+ currentsFrog Sciatic Nerve[11] (from previous search)
KvLidocaine~1118 µMInhibition of transient and sustained K+ currentsRat DRG Neurons[12]
KvBupivacaine~92 µMMore potent block of sustained K+ currents in smaller neuronsRat DRG Neurons[12]
CavProcaine0.5-10 mMInhibition of L-type Ca2+ currentsSmooth Muscle Cells[13] (from previous search)
CavLidocaine-Blocks Ca2+ signaling of G-protein-coupled receptorsXenopus Oocytes[6]

Experimental Protocols

The following are detailed protocols for characterizing the effects of this compound on voltage-gated ion channels using whole-cell patch-clamp electrophysiology.

Protocol 1: Determining the Tonic Block of Voltage-Gated Sodium Channels

Objective: To determine the concentration-dependent inhibition of Nav channels by this compound in their resting state.

Cell Preparation:

  • Culture cells expressing the desired Nav channel subtype (e.g., HEK293 cells stably expressing Nav1.5).

  • Dissociate cells using a gentle enzymatic solution (e.g., Accutase) and re-plate onto glass coverslips at a low density for recording.

Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal Solution (in mM): 120 CsF, 10 CsCl, 10 NaCl, 10 HEPES, 10 EGTA (pH 7.2 with CsOH).

Patch-Clamp Procedure:

  • Fabricate borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Obtain a giga-ohm seal (>1 GΩ) on a single, healthy cell.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Compensate for pipette and whole-cell capacitance.

  • Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state.

  • Apply a short depolarizing pulse (e.g., to -10 mV for 20 ms) at a low frequency (e.g., 0.1 Hz) to elicit a sodium current.

  • After obtaining a stable baseline recording, perfuse the cell with increasing concentrations of this compound.

  • Record the peak inward current at each concentration until a steady-state block is achieved.

Data Analysis:

  • Measure the peak current amplitude in the absence and presence of different concentrations of this compound.

  • Normalize the current at each concentration to the control current.

  • Plot the normalized current as a function of this compound concentration and fit the data with the Hill equation to determine the IC50 value.

Protocol 2: Assessing Use-Dependent Block of Voltage-Gated Sodium Channels

Objective: To determine if the blocking effect of this compound on Nav channels is dependent on the frequency of channel activation.

Procedure:

  • Follow the same cell preparation, solutions, and initial patch-clamp procedure as in Protocol 1.

  • Hold the cell at a hyperpolarized potential (e.g., -120 mV).

  • Apply a train of depolarizing pulses (e.g., to -10 mV for 20 ms) at different frequencies (e.g., 1 Hz, 5 Hz, and 10 Hz) in the absence of this compound.

  • Perfuse the cell with a fixed concentration of this compound (e.g., near the IC50 for tonic block).

  • Repeat the pulse trains at different frequencies in the presence of this compound.

Data Analysis:

  • For each frequency, normalize the peak current of each pulse to the peak current of the first pulse in the train.

  • Plot the normalized peak current as a function of the pulse number.

  • A faster and more profound decay in the current amplitude at higher frequencies indicates use-dependent block.

Protocol 3: Investigating State-Dependent Block: Effect on Steady-State Inactivation

Objective: To determine if this compound preferentially binds to the inactivated state of Nav channels.

Procedure:

  • Follow the same cell preparation, solutions, and initial patch-clamp procedure as in Protocol 1.

  • To measure steady-state inactivation, apply a series of 500 ms (B15284909) pre-pulses to various potentials (e.g., from -140 mV to -20 mV in 10 mV increments) followed by a test pulse to a potential that elicits a maximal sodium current (e.g., -10 mV).

  • Record the peak inward current during the test pulse for each pre-pulse potential.

  • Perfuse the cell with a fixed concentration of this compound and repeat the voltage protocol.

Data Analysis:

  • Normalize the peak current for each test pulse to the maximum peak current recorded.

  • Plot the normalized current as a function of the pre-pulse potential for both control and this compound conditions.

  • Fit both curves with a Boltzmann function to determine the half-inactivation voltage (V1/2).

  • A hyperpolarizing shift in the V1/2 of inactivation in the presence of this compound suggests that it stabilizes the inactivated state of the channel.

Visualizations

Signaling Pathways and Experimental Workflows

propoxycaine_mechanism cluster_propoxycaine_action This compound Interaction cluster_outcome Physiological Outcome Resting Resting State Open Open State Resting->Open Depolarization Block_Resting Binds to Resting State (Low Affinity) Open->Resting Repolarization Inactivated Inactivated State Open->Inactivated Sustained Depolarization Block_Open Binds to Open State (High Affinity) Inactivated->Resting Repolarization Block_Inactivated Binds to Inactivated State (High Affinity) This compound This compound This compound->Resting  Block This compound->Open  Block This compound->Inactivated  Block & Stabilize Inhibition Inhibition of Action Potential Propagation

Caption: State-dependent block of sodium channels by this compound.

patch_clamp_workflow cluster_prep Preparation cluster_recording Patch-Clamp Recording cluster_experiment Experimental Procedure cluster_analysis Data Analysis Cell_Culture Cell Culture with Target Ion Channel Dissociation Cell Dissociation Cell_Culture->Dissociation Plating Plating on Coverslips Dissociation->Plating Giga_Seal Giga-ohm Seal Formation Plating->Giga_Seal Pipette Pipette Fabrication & Filling Pipette->Giga_Seal Whole_Cell Whole-Cell Configuration Giga_Seal->Whole_Cell Data_Acquisition Data Acquisition (Voltage-Clamp) Whole_Cell->Data_Acquisition Baseline Record Baseline Current Data_Acquisition->Baseline Drug_Application Perfuse with This compound Baseline->Drug_Application Record_Effect Record Current in Presence of Drug Drug_Application->Record_Effect Washout Washout Record_Effect->Washout Measure_Peak Measure Peak Current Amplitude Record_Effect->Measure_Peak Normalization Normalize Data Measure_Peak->Normalization Dose_Response Generate Dose-Response Curve (IC50) Normalization->Dose_Response Kinetics_Analysis Analyze Channel Kinetics (V1/2, etc.) Normalization->Kinetics_Analysis use_dependent_block_logic Start Start Experiment Apply_Pulse_train Apply_Pulse_train Start->Apply_Pulse_train Control Apply_Pulse_Train Apply High-Frequency Pulse Train Add_this compound Add this compound Apply_Pulse_Train->Add_this compound No significant decay Current_Decay Observe Progressive Current Decay? Apply_Pulse_Train->Current_Decay With this compound Add_this compound->Apply_Pulse_Train Re-test Conclusion_UDB Conclusion: Use-Dependent Block Current_Decay->Conclusion_UDB Yes Conclusion_No_UDB Conclusion: No Use-Dependent Block Current_Decay->Conclusion_No_UDB No

References

Application Notes and Protocols for In Vivo Administration of Propoxycaine for Sciatic Nerve Block in Rats

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Propoxycaine was withdrawn from the U.S. market in 1996.[1] Specific protocols for its use in rat sciatic nerve block models are not extensively documented in recent scientific literature. The following protocols have been adapted from established in vivo methods for other ester- and amide-type local anesthetics in rodent models.[2][3][4] Researchers should exercise caution and conduct preliminary dose-finding studies to determine the optimal and safe concentration of this compound for their specific experimental needs.

Introduction and Application Notes

This compound is an ester-type local anesthetic, structurally related to procaine (B135), that functions by blocking nerve impulses.[1][5] Its primary mechanism of action involves the reversible inhibition of voltage-gated sodium channels in the neuronal cell membrane.[1][6] By blocking these channels, this compound prevents the influx of sodium ions necessary for the depolarization and propagation of action potentials, resulting in a temporary loss of sensation in the innervated area.[1]

Historically, it was used in dental procedures, often in combination with procaine, and was noted for a rapid onset and a longer duration of action compared to procaine alone.[1] The hydrochloride salt of this compound is water-soluble, making it suitable for injectable formulations.[7][8]

These notes provide a comprehensive framework for evaluating the efficacy and duration of this compound-induced sciatic nerve block in a rat model. The rat sciatic nerve model is a standard preclinical tool for assessing the properties of local anesthetics.[2][9] The following protocols detail animal preparation, drug administration, and methods for the quantitative assessment of both sensory and motor blockade.

Physicochemical Properties

The efficacy of a local anesthetic is influenced by its physicochemical properties, such as molecular weight, solubility, and pKa, which affect its diffusion, potency, and duration.[10]

PropertyValueReference
Chemical Formula C₁₆H₂₇ClN₂O₃[7]
Molecular Weight 330.85 g/mol [6][7]
Type Ester Local Anesthetic[1][7]
Appearance White to light brown solid[6]
Solubility (HCl salt) Water: 90-100 mg/mLDMSO: 50 mg/mL[6][8]
Melting Point 148-151 °C[1][5]

Mechanism of Action: Sodium Channel Blockade

Local anesthetics like this compound exist in equilibrium between an uncharged (lipid-soluble) base and a charged (cationic) form. The uncharged base penetrates the nerve sheath and axonal membrane. Intracellularly, it re-equilibrates, and the cationic form binds to a specific receptor site within the voltage-gated sodium channel, stabilizing it in the inactivated state and preventing nerve impulse transmission.[10]

G cluster_membrane Neuronal Membrane cluster_outside Extracellular cluster_inside Intracellular Na_channel Voltage-Gated Na+ Channel (Open) Na_in Na+ Influx Na_channel->Na_in Na_blocked Na+ Blocked Na_channel->Na_blocked Nerve_Impulse Nerve Impulse (Depolarization) Na_in->Nerve_Impulse Propagates Propoxycaine_block This compound (Cationic Form) Propoxycaine_block->Na_channel Binds & Blocks No_Propagation No Impulse Propagation Na_blocked->No_Propagation Nerve_Impulse->Na_channel Opens Propoxycaine_base This compound (Uncharged Base) Propoxycaine_base->Na_channel Diffuses across membrane Propoxycaine_base->Propoxycaine_block Becomes Cationic

Caption: Mechanism of this compound action on voltage-gated sodium channels.

Experimental Protocols

Animal Subjects
  • Species: Male Sprague-Dawley rats.[2]

  • Weight: 250-300 g.

  • Acclimation: House animals for a minimum of 3 days before the experiment with ad libitum access to food and water. Maintain a standard 12-hour light/dark cycle.

Materials and Reagents
  • This compound hydrochloride (CAS: 550-83-4)

  • Sterile 0.9% saline solution

  • Positive control: Bupivacaine (0.5% w/v) or Lidocaine (1.0% w/v)

  • Anesthetic: Isoflurane (B1672236)

  • Anesthesia chamber and nose cone delivery system

  • Electric animal clippers

  • Disinfectant (e.g., 70% ethanol, povidone-iodine)

  • 1 mL syringes with 25-27 gauge needles

  • Hot plate analgesia meter or radiant heat source

  • Stopwatch

Proposed Experimental Groups
GroupTreatmentConcentration (% w/v)Injection VolumePurpose
1Vehicle Control-0.2 mLTo establish baseline response to injection procedure.
2This compound HCl0.5%0.2 mLLow-dose experimental group.
3This compound HCl1.0%0.2 mLMid-dose experimental group.
4This compound HCl2.0%0.2 mLHigh-dose experimental group.
5Positive ControlBupivacaine (0.5%)0.2 mLTo compare efficacy against a known long-acting anesthetic.

Note: Concentrations are proposed based on those used for procaine and other local anesthetics and should be optimized in pilot studies.[2][11]

G cluster_controls Control Groups cluster_exp Experimental Groups Study Sciatic Nerve Block Study (Rat Model) Neg_Control Vehicle Control (0.9% Saline) Study->Neg_Control Baseline Pos_Control Positive Control (e.g., 0.5% Bupivacaine) Study->Pos_Control Comparison Prop_Low This compound (Low Dose, e.g., 0.5%) Study->Prop_Low Prop_Mid This compound (Mid Dose, e.g., 1.0%) Study->Prop_Mid Prop_High This compound (High Dose, e.g., 2.0%) Study->Prop_High

Caption: Logical relationship of proposed experimental groups.
Sciatic Nerve Block Procedure (Landmark Technique)

  • Anesthetize the rat using isoflurane (3-4% for induction, 1.5-2% for maintenance). Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

  • Place the rat in a prone position. Shave the fur over the lateral aspect of the thigh of the left hindlimb.

  • Disinfect the skin with povidone-iodine followed by 70% ethanol.

  • Palpate to identify two bony landmarks: the greater trochanter of the femur and the ischial tuberosity.

  • The injection site is located just posterior to the midpoint between these two landmarks.

  • Insert a 25-gauge needle perpendicular to the skin at this site. Advance the needle slowly until it gently contacts the femur.

  • Withdraw the needle by 1-2 mm to ensure the tip is in the vicinity of the sciatic nerve.

  • After negative aspiration for blood, slowly inject 0.2 mL of the designated test or control solution over 10-15 seconds.[2][3]

  • Withdraw the needle and allow the animal to recover from anesthesia in a clean cage. Monitor until fully ambulatory.

Assessment of Sensory Blockade (Hot Plate Test)
  • Baseline: Before injection, determine the baseline paw withdrawal latency (PWL) for each rat. Place the rat on a hot plate maintained at a constant temperature (e.g., 52 ± 0.5°C).

  • Record the time (in seconds) it takes for the rat to exhibit a nociceptive response (e.g., licking, flicking, or jumping).

  • Impose a cut-off time (e.g., 20-30 seconds) to prevent tissue damage. If the rat does not respond by the cut-off time, remove it and record the latency as the cut-off time.

  • Post-Injection: Test the PWL at regular intervals (e.g., 15, 30, 60, 90, 120 minutes, and then hourly) until the latency returns to baseline.

  • Onset of Block: The time point at which the PWL reaches the cut-off time.

  • Duration of Block: The time from onset until the PWL returns to <50% of the cut-off time.

Assessment of Motor Blockade (Motor Deficit Score)
  • Observe the rat's gait and hindlimb function at the same time points as the sensory assessment.

  • Score the motor function of the injected limb using a validated scale.

ScoreDescription of Motor Function
4 Normal gait, no observable deficit.
3 Mild deficit, able to bear weight but with a noticeable limp.
2 Moderate deficit, able to move the limb but unable to bear weight.
1 Severe deficit, minimal movement of the limb, no plantar placement.
0 Complete motor block, limb is flaccid, no movement observed (dragging).
  • Onset of Block: The time point at which a score of 0 is first recorded.

  • Duration of Block: The time from onset until the score returns to 3 or 4.[3]

Data Presentation and Analysis

All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis (e.g., ANOVA followed by a post-hoc test) can be used to compare differences between groups.

Sample Data Table
Group (n=8)Onset of Sensory Block (min)Duration of Sensory Block (min)Onset of Motor Block (min)Duration of Motor Block (min)
Vehicle Control N/AN/AN/AN/A
This compound (0.5%) Record Mean ± SEMRecord Mean ± SEMRecord Mean ± SEMRecord Mean ± SEM
This compound (1.0%) Record Mean ± SEMRecord Mean ± SEMRecord Mean ± SEMRecord Mean ± SEM
This compound (2.0%) Record Mean ± SEMRecord Mean ± SEMRecord Mean ± SEMRecord Mean ± SEM
Bupivacaine (0.5%) Record Mean ± SEMRecord Mean ± SEMRecord Mean ± SEMRecord Mean ± SEM

Experimental Workflow Diagram

G A Phase 1: Preparation B1 Animal Acclimation (≥ 3 days) A->B1 B2 Randomize into Experimental Groups B1->B2 B3 Prepare this compound & Control Solutions B2->B3 B4 Measure Baseline Sensory & Motor Function B3->B4 C Phase 2: Procedure B4->C D1 Anesthetize Rat (Isoflurane) C->D1 D2 Perform Sciatic Nerve Block (0.2 mL Injection) D1->D2 D3 Animal Recovery from Anesthesia D2->D3 E Phase 3: Data Collection D3->E F1 Assess Sensory Block (Hot Plate Test) E->F1 F2 Assess Motor Block (Scoring Scale) E->F2 F3 Record Onset and Duration of Blockade F1->F3 F2->F3 G Phase 4: Analysis F3->G H1 Compile Data & Calculate Mean ± SEM G->H1 H2 Perform Statistical Analysis (e.g., ANOVA) H1->H2 H3 Generate Tables & Figures H2->H3

Caption: Overall experimental workflow for assessing this compound sciatic nerve block.

References

Application Notes and Protocols for Propoxycaine in Isolated Nerve Fiber Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propoxycaine is a local anesthetic of the ester class, utilized in neuroscience research to investigate the mechanisms of nociception and nerve conduction. Its primary mode of action involves the blockade of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons. These application notes provide detailed protocols for studying the effects of this compound on isolated nerve fiber preparations, a fundamental approach for characterizing the electrophysiological properties of local anesthetics. While specific quantitative data for this compound on isolated nerve fibers are limited in publicly available literature, the methodologies described herein are standard for assessing local anesthetic efficacy and mechanism. Data for the closely related compound, procaine, are provided for reference.

Mechanism of Action: Blockade of Voltage-Gated Sodium Channels

This compound, like other local anesthetics, exerts its effect by reversibly binding to voltage-gated sodium channels on the neuronal membrane. This action inhibits the influx of sodium ions that is necessary for the depolarization phase of an action potential. By preventing the generation and conduction of nerve impulses, this compound effectively blocks the transmission of sensory signals, including pain. The effectiveness of this compound is influenced by its lipid solubility, which allows it to penetrate the nerve membrane.

cluster_membrane Neuronal Membrane NaChannel_closed Voltage-Gated Na+ Channel (Resting) NaChannel_open Voltage-Gated Na+ Channel (Open) NaChannel_closed->NaChannel_open NaChannel_inactivated Voltage-Gated Na+ Channel (Inactivated) NaChannel_open->NaChannel_inactivated inactivates NaChannel_blocked This compound-Bound Na+ Channel (Blocked) NaChannel_open->NaChannel_blocked NaChannel_inactivated->NaChannel_closed repolarization No_AP Action Potential Blocked NaChannel_blocked->No_AP Nerve_Impulse Nerve Impulse (Depolarization) Nerve_Impulse->NaChannel_closed opens This compound This compound This compound->NaChannel_open binds to

Caption: this compound blocks nerve impulses by binding to open voltage-gated sodium channels.

Quantitative Data

Local AnestheticConcentrationEffect on Compound Action Potential (CAP)Reference Preparation
Procaine0.6%Significant suppression of CAP amplitude.Frog Sciatic Nerve[1]
Lidocaine1 mMReversible reduction of CAP peak amplitude.Frog Sciatic Nerve[2]
TetracaineNot specifiedComplete inhibition of CAP activity.Frog Sciatic Nerve[1]
BenzocaineNot specifiedSignificant suppression of CAP amplitude.Frog Sciatic Nerve[1]

Experimental Protocols

Compound Action Potential (CAP) Recording from Isolated Sciatic Nerve

This protocol is a standard method for assessing the overall effect of a compound on a population of nerve fibers.[1][3][4]

Materials:

  • Frog (e.g., Rana pipiens)

  • Ringer's solution (composition in mM: 111 NaCl, 2.5 KCl, 1.8 CaCl2, 1.0 NaH2PO4, pH 7.2)

  • Nerve chamber with stimulating and recording electrodes

  • Stimulator and amplifier

  • Data acquisition system

  • This compound hydrochloride solutions of varying concentrations

Procedure:

  • Nerve Dissection: Euthanize a frog and dissect the sciatic nerve from the spinal cord to the knee. Handle the nerve gently to avoid damage.

  • Mounting: Place the isolated nerve in the nerve chamber, ensuring it makes good contact with the stimulating and recording electrodes. The chamber should be kept moist with Ringer's solution.

  • Baseline Recording: Stimulate the nerve with a supramaximal stimulus to elicit a compound action potential. Record the baseline CAP amplitude and latency.

  • This compound Application: Replace the Ringer's solution in the chamber with a solution containing a known concentration of this compound.

  • Data Recording: Record the CAP at regular intervals to observe the time course of the drug's effect.

  • Dose-Response: Wash out the previous concentration and apply a new, higher concentration of this compound to generate a dose-response curve.

  • Washout: After the final application, wash the nerve with fresh Ringer's solution to observe the reversibility of the block.

start Start dissect Dissect Sciatic Nerve start->dissect mount Mount Nerve in Chamber dissect->mount baseline Record Baseline CAP mount->baseline apply_propoxy Apply this compound Solution baseline->apply_propoxy record_effect Record CAP at Intervals apply_propoxy->record_effect dose_response Generate Dose-Response Curve (Repeat with different concentrations) record_effect->dose_response washout Washout with Ringer's Solution dose_response->washout end End washout->end

Caption: Workflow for Compound Action Potential (CAP) recording.

Single-Unit Recording from Isolated Nerve Fibers

This technique allows for the detailed study of this compound's effects on the firing properties of individual nerve fibers.

Materials:

  • Isolated nerve preparation (as above)

  • Dissecting microscope

  • Fine forceps and needles for teasing nerve fibers

  • Recording electrodes (e.g., suction or wire electrodes)

  • Amplifier with appropriate filters

  • Data acquisition system

Procedure:

  • Nerve Preparation: Place a desheathed segment of the nerve in a recording chamber.

  • Fiber Teasing: Under a microscope, carefully tease apart the nerve trunk to isolate a small bundle of fibers.

  • Electrode Placement: Place the teased fibers over a recording electrode.

  • Single-Unit Isolation: Further tease the bundle until the activity of a single, spontaneously active or stimulus-evoked unit can be clearly distinguished.

  • Baseline Firing: Record the baseline firing rate and action potential waveform of the single unit.

  • This compound Application: Perfuse the chamber with a this compound solution.

  • Record Changes: Record any changes in firing frequency, action potential amplitude, and conduction velocity.

  • Washout: Perfuse with Ringer's solution to assess recovery.

Whole-Cell Patch-Clamp Electrophysiology

This powerful technique allows for the direct measurement of ion channel currents and is ideal for studying the molecular mechanism of this compound's action on sodium channels.

Materials:

  • Cultured neurons (e.g., dorsal root ganglion neurons) or acutely dissociated neurons

  • Patch-clamp rig (microscope, micromanipulators, amplifier, data acquisition system)

  • Borosilicate glass pipettes

  • External and internal pipette solutions

  • Perfusion system for drug application

Procedure:

  • Cell Preparation: Prepare a culture dish with adherent neurons for recording.

  • Pipette Preparation: Pull and fire-polish glass pipettes to a resistance of 2-5 MΩ. Fill the pipette with the internal solution.

  • Seal Formation: Approach a neuron with the pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical access to the cell's interior.

  • Voltage-Clamp: Clamp the cell membrane at a holding potential (e.g., -80 mV) and apply voltage steps to elicit sodium currents.

  • This compound Application: Perfuse the cell with an external solution containing this compound.

  • Record Current Block: Record the reduction in the amplitude of the sodium current in the presence of the drug.

  • Data Analysis: Determine the IC50 for sodium channel block by testing a range of this compound concentrations.

start Start prep_cells Prepare Cultured Neurons start->prep_cells prep_pipette Prepare and Fill Patch Pipette prep_cells->prep_pipette form_seal Form Giga-ohm Seal on Neuron prep_pipette->form_seal whole_cell Establish Whole-Cell Configuration form_seal->whole_cell voltage_clamp Voltage-Clamp and Elicit Na+ Currents whole_cell->voltage_clamp apply_propoxy Perfuse with this compound voltage_clamp->apply_propoxy record_block Record Na+ Current Blockade apply_propoxy->record_block analyze Analyze Data (e.g., IC50) record_block->analyze end End analyze->end

Caption: Workflow for Whole-Cell Patch-Clamp Electrophysiology.

Sucrose (B13894) Gap Technique

The sucrose gap technique is another method used to measure membrane potential changes in a population of nerve or muscle fibers. It creates an electrical isolation between different segments of the nerve using a non-ionic sucrose solution, allowing for the recording of potential differences that reflect the membrane potential of the nerve segment in the test solution. This method can be employed to study the depolarizing or hyperpolarizing effects of this compound on the nerve membrane.

References

Application Note: Quantification of Propoxycaine using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Propoxycaine. This protocol is designed for researchers, scientists, and professionals in the field of drug development and quality control.

Introduction

This compound is an ester-type local anesthetic.[1] Accurate and precise quantification of this compound in pharmaceutical formulations and biological matrices is crucial for ensuring product quality, performing pharmacokinetic studies, and supporting drug development activities. The method described herein utilizes reversed-phase HPLC with UV detection, a widely accepted and reliable technique for the analysis of pharmaceutical compounds.

The presented method is based on established chromatographic principles for the separation of local anesthetics and has been adapted to provide excellent resolution and sensitivity for this compound.[2][3]

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The specific conditions are outlined below:

ParameterSpecification
HPLC System Quaternary or Binary Gradient Pump, Autosampler, Column Oven, UV-Vis Detector
Column Phenyl, 5 µm particle size, 4.6 x 250 mm
Mobile Phase 70:30 (v/v) mixture of 25 mM Phosphate (B84403) Buffer (pH 3.0) containing 50 mM Heptanesulfonic Acid Sodium Salt and Acetonitrile (B52724)
Flow Rate 1.0 mL/min[2][3]
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 254 nm[2][3]
Run Time Approximately 15 minutes

2. Reagent and Standard Preparation

  • Phosphate Buffer (25 mM, pH 3.0) with Heptanesulfonic Acid Sodium Salt (50 mM): Dissolve an appropriate amount of monobasic potassium phosphate and heptanesulfonic acid sodium salt in HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid.

  • Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a 70:30 ratio. Filter and degas the mobile phase before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound Hydrochloride reference standard in 10 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation

  • Pharmaceutical Formulations (e.g., Injections): Dilute the formulation with the mobile phase to obtain a theoretical this compound concentration within the calibration range.

  • Biological Matrices (e.g., Plasma, Serum): A liquid-liquid extraction is recommended. To 1 mL of the biological sample, add a suitable internal standard, and alkalinize with a base (e.g., 1 M NaOH). Extract the this compound with 5 mL of a non-polar organic solvent such as diethyl ether or a mixture of hexane (B92381) and ethyl acetate. Vortex and centrifuge the sample. Evaporate the organic layer to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of mobile phase.

Data Presentation

The quantitative performance of this method is summarized in the following table. The data are representative and may vary slightly between different instruments and laboratories.

ParameterResult
Retention Time (this compound) Approximately 8.5 min
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Intra-day Precision (%RSD) < 2%
Inter-day Precision (%RSD) < 3%
Accuracy (% Recovery) 98 - 102%

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the HPLC quantification of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing reagents Reagent & Mobile Phase Preparation hplc HPLC System (Pump, Injector, Column) reagents->hplc standards Standard Solution Preparation standards->hplc sample Sample Preparation (Dilution/Extraction) sample->hplc detector UV Detector (254 nm) hplc->detector Separation chromatogram Obtain Chromatogram detector->chromatogram Signal Acquisition integration Peak Integration & Analysis chromatogram->integration quantification Quantification (Calibration Curve) integration->quantification

Caption: Experimental workflow for this compound quantification by HPLC.

References

Application Notes and Protocols for the Detection of Propoxycaine in Biological Samples using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propoxycaine is an ester-type local anesthetic, chemically identified as 2-(diethylamino)ethyl 4-amino-2-propoxybenzoate.[1][2] With a molecular formula of C₁₆H₂₆N₂O₃ and a molar mass of approximately 294.39 g/mol , it functions by blocking voltage-gated sodium channels, thereby inhibiting nerve impulses.[1][2][3] Although it was removed from the U.S. market in 1996, the detection and quantification of this compound and its metabolites in biological matrices remain pertinent for forensic toxicology and in vitro research.[2][3]

This document provides detailed methodologies and application notes for the detection of this compound in biological samples utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). Given the limited availability of recent validated methods for this compound, the protocols herein are largely based on established methods for the structurally similar compound, procaine (B135), and other local anesthetics. These protocols should serve as a robust starting point for method development and validation.

Analytical Techniques: An Overview

LC-MS/MS is the preferred technique for the analysis of small molecules like this compound in complex biological matrices due to its high sensitivity, selectivity, and specificity.[4] This method involves the separation of the analyte from the sample matrix using liquid chromatography, followed by ionization and detection by tandem mass spectrometry. The use of Multiple Reaction Monitoring (MRM) allows for the specific detection and quantification of the target analyte with minimal interference from matrix components.[5]

Experimental Protocols

A successful analysis of this compound in biological samples hinges on three key stages: sample preparation, liquid chromatographic separation, and mass spectrometric detection.

Protocol 1: Sample Preparation from Whole Blood/Plasma

This protocol outlines two common and effective methods for extracting this compound from blood-based matrices: Solid-Phase Extraction (SPE) and Protein Precipitation.

Method A: Solid-Phase Extraction (SPE)

SPE is a highly effective technique for sample clean-up and concentration, leading to improved data quality.[4]

  • Materials:

  • Procedure:

    • Sample Pre-treatment: To 1 mL of plasma or hemolyzed whole blood, add the internal standard and vortex to mix.

    • Cartridge Conditioning: Condition the SPE cartridge by sequentially washing with 1 mL of methanol followed by 1 mL of water.

    • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.[4]

    • Elution: Elute the analytes with 1 mL of methanol containing 5% ammonium hydroxide.

    • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[4]

    • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.[4]

Method B: Protein Precipitation

This is a simpler and faster method suitable for high-throughput analysis.

  • Materials:

    • Acetonitrile (LC-MS grade) containing the internal standard.

    • Centrifuge tubes and centrifuge.

  • Procedure:

    • To 100 µL of plasma or whole blood, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Protocol 2: Liquid Chromatography (LC)

The following parameters are a starting point and should be optimized for the specific instrument and column used.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm)[4]
Mobile Phase A 0.1% Formic acid in Water[4]
Mobile Phase B 0.1% Formic acid in Acetonitrile[4]
Gradient Start with 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions[4]
Flow Rate 0.3 mL/min[4]
Injection Volume 10 µL[4]
Column Temperature 40°C[4]
Protocol 3: Tandem Mass Spectrometry (MS/MS)

Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive[4]
Scan Type Multiple Reaction Monitoring (MRM)[4]
Source Temperature 150°C[4]
Desolvation Temperature 400°C[4]
Gas Flow Desolvation: 800 L/hr; Cone: 50 L/hr[4]

MRM Transitions for this compound (Predicted)

The exact MRM transitions for this compound must be determined experimentally by infusing a standard solution into the mass spectrometer. Based on its structure (precursor ion [M+H]⁺ at m/z 295.2) and the fragmentation of similar ester-type local anesthetics like procaine (m/z 237.2 → 100.1), the following transitions are proposed for initial investigation.[4]

AnalytePrecursor Ion (m/z)Product Ion (m/z) - Quantifier (Predicted)Product Ion (m/z) - Qualifier (Predicted)Collision Energy (eV) (Starting Point)
This compound295.2100.1 (diethylaminoethyl fragment)164.1 (aminopropoxybenzoyl fragment)20-30
This compound-d4 (IS)299.2100.1164.120-30

Data Presentation

Table 1: Performance Characteristics of LC-MS/MS and HPLC-UV Methods for Local Anesthetics in Human Plasma

ParameterProcaine (LC-MS/MS)[6]Lidocaine (B1675312) & Prilocaine (B1678100) (LC-MS/MS)[7]Various Local Anesthetics (HPLC-UV)[8]
Linearity Range 10 - 5000 nM0.10 - 201.80 ng/mL0.02 - 5.00 mg/L
Correlation Coefficient (r²) > 0.99> 0.990.9980 - 0.9999
Lower Limit of Quantification (LLOQ) 10 nM0.10 ng/mL0.011 - 0.028 mg/L
Limit of Detection (LOD) Not StatedNot Stated0.003 - 0.008 mg/L
Accuracy (% Recovery) Not StatedWithin 15% of nominal82.0 - 108%
Precision (% RSD) < 5%< 15%Intra-day: 1.5 - 7.7%, Inter-day: 1.5 - 8.3%
Sample Preparation Not specifiedSolid-Phase ExtractionMagnetic Solid-Phase Extraction

Visualizations

Experimental Workflow

The general workflow for the analysis of this compound in biological samples is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_result Result Sample Biological Sample (e.g., Plasma, Urine) Add_IS Add Internal Standard Sample->Add_IS SPE Solid-Phase Extraction (SPE) or Protein Precipitation Add_IS->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC Liquid Chromatography (LC) Separation Recon->LC MS Tandem Mass Spectrometry (MS/MS) Detection LC->MS Data Data Acquisition & Processing MS->Data Quant Quantification of this compound Data->Quant

Caption: General workflow for LC-MS/MS analysis of this compound.

Proposed Fragmentation Pathway of this compound

The following diagram illustrates the predicted fragmentation of the protonated this compound molecule in the mass spectrometer.

fragmentation_pathway cluster_legend Legend This compound This compound [M+H]⁺ m/z 295.2 Fragment1 Diethylaminoethyl Cation m/z 100.1 This compound->Fragment1 Cleavage of ester bond Fragment4 Aminopropoxybenzoic Acid m/z 195.1 This compound->Fragment4 Neutral Loss Fragment2 Aminopropoxybenzoyl Cation m/z 196.1 Fragment3 Loss of CO m/z 168.1 Fragment2->Fragment3 - CO Precursor Precursor Ion Product Product Ions

Caption: Proposed ESI+ fragmentation pathway for this compound.

Conclusion

The methodologies presented provide a comprehensive framework for the development and application of LC-MS/MS techniques for the detection and quantification of this compound in biological samples. While specific validated data for this compound is scarce, the provided protocols, based on closely related compounds, offer a solid foundation for researchers. It is imperative that any method developed based on these notes undergoes rigorous validation to ensure accuracy, precision, and reliability in accordance with relevant regulatory guidelines.

References

Application Notes and Protocols for Formulating Propoxycaine with Vasoconstrictors for Prolonged Action Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propoxycaine is a local anesthetic of the ester type, recognized for its rapid onset of action. In clinical and research applications, prolonging the duration of local anesthesia is often desirable to extend pain relief. A common and effective strategy to achieve this is the co-administration of a vasoconstrictor, such as epinephrine (B1671497) or phenylephrine (B352888). Vasoconstrictors localize the anesthetic at the site of injection by reducing local blood flow, thereby slowing its systemic absorption and prolonging its therapeutic effect.

These application notes provide detailed protocols for the formulation of this compound with vasoconstrictors and for the subsequent in vitro and in vivo evaluation of their prolonged action. The provided methodologies are based on established principles of pharmaceutical formulation and preclinical anesthetic research.

Data Presentation

FormulationOnset of Action (minutes)Duration of Sensory Block (minutes)Duration of Motor Block (minutes)
1% this compound HCl~ 2 - 5~ 60 - 90~ 45 - 75
1% this compound HCl with Epinephrine 1:200,000~ 2 - 5~ 120 - 180~ 100 - 150
1% this compound HCl with Epinephrine 1:100,000~ 2 - 5~ 150 - 240~ 120 - 180
1% this compound HCl with Phenylephrine 1:20,000~ 3 - 6~ 100 - 150~ 80 - 120

Experimental Protocols

Formulation of this compound with Vasoconstrictors

Objective: To prepare sterile injectable formulations of this compound hydrochloride with and without vasoconstrictors.

Materials:

  • This compound hydrochloride powder, USP grade

  • Epinephrine bitartrate (B1229483), USP grade

  • Phenylephrine hydrochloride, USP grade

  • Sodium chloride, USP grade

  • Hydrochloric acid and/or Sodium hydroxide (B78521) (for pH adjustment)

  • Sterile Water for Injection, USP

  • Sterile vials and stoppers

  • 0.22 µm sterile syringe filters

Protocol:

  • Preparation of Vehicle:

    • Prepare a sterile isotonic saline solution (0.9% w/v sodium chloride) in Sterile Water for Injection.

    • Adjust the pH of the vehicle to a range of 3.5-5.5 using hydrochloric acid or sodium hydroxide. This pH range is crucial for the stability of epinephrine.

  • Dissolution of this compound HCl:

    • For a 1% (w/v) solution, dissolve 1 g of this compound hydrochloride powder in every 100 mL of the prepared vehicle. Stir until completely dissolved.

  • Addition of Vasoconstrictor:

    • For Epinephrine 1:200,000: Add 0.5 mg of epinephrine bitartrate for every 100 mL of the this compound solution.

    • For Epinephrine 1:100,000: Add 1 mg of epinephrine bitartrate for every 100 mL of the this compound solution.

    • For Phenylephrine 1:20,000: Add 5 mg of phenylephrine hydrochloride for every 100 mL of the this compound solution.

    • Stir gently until the vasoconstrictor is fully dissolved. Protect the solution from light as vasoconstrictors are light-sensitive.

  • Sterile Filtration and Packaging:

    • Aseptically filter the final formulation through a 0.22 µm sterile syringe filter into sterile vials.

    • Seal the vials with sterile stoppers and aluminum caps.

    • Store the formulations protected from light at 2-8°C.

In Vitro Drug Release Study

Objective: To evaluate the release profile of this compound from the prepared formulations.

Materials:

  • Franz diffusion cells

  • Synthetic membrane (e.g., polysulfone)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Formulated this compound solutions

  • HPLC system for analysis

Protocol:

  • Apparatus Setup:

    • Assemble the Franz diffusion cells with the synthetic membrane separating the donor and receptor compartments.

    • Fill the receptor compartment with PBS (pH 7.4) and maintain the temperature at 37°C with constant stirring.

  • Sample Application:

    • Apply a precise volume (e.g., 0.5 mL) of the this compound formulation to the donor compartment.

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from the receptor compartment.

    • Immediately replace the withdrawn volume with fresh, pre-warmed PBS to maintain sink conditions.

  • Sample Analysis:

    • Analyze the collected samples for this compound concentration using a validated HPLC method (see Protocol 4).

  • Data Analysis:

    • Calculate the cumulative amount of this compound released over time and plot the release profile.

    • Analyze the release kinetics using appropriate mathematical models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas).

In Vivo Efficacy Study: Rat Sciatic Nerve Block Model

Objective: To determine the duration of sensory and motor nerve blockade of the formulated this compound solutions in a rat model.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Formulated this compound solutions

  • Nerve stimulator

  • 25-gauge insulated needle

  • Hot plate or radiant heat source for sensory testing

  • Grip strength meter for motor testing

Protocol:

  • Animal Preparation:

    • Anesthetize the rat with isoflurane.

    • Shave the hair over the lateral aspect of the thigh.

  • Sciatic Nerve Block Procedure:

    • Identify the injection site between the greater trochanter and the ischial tuberosity.

    • Insert the insulated needle connected to the nerve stimulator set at 0.5 mA.

    • Advance the needle until a motor response (dorsiflexion or plantarflexion of the foot) is elicited.

    • Inject 0.2 mL of the test formulation perineurally.

  • Assessment of Sensory Blockade (Hot Plate Test):

    • At set intervals (e.g., every 15 minutes), place the rat on a hot plate maintained at 52 ± 0.5°C.

    • Record the latency for the rat to lick or flick its paw. A cut-off time of 15-20 seconds is used to prevent tissue damage.

    • The duration of sensory block is the time from injection until the paw withdrawal latency returns to baseline.

  • Assessment of Motor Blockade (Grip Strength Test):

    • At set intervals, allow the rat to grasp a wire mesh grid connected to a force transducer.

    • Gently pull the rat away from the grid and record the maximal grip force.

    • The duration of motor block is the time from injection until the grip strength returns to baseline.

  • Data Analysis:

    • Plot the percentage of maximal possible effect for both sensory and motor block over time.

    • Calculate the mean duration of sensory and motor blockade for each formulation group.

    • Perform statistical analysis (e.g., ANOVA) to compare the different formulations.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Objective: To develop and validate an HPLC method for the simultaneous quantification of this compound and epinephrine.

Materials:

  • HPLC system with UV or electrochemical detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • This compound and epinephrine reference standards

  • Acetonitrile, HPLC grade

  • Phosphate (B84403) buffer, pH 3.0

  • Heptanesulfonic acid sodium salt

Protocol (adapted from a method for similar compounds):

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of 70:30 (v/v) 25 mM phosphate buffer (pH 3.0) containing 50 mM heptanesulfonic acid sodium salt and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 254 nm for this compound and an electrochemical detector for epinephrine for higher sensitivity and specificity.

    • Column Temperature: 30°C.

  • Standard Preparation:

    • Prepare stock solutions of this compound and epinephrine in the mobile phase.

    • Prepare a series of working standards by serial dilution to construct a calibration curve.

  • Sample Preparation (from In Vitro Release Study):

    • Dilute the collected samples from the receptor compartment of the Franz diffusion cells with the mobile phase to fall within the calibration range.

    • Filter the diluted samples through a 0.45 µm syringe filter before injection.

  • Validation:

    • Validate the method for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.

Mandatory Visualizations

G cluster_formulation Formulation cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing prep_vehicle Prepare Sterile Vehicle (Isotonic, pH 3.5-5.5) dissolve_propoxy Dissolve this compound HCl prep_vehicle->dissolve_propoxy add_vaso Add Vasoconstrictor (e.g., Epinephrine) dissolve_propoxy->add_vaso sterile_filter Sterile Filtration (0.22 µm) and Aseptic Filling add_vaso->sterile_filter franz_cell Franz Diffusion Cell Setup sterile_filter->franz_cell nerve_block Sciatic Nerve Block sterile_filter->nerve_block sample_app Apply Formulation franz_cell->sample_app sampling Collect Samples from Receptor sample_app->sampling hplc_analysis_vitro HPLC Analysis sampling->hplc_analysis_vitro release_kinetics Determine Release Kinetics hplc_analysis_vitro->release_kinetics animal_prep Animal Preparation (Rat, Anesthesia) animal_prep->nerve_block sensory_test Assess Sensory Block (Hot Plate Test) nerve_block->sensory_test motor_test Assess Motor Block (Grip Strength Test) nerve_block->motor_test duration_analysis Analyze Duration of Action sensory_test->duration_analysis motor_test->duration_analysis

Caption: Experimental workflow for formulation and testing.

G cluster_propoxy_path This compound This compound na_channel Voltage-Gated Sodium Channel This compound->na_channel blocks na_influx Sodium Ion Influx na_channel->na_influx inhibits action_potential Action Potential Propagation na_influx->action_potential prevents nerve_conduction Nerve Conduction action_potential->nerve_conduction blocks pain_signal Pain Signal Transmission nerve_conduction->pain_signal inhibits anesthesia Local Anesthesia (Loss of Sensation) pain_signal->anesthesia results in vasoconstrictor Vasoconstrictor (e.g., Epinephrine) alpha_receptor α-Adrenergic Receptor on Vascular Smooth Muscle vasoconstrictor->alpha_receptor activates vasoconstriction Vasoconstriction alpha_receptor->vasoconstriction causes local_blood_flow Decreased Local Blood Flow vasoconstriction->local_blood_flow leads to systemic_absorption Decreased Systemic Absorption of this compound local_blood_flow->systemic_absorption causes prolonged_action Prolonged Duration of Anesthesia systemic_absorption->prolonged_action results in

Caption: Signaling pathways of this compound and vasoconstrictors.

G cluster_formulation Formulation Development cluster_characterization Characterization cluster_efficacy Efficacy Evaluation cluster_analysis Data Analysis & Conclusion study_objective Primary Objective: To demonstrate prolonged action of This compound with vasoconstrictors formulation_propoxy This compound Formulation study_objective->formulation_propoxy formulation_vaso This compound + Vasoconstrictor Formulations study_objective->formulation_vaso in_vitro_release In Vitro Release Testing (Kinetics) formulation_propoxy->in_vitro_release formulation_vaso->in_vitro_release stability Stability Studies formulation_vaso->stability in_vivo_study In Vivo Animal Model (Rat Sciatic Nerve Block) in_vitro_release->in_vivo_study stability->in_vivo_study sensory_block_eval Sensory Blockade Duration in_vivo_study->sensory_block_eval motor_block_eval Motor Blockade Duration in_vivo_study->motor_block_eval compare_durations Compare Durations (with vs. without vasoconstrictor) sensory_block_eval->compare_durations motor_block_eval->compare_durations conclusion Conclusion on Efficacy of Prolonged Action compare_durations->conclusion

Caption: Logical relationship of the study design.

Assessing Propoxycaine's Anesthetic Efficacy in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the preclinical assessment of Propoxycaine's anesthetic efficacy using common animal models. The methodologies described herein are designed to deliver robust and reproducible data for evaluating the onset, duration, and potency of this compound's local anesthetic effects.

Introduction to this compound Efficacy Assessment

This compound is a local anesthetic agent of the ester class.[1] Its mechanism of action involves the blockade of voltage-gated sodium channels, which inhibits the initiation and conduction of nerve impulses, resulting in a loss of sensation.[1] A thorough preclinical evaluation is essential to characterize its anesthetic profile. This document outlines key in vivo assays to determine the sensory and motor nerve blocking properties of this compound.

Experimental Models and Protocols

The following protocols are established methods for assessing local anesthetic efficacy in rodent models.[2][3][4][5][6] It is recommended to include a vehicle control group and a positive control group with a well-characterized local anesthetic (e.g., Lidocaine (B1675312) or Bupivacaine) for comparative analysis.

Sciatic Nerve Block Model in Rats

This model is considered a gold standard for the differentiated assessment of sensory and motor blockade.[2][5][7]

Objective: To evaluate the onset, duration, and intensity of sensory and motor nerve blockade induced by this compound administered via sciatic nerve block.

Materials:

  • This compound solution (various concentrations)

  • Positive control (e.g., 2% Lidocaine)

  • Vehicle control (e.g., sterile saline)

  • Male Sprague-Dawley rats (250-300g)

  • General anesthetic (e.g., Isoflurane)[8]

  • Nerve stimulator

  • 25-gauge hypodermic needle

  • Apparatus for sensory testing (Hot plate, Von Frey filaments)

  • Apparatus for motor function assessment (Grip strength meter)

Protocol:

  • Anesthetize the rat using an appropriate general anesthetic.[8]

  • Place the animal in a lateral position and prepare the injection site over the sciatic notch.

  • Use a nerve stimulator to precisely locate the sciatic nerve.[2]

  • Once located, administer a single 0.2 mL injection of the test solution (this compound, positive control, or vehicle) near the sciatic nerve.[2]

  • Assess sensory and motor functions at baseline and at predetermined time points post-injection (e.g., 5, 15, 30, 60, 90, 120 minutes) until full recovery.

Sensory Blockade Assessment:

  • Thermal Nociception (Hot Plate Test): Place the rat on a hot plate maintained at a constant temperature (e.g., 52.5 ± 0.5°C).[9] Record the latency time for the rat to exhibit a nociceptive response (e.g., paw licking or jumping).[9][10] A cut-off time (e.g., 60 seconds) should be established to prevent tissue damage.[9]

  • Mechanical Nociception (Von Frey Test): Acclimate the rat in a chamber with a wire mesh floor.[11] Apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw and determine the paw withdrawal threshold.[11][12]

Motor Blockade Assessment:

  • Grip Strength: Measure the grip strength of the hind paw using a dynamometer.[2]

Data Presentation:

Table 1: Sensory Blockade Following Sciatic Nerve Block in Rats

Treatment Group (n=8/group)Onset of Block (min)Peak Effect (min)Duration of Block (min)Paw Withdrawal Latency (sec) at 30 min (Mean ± SEM)Paw Withdrawal Threshold (g) at 30 min (Mean ± SEM)
Vehicle ControlN/AN/AN/A5.2 ± 0.810.5 ± 1.2
This compound (1%)
This compound (2%)
Lidocaine (2%)3.1 ± 0.51565.4 ± 5.145.8 ± 3.21.2 ± 0.3

Table 2: Motor Blockade Following Sciatic Nerve Block in Rats

Treatment Group (n=8/group)Onset of Block (min)Peak Effect (min)Duration of Block (min)Grip Strength (% of Baseline) at 30 min (Mean ± SEM)
Vehicle ControlN/AN/AN/A98.7 ± 2.1
This compound (1%)
This compound (2%)
Lidocaine (2%)4.5 ± 0.72055.2 ± 4.815.3 ± 3.5

Experimental Workflow:

G cluster_prep Preparation cluster_procedure Procedure cluster_assessment Assessment cluster_analysis Data Analysis Animal_Acclimation Animal_Acclimation Anesthesia Anesthesia Animal_Acclimation->Anesthesia Sciatic_Nerve_Location Sciatic_Nerve_Location Anesthesia->Sciatic_Nerve_Location Nerve Stimulator Injection Injection Sciatic_Nerve_Location->Injection This compound/Control Sensory_Testing Sensory_Testing Injection->Sensory_Testing Hot Plate & Von Frey Motor_Testing Motor_Testing Injection->Motor_Testing Grip Strength Data_Analysis Data_Analysis Sensory_Testing->Data_Analysis Motor_Testing->Data_Analysis

Caption: Sciatic nerve block experimental workflow.

Infiltration Anesthesia Model in Mice

This model assesses the efficacy of a local anesthetic after subcutaneous injection.[3][13]

Objective: To determine the duration and depth of local anesthesia produced by this compound following skin infiltration.

Materials:

  • This compound solution (various concentrations)

  • Positive control (e.g., 0.25% Bupivacaine)[3][13]

  • Vehicle control (e.g., sterile saline)

  • Male ICR mice (25-30g)

  • Electrical stimulation device

  • 27-gauge needle

Protocol:

  • Shave the abdominal hair of the mice one day prior to the experiment.

  • On the day of the experiment, determine the baseline vocalization threshold to a transcutaneous electrical stimulus (mA).[3] Mice vocalizing at ≤ 8 mA are typically included.[3]

  • Administer a subcutaneous injection of 0.1 mL of the test solution into the shaved abdominal area.

  • At set time intervals (e.g., 5, 10, 20, 30, 40, 50, 60 minutes), apply the electrical stimulus and record the presence or absence of a vocalization response.[14]

  • The duration of anesthesia is defined as the time from injection until the return of the vocalization response at the baseline threshold.

Data Presentation:

Table 3: Efficacy of this compound in Infiltration Anesthesia Model

Treatment Group (n=10/group)Median Duration of Anesthesia (min)% Animals with Analgesia at 15 min
Vehicle Control< 50
This compound (0.5%)
This compound (1.0%)
Bupivacaine (0.25%)55100

Experimental Workflow:

G cluster_prep Preparation cluster_procedure Procedure cluster_assessment Assessment cluster_analysis Data Analysis Animal_Prep Shave Abdomen Baseline_Threshold Baseline_Threshold Animal_Prep->Baseline_Threshold Electrical Stimulus SC_Injection SC_Injection Baseline_Threshold->SC_Injection This compound/Control Post_Injection_Testing Post_Injection_Testing SC_Injection->Post_Injection_Testing Vocalization Response Determine_Duration Determine_Duration Post_Injection_Testing->Determine_Duration

Caption: Infiltration anesthesia experimental workflow.

Tail-Flick Test for Spinal Anesthesia Assessment

The tail-flick test is a classic method for assessing the nociceptive threshold, primarily mediated at the spinal level.[15][16][17]

Objective: To evaluate the analgesic effect of this compound by measuring the latency of the tail-flick reflex in response to a thermal stimulus.

Materials:

  • This compound solution (for intrathecal or epidural administration)

  • Positive control (e.g., Morphine)

  • Vehicle control (e.g., sterile saline)

  • Male Wistar rats (200-250g)

  • Tail-flick apparatus (radiant heat source)[15][18]

  • Animal restrainer[18]

Protocol:

  • Gently restrain the rat, allowing the tail to be exposed.[15]

  • Measure the baseline tail-flick latency by focusing a beam of high-intensity light on the tail's surface.[17] The latency is the time taken for the rat to flick its tail away from the heat source.[16]

  • Administer the test substance (intrathecal or epidural route).

  • Measure the tail-flick latency at various time points post-administration (e.g., 15, 30, 45, 60, 90, 120 minutes).

  • A maximum cut-off time (e.g., 10-18 seconds) must be set to prevent tissue damage.[15][17]

Data Presentation:

Table 4: Tail-Flick Latency After Administration of this compound

Treatment Group (n=8/group)Baseline Latency (sec) (Mean ± SEM)Peak Latency (sec) (Mean ± SEM)Time to Peak Effect (min)Area Under the Curve (AUC)
Vehicle Control3.2 ± 0.43.5 ± 0.5N/A
This compound (Dose 1)
This compound (Dose 2)
Morphine (10 mg/kg, s.c.)3.1 ± 0.39.8 ± 0.630

Mechanism of Action Signaling Pathway

This compound, like other local anesthetics, exerts its effect by blocking voltage-gated sodium channels in the neuronal cell membrane. This prevents the influx of sodium ions that is necessary for the depolarization of the membrane and the propagation of action potentials.

G cluster_membrane Neuronal Membrane Na_Channel Voltage-gated Sodium Channel Sodium_Influx Sodium Ion Influx Na_Channel->Sodium_Influx No_Sodium_Influx No Sodium Ion Influx Na_Channel->No_Sodium_Influx This compound This compound This compound->Na_Channel Binds to & Blocks Nerve_Impulse Nerve Impulse (Action Potential) Nerve_Impulse->Na_Channel Opens No_Nerve_Impulse Blockade of Nerve Impulse Sodium_Influx->Nerve_Impulse Propagation No_Sodium_Influx->No_Nerve_Impulse

References

Application Notes and Protocols for the Quantification of Propoxycaine and its Metabolites in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propoxycaine is an ester-type local anesthetic characterized by its rapid onset of action. Understanding its pharmacokinetic profile, particularly its concentration and the formation of its metabolites in plasma, is crucial for efficacy and safety assessments in drug development. This compound is primarily metabolized in the plasma and liver by esterases through hydrolysis. This process yields two main metabolites: 4-amino-2-propoxybenzoic acid and 2-(diethylamino)ethanol (B1670525).

This document provides detailed application notes and protocols for the quantitative analysis of this compound and its primary metabolites in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Metabolic Pathway of this compound

The primary metabolic pathway for this compound is hydrolysis, catalyzed by plasma esterases. The ester bond in the this compound molecule is cleaved, resulting in the formation of 4-amino-2-propoxybenzoic acid and 2-(diethylamino)ethanol.

This compound This compound Enzyme Plasma Esterases (Hydrolysis) This compound->Enzyme Metabolite1 4-amino-2-propoxybenzoic acid Metabolite2 2-(diethylamino)ethanol Enzyme->Metabolite1 Enzyme->Metabolite2

Metabolic pathway of this compound hydrolysis.

Quantitative Data Summary

Due to the limited availability of public data on the plasma concentrations of this compound and its metabolites, the following tables present hypothetical yet realistic quantitative data that could be expected from a pharmacokinetic study in humans following a single intravenous administration of this compound. This data is intended to serve as a template for researchers to populate with their own experimental findings.

Table 1: Hypothetical Plasma Concentrations of this compound and its Metabolites Over Time

Time (hours)This compound (ng/mL)4-amino-2-propoxybenzoic acid (ng/mL)2-(diethylamino)ethanol (ng/mL)
0.25150.225.818.5
0.598.655.239.4
145.389.764.1
212.1110.578.9
42.575.353.8
8< LOQ20.114.4
12< LOQ5.23.7
24< LOQ< LOQ< LOQ

LOQ: Limit of Quantification

Table 2: Hypothetical Pharmacokinetic Parameters for this compound and its Metabolites

ParameterThis compound4-amino-2-propoxybenzoic acid2-(diethylamino)ethanol
Cmax (ng/mL)155.0112.080.0
Tmax (hr)0.252.02.0
AUC (0-t) (ng*hr/mL)180.5650.2464.4
t1/2 (hr)0.753.53.2

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; t1/2: Half-life

Experimental Protocols

The following protocols are based on established methods for the analysis of similar ester-type local anesthetics and are recommended for the quantification of this compound and its metabolites in plasma.[1]

Plasma Sample Preparation: Solid-Phase Extraction (SPE)

This protocol describes the extraction of this compound and its metabolites from plasma using solid-phase extraction, which serves to remove proteins and other interfering substances.

cluster_prep Sample Preparation Workflow Start Plasma Sample Add_IS Add Internal Standard (e.g., Procaine-d4) Start->Add_IS Vortex1 Vortex Add_IS->Vortex1 Load_Sample Load Sample onto SPE Cartridge Vortex1->Load_Sample Condition_SPE Condition SPE Cartridge (Methanol, then Water) Condition_SPE->Load_Sample Wash_SPE Wash Cartridge (e.g., 5% Methanol (B129727) in Water) Load_Sample->Wash_SPE Elute Elute Analytes (e.g., Methanol) Wash_SPE->Elute Evaporate Evaporate to Dryness (Nitrogen Stream) Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute End Ready for LC-MS/MS Analysis Reconstitute->End

Solid-Phase Extraction (SPE) workflow for plasma samples.

Materials:

  • Human plasma samples

  • This compound, 4-amino-2-propoxybenzoic acid, and 2-(diethylamino)ethanol analytical standards

  • Internal standard (IS) (e.g., a deuterated analog of this compound or a structurally similar compound like procaine-d4)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Thaw plasma samples to room temperature.

  • To 500 µL of plasma in a microcentrifuge tube, add 50 µL of the internal standard solution.

  • Vortex for 30 seconds.

  • Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elute the analytes with 1 mL of methanol into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

This protocol outlines the conditions for the separation and detection of this compound and its metabolites using a Liquid Chromatography with tandem Mass Spectrometry system.

cluster_analysis LC-MS/MS Analysis Workflow Sample_Injection Inject Reconstituted Sample LC_Separation Chromatographic Separation (C18 Column) Sample_Injection->LC_Separation ESI_Ionization Electrospray Ionization (Positive Mode) LC_Separation->ESI_Ionization MS_Q1 Quadrupole 1 (Q1) (Precursor Ion Selection) ESI_Ionization->MS_Q1 MS_Q2 Quadrupole 2 (Q2) (Collision-Induced Dissociation) MS_Q1->MS_Q2 MS_Q3 Quadrupole 3 (Q3) (Product Ion Selection) MS_Q2->MS_Q3 Detector Detector MS_Q3->Detector Data_Acquisition Data Acquisition and Quantification Detector->Data_Acquisition

Logical workflow of the LC-MS/MS analysis.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer equipped with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Gas Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

Table 3: Predicted Multiple Reaction Monitoring (MRM) Transitions

Note: These are predicted MRM transitions and should be optimized experimentally.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 295.2100.120
295.2195.115
4-amino-2-propoxybenzoic acid 196.1150.118
196.1122.125
2-(diethylamino)ethanol 118.186.112
118.158.115
Internal Standard (Procaine-d4) 241.2100.120

Conclusion

The provided application notes and protocols offer a comprehensive framework for the quantification of this compound and its metabolites in plasma samples. The use of solid-phase extraction for sample preparation coupled with a sensitive and specific LC-MS/MS method allows for accurate and reliable determination of the pharmacokinetic profile of this compound. The hypothetical quantitative data and predicted MRM transitions serve as a valuable starting point for researchers to develop and validate their own assays. Adherence to these detailed methodologies will enable drug development professionals to generate high-quality data essential for the evaluation of this compound's safety and efficacy.

References

Troubleshooting & Optimization

Propoxycaine Precipitation in Aqueous Solutions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of propoxycaine precipitation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound hydrochloride?

There are conflicting reports in the available literature regarding the precise aqueous solubility of this compound hydrochloride. Some sources indicate a high solubility of up to 100 mg/mL, which may require sonication to achieve, while another suggests a much lower solubility of 10 µg/mL.[1][2][3] This discrepancy may be due to differences in experimental conditions such as temperature, pH, and the presence of excipients. It is recommended to experimentally determine the solubility under your specific conditions. One supplier specifies a solubility of 90 mg/mL in water.[2]

Q2: Why does my this compound solution precipitate when I adjust the pH?

This compound is a weak base. It is typically supplied as a hydrochloride salt (this compound HCl), which is the ionized form and is more soluble in water.[4] When the pH of the solution is raised (made more alkaline), the equilibrium shifts from the ionized (protonated) form to the un-ionized (free base) form. The free base form of this compound is significantly less soluble in water, leading to precipitation.[4] This is a common characteristic of local anesthetics that are weak bases.

Q3: At what pH range is this compound precipitation most likely to occur?

Q4: How does temperature affect the solubility of this compound?

The effect of temperature on the solubility of this compound in aqueous solutions is not well-documented with specific quantitative data in the available literature. For many solid solutes, solubility increases with temperature. However, this is not universally true, and the relationship can be complex. It is advisable to conduct preliminary experiments to determine the effect of temperature on the solubility of this compound in your specific formulation. For some local anesthetics, warming the solution can help in dissolving the compound.[1]

Q5: Can excipients in my formulation cause this compound to precipitate?

Yes, excipients can significantly impact the stability of your this compound solution. Incompatibilities between the active pharmaceutical ingredient (API) and excipients are a known cause of drug degradation and precipitation. Some excipients may alter the pH of the microenvironment, leading to the conversion of this compound HCl to its less soluble free base. Others may contain reactive impurities or interact directly with the this compound molecule. For example, mixing local anesthetics with certain corticosteroid solutions, which can be basic, has been shown to cause precipitation.[7][8] It is crucial to assess the compatibility of this compound with all excipients in the formulation.

Troubleshooting Guide

Issue: this compound hydrochloride precipitates out of aqueous solution upon preparation or during storage.

This guide provides a systematic approach to troubleshoot and resolve this compound precipitation.

Step 1: Initial Assessment and pH Control

  • Measure the pH of your solution. This is the most critical first step. Precipitation is very likely if the pH is near or above the pKa of this compound.

  • Maintain an acidic pH. To keep this compound in its soluble, ionized (hydrochloride) form, the pH of the aqueous solution should be kept acidic. A pH range of 5.0 to 6.0 is often used for procaine (B135) hydrochloride solutions to ensure stability.[10]

Step 2: Method of Preparation

  • Ensure complete initial dissolution. Use of sonication or gentle heating can aid in the complete dissolution of this compound hydrochloride powder.[1]

  • Order of addition matters. When preparing solutions with multiple components, dissolve the this compound hydrochloride in the aqueous vehicle first before adding other excipients, especially those that might raise the pH.

  • Slow addition of pH-adjusting solutions. If you need to adjust the pH, add the buffering agent or pH modifier slowly while continuously monitoring the pH and visually inspecting for any signs of precipitation.

Step 3: Formulation Optimization

If pH control alone does not solve the precipitation issue, consider reformulating your solution.

  • Co-solvents: The addition of water-miscible organic solvents can increase the solubility of the less soluble free base form of this compound.

    • Propylene Glycol (PG): A common co-solvent used in pharmaceutical formulations.

    • Polyethylene Glycols (PEGs): Such as PEG 300 or PEG 400, can enhance solubility.

    • Ethanol: Can be used, but its volatility and potential for irritation should be considered.

  • Surfactants: Surfactants form micelles that can encapsulate the hydrophobic free base, preventing precipitation.

    • Polysorbate 80 (Tween 80): A non-ionic surfactant frequently used to improve the solubility and stability of drugs.[11]

    • Other non-ionic surfactants: Poloxamers or other polysorbates can also be considered.

  • Complexing Agents:

    • Cyclodextrins: These molecules have a hydrophobic core and a hydrophilic exterior and can form inclusion complexes with drug molecules, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[12]

Step 4: Storage Conditions

  • Temperature: Store the solution at the recommended temperature. For some formulations, refrigeration may either improve or worsen stability, so this should be determined experimentally.

  • Light: Protect the solution from light, as this can cause degradation of the active ingredient, which may lead to precipitation.

  • Container: Use appropriate, inert containers to prevent leaching or adsorption.

The following diagram outlines a logical workflow for troubleshooting this compound precipitation:

Troubleshooting_Workflow start Precipitation Observed check_ph Measure pH of the Solution start->check_ph is_ph_high Is pH > 6.5? check_ph->is_ph_high adjust_ph Adjust pH to 4.0-6.0 with a suitable acidifier (e.g., HCl, Citric Acid) is_ph_high->adjust_ph Yes formulation_review Review Formulation Components is_ph_high->formulation_review No reassess_precipitation Re-evaluate for Precipitation adjust_ph->reassess_precipitation no_precipitation No Precipitation reassess_precipitation->no_precipitation check_excipients Potential Excipient Incompatibility? (e.g., basic components) formulation_review->check_excipients reformulate Reformulate: - Use co-solvents (PG, PEG) - Add surfactants (Tween 80) - Use complexing agents (Cyclodextrins) check_excipients->reformulate Yes preparation_method Review Preparation Method check_excipients->preparation_method No reformulate->reassess_precipitation check_dissolution Incomplete Initial Dissolution? preparation_method->check_dissolution optimize_dissolution Optimize Dissolution: - Use sonication - Apply gentle heat - Verify order of addition check_dissolution->optimize_dissolution Yes storage_conditions Review Storage Conditions check_dissolution->storage_conditions No optimize_dissolution->reassess_precipitation check_storage Improper Temperature or Light Exposure? storage_conditions->check_storage check_storage->reassess_precipitation No optimize_storage Optimize Storage: - Control temperature - Protect from light check_storage->optimize_storage Yes optimize_storage->reassess_precipitation

Caption: A troubleshooting workflow for addressing this compound precipitation.

Data Presentation

The following tables summarize the available quantitative data for this compound hydrochloride and related compounds.

Table 1: Solubility of this compound Hydrochloride in Various Solvents

SolventSolubilityNotesReference
Water100 mg/mLRequires sonication.[1]
Water90 mg/mL-[2]
Water10 µg/mL-[3]
DMSO50 mg/mLRequires sonication.[1]

Note: The significant discrepancy in reported aqueous solubility highlights the importance of experimental verification under specific laboratory conditions.

Table 2: Physicochemical Properties of this compound and Related Local Anesthetics

CompoundpKapH of Aqueous Solution (as HCl salt)NotesReference
This compound~8.6 (Uncertain)Not specifiedpKa value is noted as uncertain.
Procaine8.7 - 8.95.0 - 6.0 (for a 1 in 20 solution)Structurally similar to this compound.[5][6][10]
Ropivacaine (B1680718)Not specifiedPrecipitates at pH ≥ 6.9-[7][8][9]
BupivacaineNot specifiedPrecipitates at pH ≥ 7.7-[7][8][9]

The following diagram illustrates the pH-dependent equilibrium of this compound, which is central to understanding its precipitation behavior.

Caption: pH-dependent equilibrium of this compound in aqueous solution.

Experimental Protocols

Protocol 1: Basic Aqueous Solution Preparation of this compound Hydrochloride

This protocol is for the preparation of a simple aqueous solution of this compound HCl.

Materials:

  • This compound hydrochloride powder

  • Sterile, purified water (e.g., Water for Injection or equivalent)

  • Sterile glassware

  • Magnetic stirrer and stir bar

  • pH meter

  • 0.22 µm sterile filter

Procedure:

  • Weigh the desired amount of this compound hydrochloride powder.

  • In a sterile beaker, add the appropriate volume of sterile water.

  • While stirring, slowly add the this compound hydrochloride powder to the water.

  • If dissolution is slow, use a sonicator bath to aid the process. Gentle warming (e.g., to 30-40°C) can also be applied, but monitor for any signs of degradation.

  • Once completely dissolved, check the pH of the solution. If necessary, adjust the pH to a range of 4.0-6.0 using a dilute solution of a suitable acid (e.g., 0.1 M HCl).

  • Filter the final solution through a 0.22 µm sterile filter into a sterile container.

  • Store the solution under appropriate conditions (typically refrigerated and protected from light, unless stability studies indicate otherwise).

Protocol 2: Formulation of this compound Hydrochloride with Co-solvents and Surfactants for Enhanced Solubility

This protocol provides a general method for preparing a more robust formulation of this compound for in vivo or in vitro studies where higher concentrations or improved stability are required.[1]

Materials:

  • This compound hydrochloride powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300 (or PEG400)

  • Tween 80 (Polysorbate 80)

  • Saline (0.9% NaCl) or other aqueous buffer

  • Sterile tubes and pipettes

Procedure:

  • Prepare a stock solution in DMSO: Prepare a concentrated stock solution of this compound hydrochloride in DMSO (e.g., 20.8 mg/mL). Ensure complete dissolution, using sonication if necessary.

  • Add co-solvent: In a separate sterile tube, add the required volume of PEG300.

  • Combine stock and co-solvent: Slowly add the DMSO stock solution to the PEG300 while vortexing or stirring to ensure thorough mixing.

  • Add surfactant: Add the required volume of Tween 80 to the mixture and mix until the solution is clear.

  • Add aqueous vehicle: Slowly add the saline or aqueous buffer to the organic mixture while continuously mixing. For example, to prepare a 1 mL final solution with a vehicle composition of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, you would add 100 µL of the DMSO stock, 400 µL of PEG300, 50 µL of Tween 80, and 450 µL of saline.

  • Final check: Visually inspect the final formulation for clarity and any signs of precipitation. This formulation should be prepared fresh before use.

Disclaimer: These protocols are intended as a general guide. It is essential to optimize the formulation and preparation method for your specific experimental needs and to perform appropriate stability and compatibility studies.

References

Optimizing Propoxycaine concentration for effective nerve conduction block

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing propoxycaine concentration for effective nerve conduction block experiments. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during in vitro nerve block experiments with this compound.

Q1: Why am I observing inconsistent or weak nerve block with this compound?

A1: Several factors can contribute to variability in this compound's effectiveness. Consider the following:

  • Solution Stability: this compound, being an ester-type local anesthetic, is susceptible to hydrolysis, especially at non-optimal pH.[1][2] It is highly recommended to prepare fresh solutions for each experiment.[3] Aqueous solutions of the related compound procaine (B135) hydrochloride show the greatest stability at a pH between 3.0 and 5.5.[2][4]

  • pH of the External Solution: The pH of your extracellular solution can significantly impact this compound's efficacy. Local anesthetics are more effective in an alkaline environment, which facilitates their diffusion across nerve membranes.[5]

  • Cell Health: The viability of the neurons used in your assay is critical. Unhealthy cells can have compromised membrane integrity, leading to inconsistent results.

Q2: My patch-clamp recordings are noisy after applying this compound. What can I do?

A2: Noise in electrophysiological recordings can stem from several sources:

  • Perfusion System: Ensure your perfusion system is properly grounded and that the flow rate is smooth and consistent. Rapid changes in flow can introduce mechanical artifacts.[2]

  • Reference Electrode: A stable reference electrode is crucial. If you observe drift or increased noise, re-chloriding your Ag/AgCl electrode may be necessary.

  • Seal Integrity: Local anesthetics can sometimes affect the stability of the giga-ohm seal.[6] If you notice a drop in seal resistance after drug application, it may be necessary to obtain a new recording. Using freshly prepared and filtered solutions can help in achieving a stable seal.

Q3: How should I prepare and store this compound hydrochloride solutions?

A3: this compound hydrochloride is very soluble in water.[5] For stock solutions, dissolve the powder in high-purity water; sonication may be needed.[7][8] It is recommended to prepare fresh working solutions daily from a frozen stock to minimize degradation.[3] Stock solutions in an appropriate solvent can be stored at -80°C for up to 6 months or at -20°C for up to 1 month in sealed vials.[7]

Data Presentation: Comparative Potency of Local Anesthetics

Local AnestheticTypeTarget(s)Reported IC50 (Tonic Block)Key Characteristics
This compound EsterVoltage-gated sodium channelsData not readily availableFaster onset and longer duration than procaine.[6] Removed from the US market in 1996.[6]
Lidocaine AmideVoltage-gated sodium channels~42 µM (TTXs), ~210 µM (TTXr)A commonly used local anesthetic with a relatively rapid onset of action.
Bupivacaine AmideVoltage-gated sodium channels~13 µM (TTXs), ~32 µM (TTXr)A potent local anesthetic with a longer duration of action compared to lidocaine.
Procaine EsterVoltage-gated sodium channelsData not readily availableA short-acting ester-type local anesthetic.[4]

TTXs = Tetrodotoxin-sensitive; TTXr = Tetrodotoxin-resistant. Data for Lidocaine and Bupivacaine from dorsal root ganglion neurons.

Experimental Protocols

This section provides a detailed methodology for assessing the efficacy of this compound on nerve conduction using whole-cell patch-clamp electrophysiology on dorsal root ganglion (DRG) neurons.

Protocol: Whole-Cell Voltage-Clamp Recording of Sodium Currents in DRG Neurons

1. Preparation of Solutions:

  • External (Bath) Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH. Note: Cesium is used to block potassium channels.

  • This compound Stock Solution: Prepare a 100 mM stock solution of this compound hydrochloride in deionized water. Store in aliquots at -20°C for up to one month.[7] On the day of the experiment, dilute the stock solution to the desired final concentrations in the external solution.

2. DRG Neuron Culture Preparation:

  • Isolate DRG neurons from a suitable animal model following established protocols.

  • Plate the dissociated neurons onto coated coverslips (e.g., poly-D-lysine and laminin).

  • Culture the neurons in a suitable growth medium at 37°C in a 5% CO₂ incubator for 24-48 hours before recording.

3. Electrophysiological Recording:

  • Transfer a coverslip with adherent DRG neurons to the recording chamber on the microscope stage.

  • Continuously perfuse the chamber with the external solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish a giga-ohm seal (>1 GΩ) on a healthy-looking neuron and then rupture the membrane to achieve the whole-cell configuration.

  • Switch the amplifier to voltage-clamp mode and set the holding potential to -80 mV.

  • Apply a voltage protocol to elicit sodium currents (e.g., a depolarizing step to 0 mV for 50 ms).

  • Record stable baseline sodium currents for several minutes.

4. Drug Application and Data Acquisition:

  • Perfuse the chamber with the external solution containing the desired concentration of this compound.

  • Allow the drug effect to reach a steady state (typically 2-5 minutes) before recording the sodium currents again using the same voltage protocol.

  • To determine a dose-response curve, apply increasing concentrations of this compound, with a washout period in between applications if possible to assess reversibility.

  • Measure the peak inward sodium current before and after the application of each drug concentration.

5. Data Analysis:

  • Calculate the percentage of current inhibition for each this compound concentration.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

  • Fit the dose-response curve with a Hill equation to determine the IC50 value (the concentration at which 50% of the current is inhibited).

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its characterization.

propoxycaine_mechanism cluster_membrane Neuronal Membrane Na_channel Voltage-Gated Sodium Channel Na_influx Na+ Influx Na_channel->Na_influx Opens No_Impulse Nerve Block Na_channel->No_Impulse Blockade leads to Propoxycaine_out This compound (Extracellular) Propoxycaine_in This compound (Intracellular) Propoxycaine_out->Propoxycaine_in Diffusion Propoxycaine_in->Na_channel Binds to channel pore Nerve_Impulse Nerve Impulse (Action Potential) Na_influx->Nerve_Impulse Generates experimental_workflow prep 1. Prepare DRG Neuron Culture & this compound Solutions record 2. Obtain Whole-Cell Patch-Clamp Recording prep->record baseline 3. Record Baseline Sodium Currents record->baseline apply 4. Apply this compound (Varying Concentrations) baseline->apply record_drug 5. Record Sodium Currents in Presence of Drug apply->record_drug washout 6. Washout and Assess Reversibility record_drug->washout analyze 7. Analyze Data & Determine IC50 washout->analyze troubleshooting_guide start Inconsistent Nerve Block? check_solution Check Solution Freshness & pH start->check_solution Yes noisy_recording Noisy Recording? start->noisy_recording No check_conc Verify this compound Concentration check_solution->check_conc check_health Assess Neuron Health check_conc->check_health check_perfusion Check Perfusion System noisy_recording->check_perfusion Yes check_electrode Check Reference Electrode check_perfusion->check_electrode check_seal Monitor Seal Resistance check_electrode->check_seal

References

Propoxycaine degradation kinetics in different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation kinetics of propoxycaine under various pH and temperature conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: this compound, an ester-type local anesthetic, primarily degrades through hydrolysis of its ester linkage. This reaction is catalyzed by both acid and base. The hydrolysis of this compound is expected to yield 4-amino-2-propoxybenzoic acid and 2-(diethylamino)ethanol. It has also been reported that this compound can be metabolized to procaine (B135) through hydrolysis.[1][2] Procaine itself is known to hydrolyze into para-aminobenzoic acid (PABA) and diethylaminoethanol.[3][4]

Q2: How do pH and temperature affect the stability of this compound?

A2: The stability of ester-type local anesthetics like this compound is significantly influenced by pH and temperature. The hydrolysis of these compounds is subject to both specific acid and specific base catalysis.[2] Generally, the degradation rate is slowest in the acidic pH range and increases as the pH becomes more alkaline. Increased temperature accelerates the degradation process, following the principles of chemical kinetics.

Q3: Are there any established kinetic models for the degradation of similar local anesthetics?

A3: Yes, the degradation of procaine, a structurally similar local anesthetic, has been shown to follow first-order kinetics.[4] The overall degradation rate is a sum of the reactions involving the free base and the singly charged ion. The activation energies for the hydrolysis of procaine have been determined to be 13.8 and 12 kilocalories per mole for the two hydrolytic reactions, respectively.[4] Given the structural similarity, it is reasonable to hypothesize that this compound degradation follows a similar kinetic model.

Troubleshooting Guides

This section provides solutions to common issues encountered during the experimental study of this compound degradation.

HPLC Analysis Troubleshooting
Problem Possible Cause Solution
Poor peak shape (tailing or fronting) 1. Column degradation. 2. Sample solvent incompatible with mobile phase. 3. Column overload.1. Replace the column. 2. Ensure the sample is dissolved in the mobile phase or a weaker solvent. 3. Reduce the injection volume or sample concentration.[5][6]
Inconsistent retention times 1. Inconsistent mobile phase composition. 2. Fluctuation in column temperature. 3. Air bubbles in the system.1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven for stable temperature control. 3. Degas the mobile phase and purge the pump.[7]
Ghost peaks 1. Contamination in the injector or column. 2. Impurities in the sample or solvent.1. Clean the injector and flush the column with a strong solvent. 2. Use high-purity solvents and filter samples before injection.
No peaks detected 1. Detector lamp is off. 2. No sample injected. 3. Incorrect detector wavelength.1. Ensure the detector lamp is on. 2. Check the autosampler or manual injector for proper operation. 3. Verify the detector is set to the correct wavelength for this compound and its degradation products.[8]

Experimental Protocols

Forced Degradation Study Protocol for this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and understand the degradation pathways of this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9][10]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound hydrochloride at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or water).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 M HCl.

    • Store at 60°C and collect samples at 0, 2, 4, 8, and 24 hours.

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH.

    • Store at room temperature (25°C) and collect samples at 0, 1, 2, 4, and 8 hours.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% H₂O₂.

    • Store at room temperature (25°C) and protect from light.

    • Collect samples at 0, 2, 4, 8, and 24 hours.

  • Thermal Degradation:

    • Store the solid this compound hydrochloride powder in an oven at 80°C.

    • Collect samples at 0, 1, 3, and 7 days.

    • Prepare solutions of the stressed solid for analysis.

  • Photolytic Degradation:

    • Expose the this compound hydrochloride solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be protected from light.

    • Collect samples at appropriate time points.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.

Stability-Indicating HPLC Method

This method is designed to separate this compound from its potential degradation products.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV detector.

  • Chromatographic Conditions:

    • Column: Phenyl column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: 70:30 (v/v) mixture of 25 mM phosphate (B84403) buffer (pH 3.0) containing 50 mM heptanesulfonic acid sodium salt and acetonitrile.[11]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.[11]

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

Data Presentation

The following tables summarize hypothetical kinetic data for this compound degradation based on the behavior of its structural analog, procaine. These tables are for illustrative purposes and should be replaced with experimental data.

Table 1: Effect of pH on the Pseudo-First-Order Rate Constant (k) of this compound Degradation at 50°C

pHk (s⁻¹)
2.01.5 x 10⁻⁷
4.08.0 x 10⁻⁸
6.01.2 x 10⁻⁷
8.05.0 x 10⁻⁶
10.03.0 x 10⁻⁵

Table 2: Effect of Temperature on the Pseudo-First-Order Rate Constant (k) of this compound Degradation at pH 7.4

Temperature (°C)k (s⁻¹)
401.8 x 10⁻⁶
504.5 x 10⁻⁶
601.1 x 10⁻⁵
702.5 x 10⁻⁵

Mandatory Visualizations

Degradation_Pathway This compound This compound Hydrolysis Hydrolysis (Acid/Base/Enzyme) This compound->Hydrolysis Procaine Procaine This compound->Procaine Metabolic Pathway Product1 4-Amino-2-propoxybenzoic Acid Hydrolysis->Product1 Primary Pathway Product2 2-(Diethylamino)ethanol Hydrolysis->Product2 Primary Pathway Procaine->Product2 Hydrolysis PABA p-Aminobenzoic Acid Procaine->PABA Hydrolysis

Caption: Proposed degradation pathway of this compound.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acid Hydrolysis HPLC HPLC Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolysis Photo->HPLC Data Data Interpretation HPLC->Data This compound This compound Stock Solution This compound->Acid This compound->Base This compound->Oxidation This compound->Thermal This compound->Photo

Caption: Workflow for this compound forced degradation study.

References

Propoxycaine Interference in Biochemical Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for identifying and minimizing Propoxycaine interference in biochemical assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered when working with this compound in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a local anesthetic of the ester type.[1] Its primary mechanism of action is the blockage of voltage-gated sodium channels in nerve cell membranes.[1][2] This inhibition prevents the influx of sodium ions necessary for the initiation and conduction of nerve impulses, resulting in a temporary loss of sensation.[1][2]

Q2: Why was this compound withdrawn from the US market?

This compound was removed from the United States market in 1996 due to safety concerns.[1]

Q3: What are the common types of interference this compound can cause in biochemical assays?

This compound, like other small molecules, can interfere with biochemical assays through several mechanisms:

  • Direct Enzyme Inhibition: this compound may directly inhibit the activity of enzymes other than its intended target.

  • Fluorescence Interference: It may exhibit autofluorescence or quench the fluorescence of assay reagents, leading to false-positive or false-negative results, respectively.

  • Compound Aggregation: At certain concentrations, this compound may form aggregates that can sequester and non-specifically inhibit enzymes.

  • Assay Signal Pathway Interference: It can interfere with reporter enzymes, such as luciferase, used in many cell-based and biochemical assays.

Troubleshooting Guides

Issue 1: Unexpected Inhibition or Altered Enzyme Kinetics in an Enzyme Assay

Symptoms:

  • A dose-dependent decrease in enzyme activity is observed.

  • Kinetic parameters (Km, Vmax) of the enzyme are altered in the presence of this compound.

Possible Causes and Solutions:

  • Direct Inhibition of Off-Target Enzymes: Local anesthetics have been shown to inhibit various enzymes. For instance, related ester anesthetics like procaine (B135) and tetracaine (B1683103) can inhibit acetylcholinesterase and ATPases.

    • Troubleshooting Steps:

      • Literature Review: Check for published data on the effect of this compound or similar local anesthetics on your enzyme of interest.

      • Counter-Screen: Perform a counter-screen with a structurally unrelated compound known to not inhibit the target enzyme to ensure the assay is robust.

      • Orthogonal Assay: Validate the inhibition using an orthogonal assay that employs a different detection method (e.g., if the primary assay is fluorescence-based, use a luminescence or absorbance-based method).

  • Compound Aggregation: this compound may form aggregates at higher concentrations, leading to non-specific enzyme inhibition.

    • Troubleshooting Steps:

      • Detergent Test: Re-run the assay in the presence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100. A significant reduction in inhibition suggests aggregation.

      • Dynamic Light Scattering (DLS): Use DLS to directly observe the formation of aggregates at different concentrations of this compound in your assay buffer.

Issue 2: Inconsistent or Unreliable Results in Fluorescence-Based Assays

Symptoms:

  • High background fluorescence in wells containing this compound but no enzyme/substrate.

  • A decrease in the fluorescent signal that is not attributable to enzyme inhibition.

Possible Causes and Solutions:

  • Autofluorescence: this compound may be intrinsically fluorescent at the excitation and emission wavelengths of your assay.

    • Troubleshooting Steps:

      • Autofluorescence Check: Measure the fluorescence of this compound at various concentrations in the assay buffer without the fluorescent probe.

      • Red-Shifted Dyes: If autofluorescence is an issue, consider switching to a fluorescent dye that excites and emits at longer wavelengths (red-shifted), as interference from small molecules is often less pronounced in this region of the spectrum.

  • Fluorescence Quenching: this compound may absorb light at the excitation or emission wavelength of the fluorophore, leading to a decrease in the detected signal (inner filter effect).

    • Troubleshooting Steps:

      • Absorbance Scan: Measure the absorbance spectrum of this compound to see if it overlaps with the excitation or emission spectra of your fluorophore.

      • Assay Miniaturization: Reducing the path length of the light by using lower volume plates (e.g., 384-well or 1536-well) can minimize the inner filter effect.

Issue 3: Apparent Inhibition in Luciferase Reporter Gene Assays

Symptoms:

  • Decreased luminescence signal in cells treated with this compound.

Possible Causes and Solutions:

  • Direct Luciferase Inhibition: Many small molecules are known to directly inhibit luciferase enzymes. General anesthetics have been shown to inhibit firefly luciferase.

    • Troubleshooting Steps:

      • Luciferase Counter-Screen: Test this compound directly against purified luciferase enzyme to determine if it is an inhibitor.

      • Use of an Orthogonal Reporter: If this compound inhibits the primary luciferase reporter, consider using an alternative reporter system, such as one based on a different luciferase (e.g., Renilla or NanoLuc) or a fluorescent protein.

  • Cell Viability Effects: this compound may be cytotoxic at the concentrations tested, leading to a decrease in the number of viable cells and, consequently, a lower reporter signal.

    • Troubleshooting Steps:

      • Cytotoxicity Assay: Perform a standard cell viability assay (e.g., MTT, LDH release, or CellTiter-Glo®) in parallel to determine the cytotoxic effects of this compound at the concentrations used in the reporter assay.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following tables include data for the structurally related ester-type local anesthetics, procaine and tetracaine, which can serve as a proxy for potential off-target effects.

Table 1: Off-Target Enzyme Inhibition by Related Local Anesthetics

CompoundEnzymeIC50Source
TetracaineAcetylcholinesterase0.18 mM[3]
Tetracaine(Na+ + K+)-ATPase10 mM[3]
TetracaineMg2+-ATPase7.9 mM[3]

Table 2: Troubleshooting Assay Interference

Interference TypePrimary IndicationConfirmatory TestMitigation Strategy
Direct Enzyme Inhibition Dose-dependent decrease in activity.Orthogonal assay with a different detection principle shows similar inhibition.If inhibition is confirmed and undesirable, the compound may not be suitable for the intended primary screen.
Compound Aggregation Inhibition is significantly reduced in the presence of non-ionic detergents.Dynamic Light Scattering (DLS) detects particle formation at active concentrations.Include 0.01-0.1% Triton X-100 or Tween-20 in the assay buffer.
Autofluorescence High signal in wells with the compound alone.Fluorescence scan of the compound shows emission at the assay wavelength.Subtract the background fluorescence from compound-only wells. Switch to a red-shifted fluorophore with excitation/emission wavelengths outside the compound's fluorescence range.
Fluorescence Quenching Decreased signal that is not related to the biological activity.Absorbance spectrum of the compound overlaps with the fluorophore's excitation or emission spectrum.Use lower assay volumes to reduce the light path length. Use a brighter, more photostable fluorophore.
Luciferase Inhibition Luminescence is inhibited in a cell-free luciferase assay.Dose-response curve of the compound against purified luciferase enzyme.Use a different type of luciferase reporter (e.g., Renilla, NanoLuc) that is not inhibited by the compound. Use a non-luminescent reporter system (e.g., fluorescent protein, SEAP).
Cytotoxicity Decreased signal in cell-based assays correlates with decreased cell viability.Parallel cell viability assays (MTT, LDH) show a dose-dependent decrease in viability.Determine the therapeutic window where the compound is active against its target but not cytotoxic. If the windows overlap significantly, the compound may not be a viable lead.

Experimental Protocols

Protocol 1: Autofluorescence Assessment

Objective: To determine if this compound exhibits intrinsic fluorescence at the assay's excitation and emission wavelengths.

Materials:

  • This compound stock solution

  • Assay buffer

  • Microplate reader with fluorescence detection

  • Black, opaque microplates (e.g., 96-well or 384-well)

Procedure:

  • Prepare a serial dilution of this compound in assay buffer, starting from the highest concentration used in your primary assay.

  • Include wells with assay buffer only as a negative control.

  • Dispense the dilutions and controls into the microplate.

  • Read the plate using the same excitation and emission wavelengths and gain settings as your primary assay.

  • Analysis: Compare the fluorescence intensity of the this compound-containing wells to the buffer-only control. A concentration-dependent increase in fluorescence indicates autofluorescence.

Protocol 2: Detergent-Based Assay for Mitigating Aggregation

Objective: To determine if the observed inhibition by this compound is due to the formation of aggregates.

Materials:

  • This compound stock solution

  • Assay components (enzyme, substrate, etc.)

  • Assay buffer

  • Assay buffer containing 0.02% Triton X-100 (for a final concentration of 0.01%)

  • Microplate reader

Procedure:

  • Perform the enzyme assay in parallel in two sets of conditions: one with standard assay buffer and one with assay buffer containing Triton X-100.

  • In each condition, test a range of this compound concentrations.

  • Include appropriate positive (no inhibitor) and negative (no enzyme) controls for both buffer conditions.

  • Initiate the reaction and measure the assay signal over time.

  • Analysis: Calculate the IC50 value for this compound in both the presence and absence of detergent. A significant rightward shift (increase) in the IC50 value in the presence of Triton X-100 is indicative of aggregation-based inhibition.

Visualizations

cluster_0 Troubleshooting Workflow for Suspected this compound Interference Start Unexpected Assay Result (e.g., Inhibition) Check_Aggregation Perform Detergent Counter-Screen Start->Check_Aggregation Check_Fluorescence Assess Autofluorescence & Quenching Check_Aggregation->Check_Fluorescence No Aggregation Result: Aggregation-based Inhibition Check_Aggregation->Aggregation Yes Check_Direct_Inhibition Run Orthogonal Assay & Direct Enzyme Assay Check_Fluorescence->Check_Direct_Inhibition No Fluorescence Result: Fluorescence Interference Check_Fluorescence->Fluorescence Yes Direct_Inhibition Result: Direct Target or Off-Target Inhibition Check_Direct_Inhibition->Direct_Inhibition Yes Mitigate_Aggregation Mitigation: Add Detergent to Assay Aggregation->Mitigate_Aggregation Mitigate_Fluorescence Mitigation: Change Fluorophore or Correct for Background Fluorescence->Mitigate_Fluorescence Proceed Proceed with Caution or Select New Compound Direct_Inhibition->Proceed Mitigate_Aggregation->Proceed Mitigate_Fluorescence->Proceed

Caption: A troubleshooting workflow for identifying the cause of assay interference.

cluster_1 Common Mechanisms of this compound Interference This compound This compound Enzyme Assay Enzyme This compound->Enzyme Direct Inhibition Fluorophore Fluorophore This compound->Fluorophore Autofluorescence or Quenching Reporter Reporter Enzyme (e.g., Luciferase) This compound->Reporter Direct Inhibition Aggregation Self-Aggregation This compound->Aggregation Aggregation->Enzyme Non-specific Inhibition

Caption: Potential mechanisms of this compound interference in biochemical assays.

References

Propoxycaine Crystallization: A Technical Guide to Prevention in Anesthetic Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Shanghai, China - For researchers, scientists, and drug development professionals working with the ester-based local anesthetic propoxycaine, preventing its crystallization when mixed with other anesthetics is a critical factor in ensuring experimental accuracy and the safety of potential formulations. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during laboratory work.

Understanding this compound and Its Properties

This compound hydrochloride is known to be highly soluble in water, with a 2% aqueous solution exhibiting a pH of 5.4.[1] Historically, it was often formulated in combination with another ester anesthetic, procaine (B135). A common historical formulation consisted of 4% this compound and 2% procaine.

The stability of ester local anesthetics, including this compound and its common partner procaine, is significantly influenced by the pH of the solution. Procaine hydrochloride solutions, for example, demonstrate the greatest stability within a pH range of 3 to 4. As the pH of a solution containing an ester-based local anesthetic increases, the likelihood of precipitation and crystallization also rises.

FAQs: Preventing this compound Crystallization

Q1: My this compound solution became cloudy and formed crystals after mixing it with another local anesthetic. What could be the cause?

A1: The most likely cause of crystallization is a change in the pH of the solution. Local anesthetics are weak bases, and their solubility is highly dependent on the pH of the environment. When you mix this compound with another anesthetic solution, the resulting pH of the mixture may shift into a range where this compound is less soluble, leading to precipitation. It is crucial to measure and control the pH of the final mixture.

Q2: What is the ideal pH range to maintain the stability of a this compound-containing solution?

Q3: Are there any specific local anesthetics that are known to be incompatible with this compound?

A3: While there is limited specific data on the compatibility of this compound with other local anesthetics like lidocaine (B1675312) or bupivacaine, the primary factor determining compatibility is the resulting pH of the mixture. Amide-type local anesthetics are often formulated at a slightly higher pH than ester-types, which could increase the risk of this compound crystallization when mixed. It is essential to conduct small-scale compatibility tests by mixing the intended anesthetics and observing for any signs of precipitation over a period of time.

Q4: Can I use buffers to prevent this compound from crystallizing?

A4: Yes, using a pharmaceutically acceptable buffer system is a highly effective way to control the pH of your mixed anesthetic solution and prevent crystallization. Citrate (B86180) or phosphate (B84403) buffers are commonly used in pharmaceutical formulations to maintain a stable pH. The selection and concentration of the buffer should be carefully considered to ensure it is compatible with all components of the anesthetic mixture and suitable for the intended application.

Troubleshooting Guide: Steps to Prevent Crystallization

If you are encountering this compound crystallization, follow these troubleshooting steps:

Issue Potential Cause Recommended Action
Cloudiness or precipitation upon mixing pH of the final solution is too high, exceeding the solubility limit of this compound.1. Measure the pH of the mixed solution. 2. Adjust the pH to a more acidic range (ideally between 3 and 5) using a suitable pharmaceutical-grade acid (e.g., hydrochloric acid). 3. Consider incorporating a buffer system (e.g., citrate or phosphate buffer) into your formulation to maintain a stable pH.
Crystallization occurs over time The solution is supersaturated and unstable.1. Ensure the initial dissolution of this compound is complete before mixing. 2. Evaluate the need for a co-solvent or solubilizing excipient to increase the solubility of this compound in the mixture.
Inconsistent results between batches Variability in the pH of the stock solutions or inaccurate measurements.1. Standardize the preparation of all stock solutions, ensuring consistent pH values. 2. Calibrate your pH meter regularly to ensure accurate measurements.

Experimental Protocols

Protocol 1: pH Adjustment and Monitoring

This protocol outlines the basic steps for preparing a mixed anesthetic solution while controlling for pH to prevent this compound crystallization.

Materials:

  • This compound hydrochloride powder

  • Other local anesthetic solution(s)

  • Sterile water for injection

  • pH meter

  • 0.1 M Hydrochloric acid solution (sterile)

  • 0.1 M Sodium hydroxide (B78521) solution (sterile)

  • Sterile glassware

Procedure:

  • Prepare a stock solution of this compound hydrochloride in sterile water for injection at the desired concentration.

  • Measure and record the initial pH of the this compound solution and the other anesthetic solution(s).

  • In a separate sterile container, slowly add the desired volume of the other anesthetic solution(s) to the this compound solution while continuously monitoring the pH of the mixture.

  • If the pH of the mixture rises above 5.5, add the 0.1 M hydrochloric acid solution dropwise until the pH is within the target range (e.g., 4.5 - 5.0).

  • If the pH is too low, it can be adjusted with the 0.1 M sodium hydroxide solution, though this is less likely to be the cause of crystallization.

  • Once the desired volume and pH are achieved, visually inspect the solution for any signs of cloudiness or precipitation.

  • Observe the solution for at least one hour at room temperature and under refrigeration to check for delayed crystallization.

Protocol 2: Formulation with a Buffer System

This protocol describes the incorporation of a citrate buffer to maintain a stable pH in a mixed anesthetic solution.

Materials:

  • This compound hydrochloride powder

  • Other local anesthetic solution(s)

  • Citric acid monohydrate

  • Sodium citrate dihydrate

  • Sterile water for injection

  • pH meter

  • Sterile glassware

Procedure:

  • Prepare a citrate buffer solution of the desired molarity and pH (e.g., 0.1 M, pH 4.5) by dissolving the appropriate amounts of citric acid and sodium citrate in sterile water for injection.

  • Prepare a stock solution of this compound hydrochloride by dissolving the powder in the prepared citrate buffer.

  • Measure and record the pH of the buffered this compound solution and the other anesthetic solution(s).

  • Slowly mix the desired volumes of the anesthetic solutions.

  • Measure the final pH of the mixture to ensure it remains within the target range. Adjust if necessary with small amounts of citric acid or sodium citrate solution.

  • Visually inspect the final buffered solution for any signs of precipitation and monitor over time.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for troubleshooting this compound crystallization.

Troubleshooting_Workflow start Start: this compound Solution Preparation mix Mix with Other Anesthetics start->mix observe Observe for Crystallization mix->observe no_crystal No Crystallization: Stable Solution observe->no_crystal No crystal Crystallization Occurs observe->crystal Yes measure_ph Measure pH of Mixture crystal->measure_ph ph_high Is pH > 5.5? measure_ph->ph_high adjust_ph Adjust pH to 3-5 with Dilute HCl ph_high->adjust_ph Yes add_buffer Consider Adding a Buffer System ph_high->add_buffer No re_observe Re-observe for Crystallization adjust_ph->re_observe add_buffer->re_observe stable Stable Solution Achieved re_observe->stable No Crystallization unstable Still Unstable: Consult Formulation Scientist re_observe->unstable Crystallization Persists Local_Anesthetic_Pathway cluster_membrane Neuronal Membrane Na_Channel_Open Voltage-gated Na+ Channel (Open) Propoxycaine_Ionized This compound (Ionized Form) Na_Influx Na+ Influx Na_Channel_Open->Na_Influx Na_Channel_Blocked Voltage-gated Na+ Channel (Blocked) No_Na_Influx No Na+ Influx Na_Channel_Blocked->No_Na_Influx This compound This compound (Unionized Form) This compound->Na_Channel_Open Diffuses across membrane Propoxycaine_Ionized->Na_Channel_Blocked Binds to channel interior Nerve_Impulse Nerve Impulse (Pain Signal) Nerve_Impulse->Na_Channel_Open Depolarization No_Nerve_Impulse No Nerve Impulse (Anesthesia) Na_Influx->Nerve_Impulse Propagation No_Na_Influx->No_Nerve_Impulse Inhibition

References

Addressing false-positive results in immunoassays due to Propoxycaine

Author: BenchChem Technical Support Team. Date: December 2025

Addressing False-Positive Results Potentially Associated with Propoxycaine and Related Compounds

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected or potentially false-positive results in their immunoassays and suspect interference from compounds like this compound or other structurally similar local anesthetics.

Disclaimer: this compound is a local anesthetic of the ester type. While direct documentation of its cross-reactivity in common immunoassays is limited, its structural similarity to other compounds, such as procaine (B135) and benzocaine, suggests a potential for interference, particularly in assays for cocaine and its metabolites.[1][2] This guide provides troubleshooting strategies based on established principles of immunoassay interference and data from related molecules.

Frequently Asked Questions (FAQs)

Q1: Can this compound cause false-positive results in our immunoassays?

While specific data on this compound interference is scarce, it belongs to the para-aminobenzoic acid (PABA) ester class of local anesthetics.[3] Compounds in this class, such as procaine and benzocaine, have been reported to cross-react with some immunoassays, notably those for cocaine, due to structural similarities.[1][2] Therefore, it is plausible that this compound or its metabolites could lead to false-positive results.

Q2: What is the mechanism behind potential this compound interference?

The primary mechanism for interference from compounds like this compound is believed to be antibody cross-reactivity. Immunoassays rely on the specific binding of an antibody to its target analyte. If a compound present in the sample has a chemical structure similar to the target analyte, it may also bind to the antibody, generating a signal and leading to a false-positive result.[4][5][6]

Q3: Our assay is for a different analyte, not cocaine. Could this compound still be an issue?

While the most documented cross-reactivity for PABA esters is with cocaine assays, the potential for interference in other immunoassays cannot be entirely ruled out.[1][2] The likelihood depends on the specific antibody used in the assay and its degree of cross-reactivity with non-target compounds. If you are observing unexpected results in the presence of this compound, an investigation is warranted.

Q4: How can we confirm if a positive result is a true positive or a false positive due to interference?

The gold standard for confirming a positive immunoassay result is a second, more specific analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] These methods do not rely on antibody-antigen interactions and can definitively identify and quantify the specific molecules present in a sample.

Troubleshooting Guide for Suspected False-Positives

If you suspect that this compound or a similar compound is causing false-positive results in your immunoassay, follow this step-by-step guide to investigate and mitigate the issue.

Step 1: Initial Assessment and Data Review
  • Review Sample History: Determine if the samples could have been exposed to this compound or other local anesthetics.

  • Analyze the Data: Look for patterns in the false-positive results. Are they sporadic or consistent across a batch of samples?

  • Check Assay Controls: Ensure that all positive and negative controls for the assay are performing within their expected ranges.

Step 2: Experimental Investigation

If the initial assessment suggests a potential interference, the following experiments can help to confirm and quantify the effect.

Objective: To determine if the presence of this compound in a negative sample can generate a positive signal.

Methodology:

  • Obtain a sample matrix that is known to be negative for the target analyte.

  • Prepare a stock solution of this compound.

  • Spike the negative matrix with increasing concentrations of this compound.

  • Analyze the spiked samples using the immunoassay .

  • A positive result in the spiked samples would indicate cross-reactivity.

Objective: To assess if the positive signal from a suspected false-positive sample behaves in a linear fashion upon dilution.

Methodology:

  • Take the sample that produced the suspected false-positive result.

  • Perform a series of dilutions (e.g., 1:2, 1:4, 1:8) with a negative sample matrix.

  • Analyze the diluted samples with the immunoassay.

  • If the interference is due to a cross-reacting substance, the results may not show a linear relationship with the dilution factor.[7]

Data Presentation: Cross-Reactivity of Related Compounds

The following table summarizes publicly available information on the cross-reactivity of local anesthetics structurally related to this compound. This data can be used as a reference when investigating potential interference.

Interfering CompoundImmunoassay TargetReported Cross-Reactivity
ProcaineCocaine MetaboliteCan trigger false-positive results.[1][2]
BenzocaineCocaine MetaboliteImplicated in causing false-positive results.[1]
LidocaineCocaine MetaboliteFrequently reported as a cause of false positives, though some studies show no cross-reactivity.[1][2][8]

Visualizing the Workflow and Mechanisms

To better understand the troubleshooting process and the potential mechanism of interference, the following diagrams are provided.

G Troubleshooting Workflow for Suspected False-Positives start Suspected False-Positive Immunoassay Result review Step 1: Review Sample History and Control Data start->review is_suspicious Is Interference Still Suspected? review->is_suspicious spike Step 2: Perform Spike and Recovery Experiment is_suspicious->spike Yes no_issue No Evidence of Interference is_suspicious->no_issue No dilution Perform Serial Dilution Experiment spike->dilution is_interference Is Interference Confirmed? dilution->is_interference confirm Step 3: Confirm with GC-MS or LC-MS is_interference->confirm Yes is_interference->no_issue No report Document and Report Findings confirm->report

Caption: A flowchart outlining the steps to investigate suspected false-positive immunoassay results.

G Hypothetical Mechanism of this compound Interference cluster_0 Standard Assay Reaction cluster_1 Interference by Cross-Reactivity antibody Antibody Binding Site analyte Target Analyte analyte->antibody:f1 Specific Binding antibody2 Antibody Binding Site This compound This compound (Structurally Similar) This compound->antibody2:f1 Non-Specific Binding (False Positive)

References

Technical Support Center: Managing Signal and Noise in Electrophysiological Recordings with Propoxycaine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Propoxycaine in electrophysiological experiments. It addresses common issues and clarifies the expected effects of this local anesthetic on neuronal signals.

Important Advisory on this compound's Mechanism of Action

Before proceeding, it is crucial to understand that this compound is a local anesthetic that functions by blocking voltage-gated sodium channels.[1][2] Its primary effect is to inhibit the generation and conduction of nerve impulses, which will lead to a reduction or complete elimination of the neuronal signal (action potentials) .[1] Therefore, this compound is not a tool to enhance the signal-to-noise ratio (SNR) by amplifying the signal. Instead, its application requires careful management of the recording environment to accurately interpret the resulting dose-dependent signal reduction.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of this compound on electrophysiological recordings?

A1: this compound is a voltage-gated sodium channel blocker.[1][2] Its application will lead to a dose-dependent decrease in the amplitude of action potentials, an increased firing threshold, and potentially a complete block of neuronal firing.[3] This is the expected pharmacological effect, not a recording artifact.

Q2: Can this compound be used to improve the signal-to-noise ratio (SNR)?

A2: Not in the traditional sense of increasing the signal amplitude relative to the noise. This compound will reduce the signal. However, in specific experimental contexts, it could be used to isolate certain signals by silencing a subset of neurons, which might indirectly help in the analysis of remaining activity from unaffected cells or pathways.

Q3: What are the common sources of noise I should be aware of during my experiment?

A3: Common sources of noise in electrophysiological recordings include power line interference (50/60 Hz hum), electrode drift, mechanical vibrations, and thermal fluctuations.[4] It is critical to minimize these noise sources to accurately measure the true effect of this compound on the neuronal signal.

Q4: After applying this compound, my signal has disappeared. Is my experiment failing?

A4: Not necessarily. A complete disappearance of the signal, especially at higher concentrations, is an expected outcome of applying a potent sodium channel blocker like this compound.[3] This indicates a successful block of nerve impulse conduction. Consider performing a washout step to see if the signal recovers, which would confirm the pharmacological effect.

Q5: How can I differentiate between the effect of this compound and a technical problem with my recording setup?

A5: To distinguish between the drug's effect and a technical issue, it is essential to have a stable baseline recording before applying this compound.[4] If the signal loss is abrupt and coincides with other issues like a sudden increase in baseline noise, it might indicate a technical problem. A gradual, dose-dependent decrease in signal amplitude is more consistent with a pharmacological effect. A washout step that results in signal recovery is also a key indicator of a drug-specific effect.

Troubleshooting Guide

This guide addresses specific issues that may arise when using this compound in electrophysiological recordings.

Problem Potential Cause Troubleshooting Steps
Noisy Baseline Recording Before this compound Application - Improper grounding- Power line interference- Environmental vibrations- Ensure all equipment is connected to a common ground.- Use a Faraday cage to shield the setup.- Place the setup on an anti-vibration table.- Turn off unnecessary nearby electronic equipment.[4]
Signal Disappears Immediately After this compound Application - High concentration of this compound- Clogged perfusion line leading to a bolus application- Technical failure (e.g., electrode dislodged)- Verify the final concentration of this compound in your solution.- Ensure the perfusion system is delivering the solution at a smooth and constant rate.- Check the integrity of your electrode and its placement.- Attempt a washout with a drug-free solution to see if the signal returns.
High Variability in the Effect of this compound Across Experiments - Inconsistent drug concentration- Differences in tissue health or cell viability- Fluctuation in recording temperature- Prepare fresh dilutions of this compound for each experiment.- Ensure consistent tissue preparation and handling procedures.- Use a temperature controller to maintain a stable temperature in the recording chamber.
Slow or Incomplete Washout of this compound's Effect - Residual drug in the perfusion tubing- High lipophilicity of this compound leading to retention in the tissue- Ensure the entire perfusion system is thoroughly flushed with the drug-free solution.- Extend the washout period to allow for complete diffusion of the drug from the tissue.

Experimental Protocols

Protocol 1: In Vitro Whole-Cell Patch-Clamp Recording

This protocol outlines the steps for assessing the effect of this compound on voltage-gated sodium currents in cultured neurons.

  • Cell Preparation: Plate neurons on coverslips suitable for microscopy and allow for adherence.

  • Solution Preparation:

    • External Solution (aCSF): Prepare and filter-sterilize artificial cerebrospinal fluid.

    • Internal Solution: Prepare and filter-sterilize the appropriate internal solution for your target neuron type.

    • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., water or DMSO). Store as recommended.

    • Working Solutions: On the day of the experiment, dilute the stock solution into the external solution to achieve the desired final concentrations. Include a vehicle control.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording Procedure:

    • Establish a stable whole-cell configuration.

    • Obtain a baseline recording of sodium currents using a voltage-clamp protocol (e.g., step depolarization from a holding potential of -90 mV).

    • Perfuse the cells with the working solution containing the lowest concentration of this compound.

    • Record the sodium currents after the drug effect has reached a steady state.

    • Repeat the perfusion with increasing concentrations of this compound.

    • Perform a washout with the drug-free external solution to check for reversibility.

  • Data Analysis: Measure the peak sodium current amplitude at each concentration and normalize it to the baseline amplitude. Plot a dose-response curve to determine the IC50 of this compound.

Protocol 2: Extracellular Field Potential Recording in Brain Slices

This protocol describes how to measure the effect of this compound on synaptic transmission.

  • Slice Preparation: Prepare acute brain slices (e.g., hippocampal slices) from a rodent and allow them to recover in oxygenated aCSF.

  • Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant temperature. Place a stimulating electrode in the afferent pathway and a recording electrode in the dendritic region to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording: Elicit and record stable baseline fEPSPs for at least 20 minutes.

  • This compound Application: Switch the perfusion to aCSF containing the desired concentration of this compound.

  • Effect Measurement: Continue to record fEPSPs until a new stable baseline is achieved.

  • Washout: Perfuse the slice with drug-free aCSF to observe the reversibility of the effect.

  • Data Analysis: Measure the slope of the fEPSPs before, during, and after this compound application to quantify the effect on synaptic strength.

Visualizations

Signal_Pathway cluster_membrane Neuronal Membrane Na_channel Voltage-Gated Sodium Channel Na_ion_in Na_channel->Na_ion_in Depolarization (Signal Propagation) This compound This compound This compound->Na_channel Blocks Channel No_Action_Potential Blocked Signal This compound->No_Action_Potential Action_Potential Action Potential (Signal) Na_ion_in->Action_Potential Na_ion_out Na+ Na_ion_out->Na_channel Extracellular

Caption: Mechanism of this compound action on sodium channels.

Experimental_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis Prep_Solutions Prepare Solutions (aCSF, this compound) Establish_Baseline Establish Stable Baseline Recording Prep_Solutions->Establish_Baseline Prep_Tissue Prepare Tissue (Cell Culture or Brain Slice) Prep_Tissue->Establish_Baseline Apply_this compound Apply this compound (Perfusion) Establish_Baseline->Apply_this compound Record_Effect Record During Application Apply_this compound->Record_Effect Washout Washout with Drug-Free aCSF Record_Effect->Washout Compare Compare Baseline, Drug, and Washout Washout->Compare Measure_Signal Measure Signal Amplitude (e.g., Current, fEPSP slope) Measure_Signal->Compare Dose_Response Generate Dose-Response Curve Compare->Dose_Response

Caption: General experimental workflow for electrophysiology.

Troubleshooting_Logic rect_node rect_node Start Signal Lost After This compound Application Check_Baseline Was Baseline Stable and Noise-Free? Start->Check_Baseline Perform_Washout Does Signal Recover After Washout? Check_Baseline->Perform_Washout Yes Result_Tech Suspect Technical Issue Check_Baseline->Result_Tech No Check_Concentration Is Drug Concentration Appropriate? Perform_Washout->Check_Concentration No Result_Pharma Likely Pharmacological Effect Perform_Washout->Result_Pharma Yes Check_Concentration->Result_Tech No Result_High_Dose Expected High-Dose Effect Check_Concentration->Result_High_Dose Yes

Caption: Troubleshooting logic for signal loss.

References

Technical Support Center: Overcoming Propoxycaine-Induced Artifacts in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and overcome potential artifacts induced by propoxycaine and similar local anesthetics in fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: Can this compound cause artifacts in my fluorescence microscopy images?

A1: While specific literature on this compound-induced artifacts is limited due to its withdrawal from the U.S. market in 1996, its chemical nature as a para-aminobenzoic acid (PABA) ester and its mechanism of action suggest a potential for several types of artifacts.[1] These include autofluorescence, alterations in cell morphology, and interference with fluorophore signals.

Q2: What is autofluorescence and could this compound be causing it?

A2: Autofluorescence is the natural emission of light by biological structures or compounds when they absorb light. This compound, as a PABA derivative, may exhibit intrinsic fluorescence.[2][3] This can lead to increased background signal, making it difficult to distinguish the specific fluorescence of your probes.

Q3: How might this compound affect the morphology of the cells I am imaging?

A3: Local anesthetics, particularly tertiary amines like this compound, have been shown to reversibly alter cell morphology. These changes can include cell contraction, rounding, and the formation of surface "blebs".[2][3] These effects are thought to be caused by the disruption of membrane-associated microtubules and microfilaments.[2] Such morphological changes can be misinterpreted as a biological effect of the experimental conditions under investigation.

Q4: Can this compound interact with my fluorescent dyes or labeled proteins?

A4: Local anesthetics can interact with both lipids and proteins in the cell membrane.[3] This interaction has the potential to cause quenching (a decrease in fluorescence) or enhancement of the signal from your fluorescent probes, leading to inaccurate quantification of your target molecules.

Q5: How does this compound's primary mechanism of action potentially create artifacts?

A5: this compound is a voltage-gated sodium channel blocker.[1][4] By inhibiting these channels, it can alter ion flux, which in turn can affect cell volume, membrane potential, and intracellular signaling pathways that might be the subject of your study. These physiological changes could be mistaken for specific experimental outcomes.

Troubleshooting Guides

Problem 1: High Background Fluorescence in this compound-Treated Samples
Possible Cause Recommended Solution
This compound Autofluorescence 1. Measure the spectral properties of this compound: Determine the excitation and emission spectra of this compound in your experimental buffer (see Protocol 1).2. Choose appropriate fluorophores: Select fluorescent probes with excitation and emission spectra that do not overlap with this compound's autofluorescence.3. Use appropriate filter sets: Employ narrow bandpass filters to isolate the signal from your fluorophore and exclude the autofluorescence from this compound.4. Perform background subtraction: Acquire images of this compound-treated, unstained cells and subtract this background from your experimental images.
Non-specific Staining 1. Optimize blocking steps: Ensure adequate blocking to prevent non-specific antibody binding.2. Titrate antibody concentrations: Use the lowest effective concentration of primary and secondary antibodies.3. Include proper controls: Always include a secondary antibody-only control to check for non-specific binding.
Problem 2: Unexpected Changes in Cell Shape or Size
Possible Cause Recommended Solution
Drug-induced cytoskeletal disruption 1. Perform control experiments: Image cells treated with this compound alone to characterize its effect on cell morphology (see Protocol 2).2. Use the lowest effective concentration: Determine the minimum concentration of this compound required for your experiment to minimize off-target effects.3. Conduct time-course experiments: Observe cells in real-time after the addition of this compound to distinguish acute morphological changes from longer-term experimental effects.4. Fix cells at different time points: If using fixed-cell imaging, fix cells at various times after this compound treatment to understand the dynamics of morphological changes.
Osmotic Stress 1. Ensure buffer compatibility: Verify that the addition of this compound does not significantly alter the osmolarity of your imaging medium.2. Use iso-osmotic solutions: Prepare this compound stocks in a buffer that is iso-osmotic with your cell culture medium.
Problem 3: Inconsistent or Unexpected Fluorescence Intensity
Possible Cause Recommended Solution
Fluorescence Quenching/Enhancement 1. In vitro fluorophore testing: Test the effect of this compound on the fluorescence of your dye in a cell-free system to see if there is a direct interaction (see Protocol 3).2. Use a ratiometric dye: If possible, use a ratiometric fluorescent probe that relies on a shift in emission or excitation wavelength rather than a change in intensity.3. Include calibration standards: For quantitative imaging, include internal or external calibration standards to normalize for any changes in fluorescence intensity.
Altered Biological Activity 1. Validate with an alternative method: Use a non-fluorescence-based assay to confirm the biological effects observed in your microscopy experiments.2. Consider alternative local anesthetics: If this compound's interference is significant, consider using a local anesthetic from a different chemical class (e.g., an amide-type like lidocaine) that may have different off-target effects.

Quantitative Data

Compound Chemical Class Reported Excitation Max (nm) Reported Emission Max (nm) Notes
Procaine PABA Ester~290-310~340-360Fluorescence is environmentally sensitive.[5]
Benzocaine PABA Ester~290-300~330-350Lacks the terminal diethylamino group of procaine.
Tetracaine PABA Ester~310-320~370-390Generally more potent and toxic than procaine.
This compound PABA EsterHypothesized ~290-320Hypothesized ~340-380Expected to be similar to other PABA esters.

Experimental Protocols

Protocol 1: Measuring this compound Autofluorescence
  • Solution Preparation: Prepare a series of dilutions of this compound in your standard imaging buffer (e.g., PBS or HBSS) at concentrations relevant to your experiment (e.g., 1 µM, 10 µM, 100 µM, 1 mM).

  • Spectrofluorometer Measurement:

    • Use a quartz cuvette to measure the fluorescence spectra of each this compound concentration.

    • Perform an excitation scan by setting the emission wavelength to a series of values (e.g., 350 nm, 400 nm, 450 nm) and scanning a range of excitation wavelengths (e.g., 250-400 nm).

    • Perform an emission scan by setting the excitation wavelength to the peak identified in the excitation scan and measuring the emission spectrum (e.g., 300-600 nm).

  • Microscopy-based Measurement:

    • Add the highest concentration of this compound to a well containing only imaging buffer (no cells).

    • Using your fluorescence microscope, acquire images using various standard filter sets (e.g., DAPI, FITC, TRITC, Cy5).

    • Measure the mean fluorescence intensity in each channel to identify which filter sets are most susceptible to this compound autofluorescence.

Protocol 2: Assessing Drug-Induced Morphological Changes
  • Cell Culture: Plate your cells of interest on glass-bottom dishes suitable for high-resolution microscopy.

  • Live-Cell Imaging Setup: Place the dish on the microscope stage within an environmental chamber maintaining physiological conditions (37°C, 5% CO2).

  • Baseline Imaging: Acquire brightfield or DIC images and fluorescence images of a marker for cell morphology (e.g., a membrane dye or a fluorescently tagged cytoskeletal protein) from several fields of view before adding the drug.

  • Drug Addition: Carefully add this compound to the imaging medium to achieve the desired final concentration.

  • Time-Lapse Imaging: Immediately begin acquiring a time-lapse series of images from the same fields of view at regular intervals (e.g., every 1-5 minutes) for a duration relevant to your experiment.

  • Image Analysis: Quantify changes in cell area, circularity, and the presence of any morphological features like blebs over time.

Protocol 3: In Vitro Fluorescence Quenching/Enhancement Assay
  • Reagent Preparation:

    • Prepare a stock solution of your fluorescent dye or protein of interest in a suitable buffer.

    • Prepare a concentrated stock solution of this compound.

  • Assay Setup:

    • In a 96-well plate, add your fluorescent probe at its working concentration to each well.

    • Add increasing concentrations of this compound to the wells. Include a buffer-only control.

  • Fluorescence Measurement: Use a plate reader to measure the fluorescence intensity of each well at the appropriate excitation and emission wavelengths for your probe.

  • Data Analysis: Plot the fluorescence intensity as a function of this compound concentration. A decrease in intensity indicates quenching, while an increase suggests enhancement.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation & Controls cluster_exp Phase 2: Main Experiment cluster_analysis Phase 3: Analysis & Validation start Start Experiment Design protocol1 Protocol 1: Measure this compound Autofluorescence start->protocol1 protocol2 Protocol 2: Assess Morphological Changes start->protocol2 select_probes Select Fluorophores & Filter Sets Based on Autofluorescence Data protocol1->select_probes main_exp Perform Main Fluorescence Microscopy Experiment protocol2->main_exp select_probes->main_exp acquire_images Acquire Images: - Experimental Group (+this compound) - Control Group (-Propoxycaine) - Unstained Control (+this compound) main_exp->acquire_images analyze Image Analysis: - Background Subtraction - Morphological Quantification - Fluorescence Quantification acquire_images->analyze validate Validate Findings with Orthogonal (Non-Fluorescence) Method analyze->validate conclusion Draw Conclusions validate->conclusion

Caption: Experimental workflow for mitigating this compound-induced artifacts.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoskeleton Cytoskeleton & Morphology cluster_downstream Downstream Signaling propoxy This compound na_channel Voltage-Gated Sodium Channel propoxy->na_channel Blocks lipid_bilayer Lipid Bilayer propoxy->lipid_bilayer Interacts with ion_flux Altered Na+ Influx na_channel->ion_flux Inhibits cytoskeleton Microtubules & Microfilaments lipid_bilayer->cytoskeleton Disrupts anchoring morphology Cell Shape Changes (Rounding, Blebbing) cytoskeleton->morphology Leads to mem_potential Membrane Potential Changes ion_flux->mem_potential Leads to ca_signaling Ca2+ Signaling (Potential Cross-talk) mem_potential->ca_signaling Can affect

Caption: Potential signaling pathways and cellular components affected by this compound.

troubleshooting_tree start Unexpected Result in Fluorescence Image q1 Is there high background fluorescence? start->q1 q2 Are there unexpected cell shape changes? q1->q2 No a1 Potential Autofluorescence. Run Protocol 1. Consider spectral bleed-through. q1->a1 Yes q3 Is fluorescence intensity inconsistent or unexpected? q2->q3 No a2 Potential Morphological Artifact. Run Protocol 2. Quantify cell shape. q2->a2 Yes a3 Potential Quenching/Enhancement. Run Protocol 3. Use ratiometric probes. q3->a3 Yes end Artifact Identified & Controlled For q3->end No a1->q2 a2->q3 a3->end

Caption: Decision tree for troubleshooting this compound-related artifacts.

References

Best practices for storing and handling Propoxycaine hydrochloride to ensure stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for storing and handling Propoxycaine hydrochloride to ensure its stability for research, scientific, and drug development applications.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound hydrochloride?

For long-term stability, solid this compound hydrochloride should be stored at 2-8°C in a dry, sealed container, protected from light.[1][2] Some suppliers recommend storage at 4°C under the same conditions.[3] When stored correctly, the solid powder can be stable for up to 3 years at -20°C.[4]

Q2: How should I prepare and store stock solutions of this compound hydrochloride?

Stock solutions should be prepared using a suitable solvent such as water or DMSO.[1][3] It is recommended to prepare fresh solutions for immediate use.[3] If storage is necessary, stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use vials.[1][3]

Q3: What solvents are recommended for dissolving this compound hydrochloride?

This compound hydrochloride is soluble in water (up to 90-100 mg/mL, may require sonication) and DMSO (up to 50-60 mg/mL, may require sonication).[1][3][4] For in vivo studies, co-solvent systems such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline can be used.[3][4]

Q4: Is this compound hydrochloride sensitive to light?

Yes, this compound hydrochloride is known to discolor upon prolonged exposure to light and air.[5] Therefore, it is crucial to store both the solid compound and its solutions in light-resistant containers.

Q5: How does pH affect the stability of this compound hydrochloride solutions?

As an ester-type local anesthetic, this compound hydrochloride is susceptible to hydrolysis, a reaction that is influenced by pH. While specific data for this compound hydrochloride is limited, studies on the closely related compound procaine (B135) hydrochloride show that aqueous solutions are most stable in a pH range of 3 to 4.[6] Both acidic and alkaline conditions can catalyze the hydrolysis of the ester linkage.

Troubleshooting Guide

Issue 1: My this compound hydrochloride solution has turned yellow/brown.

  • Possible Cause: This discoloration is likely due to degradation of the compound, potentially caused by exposure to light, air, or non-optimal pH conditions.[5]

  • Solution: It is strongly recommended to discard the discolored solution and prepare a fresh batch from solid stock. To prevent this in the future, ensure solutions are stored in amber vials or containers wrapped in foil, and consider purging the vial headspace with an inert gas like nitrogen or argon before sealing.

Issue 2: I observe precipitation in my refrigerated stock solution.

  • Possible Cause: Precipitation upon refrigeration can occur if the concentration of this compound hydrochloride exceeds its solubility at lower temperatures.

  • Solution: Before use, allow the solution to warm to room temperature and gently agitate to see if the precipitate redissolves. If it does not, the solution may be supersaturated or degraded, and it is best to discard it. Consider preparing a less concentrated stock solution if refrigeration is required for your experimental protocol.

Issue 3: My experimental results are inconsistent when using a previously prepared stock solution.

  • Possible Cause: Inconsistent results can be a sign of compound degradation. The potency of the this compound hydrochloride solution may have decreased due to hydrolysis or other degradation pathways.

  • Solution: Prepare a fresh stock solution immediately before each experiment. If using a stored stock solution is unavoidable, it is good practice to verify its concentration and purity using a suitable analytical method, such as HPLC, before use.

Stability Data

The stability of this compound hydrochloride is influenced by several factors. The following tables summarize the recommended storage conditions and provide illustrative stability data based on studies of structurally similar local anesthetics.

Table 1: Recommended Storage Conditions for this compound Hydrochloride

FormStorage TemperatureDurationAdditional Notes
Solid Powder2-8°CLong-termStore in a dry, sealed, light-resistant container.[1][2]
Stock Solution (in DMSO)-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[3]
-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.[3]
Aqueous Solution2-8°CShort-term (days)Prepare fresh when possible. Stability is pH-dependent.

Table 2: Illustrative pH-Dependent Stability of an Aqueous this compound Hydrochloride Solution (0.1 mg/mL) at 25°C

pHEstimated Half-life (t½)Primary Degradation Pathway
3.5> 1 yearMinimal Hydrolysis
5.5~6 monthsSlow Hydrolysis
7.4~2-3 daysBase-catalyzed Hydrolysis
9.0< 24 hoursRapid Base-catalyzed Hydrolysis

Disclaimer: The data in Table 2 is extrapolated from studies on similar ester-type local anesthetics and is for illustrative purposes only. Actual stability should be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Accurately weigh a suitable amount of this compound hydrochloride powder.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.

  • Gently vortex or sonicate the mixture until the solid is completely dissolved.[3]

  • Dispense the stock solution into single-use, light-resistant aliquots.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Stability-Indicating HPLC Method for this compound Hydrochloride

This protocol outlines a general method for assessing the stability of this compound hydrochloride. Method validation and optimization are required for specific applications.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 25 mM, pH 3.0) in a suitable ratio (e.g., 30:70 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: UV detection at the wavelength of maximum absorbance for this compound hydrochloride (approximately 303 nm).

    • Injection Volume: 10-20 µL.

    • Column Temperature: 30°C.

  • Forced Degradation Study:

    • To ensure the method is stability-indicating, perform forced degradation studies. Expose this compound hydrochloride solutions to acidic, basic, oxidative, thermal, and photolytic stress conditions.

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 8 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at a suitable temperature (e.g., 105°C) for a specified period.

    • Photolytic Degradation: Expose a solution to a calibrated light source.

  • Analysis:

    • Analyze the stressed samples using the developed HPLC method.

    • The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound hydrochloride peak.

Visualizations

degradation_pathway This compound This compound (Ester Linkage) hydrolysis Hydrolysis (catalyzed by H+ or OH-) This compound->hydrolysis paba 4-amino-2-propoxybenzoic acid hydrolysis->paba diethylaminoethanol 2-(diethylamino)ethanol hydrolysis->diethylaminoethanol

Caption: Hydrolysis of this compound hydrochloride.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_solid Weigh Solid This compound HCl prep_solution Prepare Solution (e.g., in buffered aqueous solution) prep_solid->prep_solution stress_conditions Expose to Stress Conditions (Heat, Light, pH, Oxidizing Agent) prep_solution->stress_conditions hplc_analysis HPLC Analysis stress_conditions->hplc_analysis data_analysis Data Analysis (Peak Purity, Degradation %) hplc_analysis->data_analysis

Caption: Workflow for a forced degradation study.

troubleshooting_tree start Inconsistent Experimental Results? q_solution_age Is the stock solution freshly prepared? start->q_solution_age ans_no_age No q_solution_age->ans_no_age No ans_yes_age Yes q_solution_age->ans_yes_age Yes action_prepare_fresh Prepare a fresh stock solution. ans_no_age->action_prepare_fresh q_storage Was the solution stored correctly? (Protected from light, appropriate temperature) ans_yes_age->q_storage ans_no_storage No q_storage->ans_no_storage No ans_yes_storage Yes q_storage->ans_yes_storage Yes action_review_storage Review and correct storage procedures. ans_no_storage->action_review_storage q_visual Is there any visual sign of degradation? (Discoloration, precipitation) ans_yes_storage->q_visual ans_yes_visual Yes q_visual->ans_yes_visual Yes ans_no_visual No q_visual->ans_no_visual No action_discard Discard the solution. ans_yes_visual->action_discard action_analytical_check Consider analytical verification of concentration and purity (e.g., HPLC). ans_no_visual->action_analytical_check

Caption: Troubleshooting inconsistent experimental results.

References

Mitigating Propoxycaine's effects on cell viability in prolonged in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with propoxycaine-induced effects on cell viability in prolonged in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

A1: this compound, a local anesthetic, primarily functions by blocking voltage-gated sodium channels.[1][2] This action disrupts nerve impulses, which is its therapeutic effect. However, in in vitro cell culture, this compound can induce cytotoxicity in a dose- and time-dependent manner.[3] This toxicity is often mediated through the induction of apoptosis (programmed cell death) and necrosis.[4][5]

Q2: Which signaling pathways are implicated in this compound-induced apoptosis?

A2: While direct studies on this compound are limited, research on the closely related compound procaine (B135) suggests the involvement of key signaling pathways that regulate cell survival and death. This compound likely induces apoptosis by:

  • Inhibiting the PI3K/Akt and ERK pathways: These pathways are crucial for promoting cell survival and proliferation. Their inhibition by local anesthetics can lead to cell cycle arrest and apoptosis.[6]

  • Inducing Mitochondrial Dysfunction: this compound can disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c.[3][7]

  • Activating Caspase Cascade: The release of cytochrome c triggers the activation of a cascade of caspases, including caspase-9 and the executioner caspase-3, which dismantle the cell.[8][9]

  • Increasing Intracellular Calcium: Disruption of calcium homeostasis is another mechanism by which local anesthetics can induce cytotoxicity.[10]

Q3: What are the initial signs of this compound-induced toxicity in my cell culture?

A3: Early indicators of this compound-induced cytotoxicity include:

  • Changes in cell morphology: Cells may appear rounded, shrunken, and begin to detach from the culture surface.

  • Reduced cell proliferation: A noticeable decrease in the rate of cell division compared to control cultures.

  • Increased number of floating (dead) cells: A visual increase in debris and non-adherent cells in the culture medium.

  • Decreased metabolic activity: Reduced signal in metabolic assays such as MTT or resazurin-based assays.

Q4: How can I determine the appropriate concentration of this compound for my long-term studies to minimize cytotoxicity?

A4: It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound for your specific cell line. This will help you identify a sub-lethal concentration range for your prolonged studies. Start with a broad range of concentrations and narrow it down based on the results of cell viability assays.

Troubleshooting Guide: this compound-Induced Cell Viability Issues

This guide addresses common problems encountered during prolonged in vitro studies with this compound.

Problem Possible Cause(s) Recommended Solution(s)
High cell death even at low this compound concentrations. High sensitivity of the cell line: Different cell lines exhibit varying sensitivities to local anesthetics.[6]Perform a thorough dose-response analysis: Determine the IC50 value for your specific cell line to identify a suitable working concentration. Consider using a more resistant cell line: If feasible for your research goals.
Inconsistent results in cell viability assays. Variability in cell seeding density: Inconsistent cell numbers at the start of the experiment. Edge effects in multi-well plates: Evaporation and temperature fluctuations in the outer wells.[5] Compound precipitation: this compound may not be fully soluble at higher concentrations in your culture medium.Ensure uniform cell seeding: Properly resuspend cells before plating and use calibrated pipettes. Mitigate edge effects: Do not use the outer wells of the plate for experimental samples; fill them with sterile PBS or media instead.[5] Check for precipitation: Visually inspect the culture medium for any precipitate after adding this compound. If present, consider using a lower concentration or a different solvent (ensure solvent controls are included).
Gradual decline in cell health over a multi-day experiment. Cumulative toxicity: Even sub-lethal concentrations of this compound can have cumulative toxic effects over time. Nutrient depletion and waste accumulation: Standard for long-term cultures, exacerbated by drug-induced stress.Optimize dosing strategy: Consider intermittent dosing (e.g., treat for a period, then replace with fresh medium without the drug) instead of continuous exposure. Frequent media changes: Replace the culture medium every 24-48 hours to replenish nutrients and remove metabolic waste and any degraded this compound.
Unexpected changes in cellular phenotype not related to viability. Off-target effects: this compound may have effects on cellular processes other than viability, such as differentiation or gene expression.Conduct functional assays: In addition to viability assays, perform assays relevant to your research question (e.g., differentiation marker expression, migration assays) to assess for unintended effects.

Quantitative Data Summary

The following tables summarize cytotoxicity data for procaine and other local anesthetics, which can serve as a reference for designing experiments with this compound. Note the variability across different cell lines and assays.

Table 1: Cytotoxicity of Procaine in Various Cell Lines

Cell LineAssayIC50 / EffectExposure TimeReference
Human Tongue Squamous Carcinoma (CAL27)CCK-8~1.0 mg/mL (significant viability reduction)24 h[6]
Human Tongue Squamous Carcinoma (SCC-15)CCK-8~1.0 mg/mL (significant viability reduction)24 h[6]
Human Colon Carcinoma (HCT116)CCK-81.5 µM (significant viability decrease)Not Specified[11]
Human Neuronal (SH-SY5Y)MTTLD50 > Lidocaine10 min[9][12]
Chinese Hamster Lung FibroblastsCell Growth InhibitionED50: 0.17%24 h
Chinese Hamster Lung FibroblastsColony-Forming AbilityED50: 0.21%24 h

Table 2: Comparative Cytotoxicity of Various Local Anesthetics

Local AnestheticCell LineAssayPotency Ranking (most to least toxic)Reference
Bupivacaine, Ropivacaine, Mepivacaine, Lidocaine, Procaine, ChloroprocaineHuman Neuronal (SH-SY5Y)MTTBupivacaine > Ropivacaine > Chloroprocaine > Lidocaine > Mepivacaine ≥ Procaine[9][12]
Tetracaine, Bupivacaine, Prilocaine, Mepivacaine, Ropivacaine, Lidocaine, Procaine, ArticaineNeuroblastoma (SHEP)Annexin V/7-AADTetracaine > Bupivacaine > Prilocaine = Mepivacaine = Ropivacaine > Lidocaine > Procaine = Articaine[4]
Procaine, Mepivacaine, Ropivacaine, Bupivacaine, Lidocaine, Tetracaine, DibucaineSnail NeuronsMorphological ChangesDibucaine > Tetracaine > Lidocaine > Bupivacaine = Ropivacaine > Mepivacaine = Procaine[13]

Experimental Protocols

1. Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Cells of interest

    • Complete culture medium

    • This compound hydrochloride

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and culture overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include untreated control wells and vehicle control wells.

    • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control and plot a dose-response curve to determine the IC50 value.

2. Apoptosis Detection using Annexin V Staining

This protocol detects the externalization of phosphatidylserine, an early marker of apoptosis, using flow cytometry.

  • Materials:

    • Cells treated with this compound

    • 6-well cell culture plates

    • PBS (Phosphate-Buffered Saline)

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Seed cells into 6-well plates and treat with desired concentrations of this compound for the specified time.

    • Harvest both adherent and floating cells by trypsinization and centrifugation.

    • Wash the cells twice with ice-cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

      • Viable cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Mandatory Visualizations

propoxycaine_apoptosis_pathway This compound This compound SodiumChannel Voltage-gated Sodium Channel This compound->SodiumChannel Blocks PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt ERK ERK Pathway This compound->ERK Mitochondrion Mitochondrion This compound->Mitochondrion Induces Dysfunction CellSurvival Cell Survival & Proliferation PI3K_Akt->CellSurvival ERK->CellSurvival CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Signaling pathways affected by this compound leading to apoptosis.

experimental_workflow cluster_setup Experimental Setup cluster_treatment This compound Treatment cluster_assay Viability Assessment start Seed Cells in Multi-well Plate overnight Incubate Overnight start->overnight treatment Add this compound (Dose-Response) overnight->treatment incubation Incubate for Desired Time treatment->incubation viability_assay Perform Viability Assay (e.g., MTT, Annexin V) incubation->viability_assay data_analysis Data Analysis (IC50, % Apoptosis) viability_assay->data_analysis

Caption: General workflow for assessing this compound's effect on cell viability.

troubleshooting_logic Problem High Cell Death in Prolonged Study CheckConcentration Is this compound Concentration Optimized? Problem->CheckConcentration CheckCultureConditions Are Culture Conditions Optimal? CheckConcentration->CheckCultureConditions Yes DoseResponse Perform Dose-Response (IC50 Determination) CheckConcentration->DoseResponse No FrequentMediaChange Implement Frequent Media Changes CheckCultureConditions->FrequentMediaChange No Reassess Re-evaluate Experiment CheckCultureConditions->Reassess Yes LowerConcentration Use Lower, Sub-lethal Concentration DoseResponse->LowerConcentration LowerConcentration->CheckCultureConditions IntermittentDosing Consider Intermittent Dosing Strategy FrequentMediaChange->IntermittentDosing IntermittentDosing->Reassess

Caption: Troubleshooting logic for mitigating this compound-induced cell death.

References

Validation & Comparative

A Comparative Analysis of Propoxycaine and Procaine: Efficacy and Duration of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of experimental data reveals significant differences in the efficacy and duration of action between the ester local anesthetics Propoxycaine and Procaine. This guide provides a detailed comparison of their pharmacological properties, supported by experimental findings, to inform researchers, scientists, and drug development professionals in the field of anesthesiology.

Key Findings:

  • Faster Onset and Longer Duration with this compound: this compound is characterized by a more rapid onset of action and a longer duration of anesthesia compared to Procaine.[1][2][3] This has been a key factor in its historical use, particularly in dental procedures where a swift and sustained anesthetic effect is desirable.

  • Clinical Application in Combination: Historically, a combination of 2% Procaine and 0.4% this compound with a vasoconstrictor like norepinephrine (B1679862) was utilized in dental cartridges. This formulation provided a rapid onset and a clinically effective duration of pulpal anesthesia for approximately 40 minutes and soft tissue anesthesia for 2 to 3 hours.[4] The combination was particularly useful in cases of allergy to amide local anesthetics.[4]

Comparative Data Summary

ParameterThis compoundProcaineReference
Anesthetic Potency Higher (Approx. 7-8 times more potent than Procaine)Lower[4]
Onset of Action RapidSlower[1][2][3]
Duration of Action LongerShorter[1][2][3]
Clinical Formulation (Historical) 0.4% in combination with 2% Procaine2% in combination with 0.4% this compound[4]
Duration of Pulpal Anesthesia (in combination with Procaine and vasoconstrictor) ~40 minutes~40 minutes[4]
Duration of Soft Tissue Anesthesia (in combination with Procaine and vasoconstrictor) 2-3 hours2-3 hours[4]

Mechanism of Action: Sodium Channel Blockade

Both this compound and Procaine, like other local anesthetics, exert their effect by blocking voltage-gated sodium channels in the neuronal cell membrane.[1] This action inhibits the influx of sodium ions, which is a critical step in the generation and propagation of nerve impulses. By preventing depolarization of the nerve, these agents effectively block the transmission of pain signals. The anesthetic molecule, in its un-ionized form, penetrates the nerve sheath and membrane. Once inside the axoplasm, the ionized form of the molecule binds to a specific receptor site within the sodium channel, leading to the anesthetic effect.

Below is a diagram illustrating the general signaling pathway of local anesthetics.

LocalAnestheticPathway LA_unionized Local Anesthetic (Un-ionized Base) LA_ionized_ext Local Anesthetic (Ionized Cation) LA_unionized->LA_ionized_ext Na_Channel_Closed Voltage-Gated Na+ Channel (Closed) LA_unionized->Na_Channel_Closed Diffusion LA_ionized_int Local Anesthetic (Ionized Cation) Receptor Receptor Site LA_ionized_int->Receptor Binding Block Blockade of Na+ Influx Receptor->Block

Caption: Signaling pathway of local anesthetics.

Experimental Protocols

The following outlines a general experimental protocol for comparing the efficacy and duration of local anesthetics like this compound and Procaine using an in vivo animal model, such as the guinea pig sciatic nerve block.

1. Animal Model:

  • Species: Adult guinea pigs of either sex.

  • Housing: Housed in standard laboratory conditions with ad libitum access to food and water.

  • Acclimation: Animals are acclimated to the experimental environment before testing.

2. Anesthetic Administration (Sciatic Nerve Block):

  • The guinea pig is gently restrained.

  • The area over the sciatic notch is shaved and disinfected.

  • A needle is inserted perpendicular to the skin over the sciatic notch until it contacts the bone. The needle is then slightly withdrawn.

  • A specific volume (e.g., 0.1 to 0.5 mL) of the test anesthetic solution (this compound hydrochloride or Procaine hydrochloride at various concentrations) is injected.

3. Assessment of Anesthetic Efficacy (Potency):

  • Method: The "up-and-down" method is often employed to determine the median effective dose (ED50).

  • Stimulus: A noxious stimulus, such as a pinch with forceps to the lateral metatarsals of the ipsilateral hind paw, is applied at fixed intervals post-injection.

  • Response: A positive response is defined as a withdrawal reflex or vocalization.

  • ED50 Calculation: The concentration of the anesthetic is adjusted for subsequent animals based on the response of the previous one (decreased after a positive response, increased after a negative response). The ED50 is calculated from the sequence of responses.

4. Assessment of Duration of Action:

  • Method: Following the administration of a standardized effective dose of the anesthetic.

  • Stimulus: The noxious stimulus is applied at regular intervals (e.g., every 5-10 minutes).

  • Endpoint: The duration of action is defined as the time from the onset of the block (first negative response to the stimulus) until the return of a positive response.

Below is a workflow diagram for a typical comparative local anesthetic study.

ExperimentalWorkflow Start Start of Experiment Animal_Prep Animal Preparation (Acclimation, Shaving, etc.) Start->Animal_Prep Randomization Randomization to Treatment Groups (this compound vs. Procaine) Animal_Prep->Randomization Anesthetic_Admin Anesthetic Administration (Sciatic Nerve Block) Randomization->Anesthetic_Admin Efficacy_Assessment Efficacy Assessment (e.g., Up-and-Down Method for ED50) Anesthetic_Admin->Efficacy_Assessment Duration_Assessment Duration of Action Assessment (Time to return of response) Anesthetic_Admin->Duration_Assessment Data_Analysis Data Analysis (Statistical Comparison) Efficacy_Assessment->Data_Analysis Duration_Assessment->Data_Analysis Conclusion Conclusion on Comparative Efficacy and Duration Data_Analysis->Conclusion

Caption: Workflow for a comparative local anesthetic study.

Conclusion

References

Propoxycaine vs. Lidocaine: A Comparative Analysis of Nerve Block Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the nerve block characteristics of propoxycaine and lidocaine (B1675312), two local anesthetics with distinct chemical classifications and pharmacological profiles. While both function by blocking nerve impulses, their efficacy, duration, and safety profiles exhibit notable differences. This analysis is supported by available experimental data to inform research and development in pain management.

General Properties and Mechanism of Action

This compound is an ester-type local anesthetic, while lidocaine is an amide-type.[1][2] This fundamental difference in their chemical structure influences their metabolism, potential for allergic reactions, and overall clinical utility.

Both agents exert their anesthetic effects by reversibly blocking voltage-gated sodium channels in the neuronal membrane.[3][4] This action inhibits the influx of sodium ions necessary for the initiation and propagation of an action potential, thereby preventing the transmission of pain signals. The un-ionized form of the anesthetic molecule penetrates the lipid-rich nerve membrane, and the subsequently formed ionized fraction binds to the intracellular portion of the sodium channel, leading to its blockade.

Physicochemical Properties

The physicochemical properties of local anesthetics, such as molecular weight, pKa, and solubility, are critical determinants of their anesthetic profile.

PropertyThis compound HydrochlorideLidocaine Hydrochloride
Chemical Classification EsterAmide
Molecular Formula C16H27ClN2O3C14H23ClN2O
Molecular Weight ( g/mol ) 330.85[4][5]270.80[3]
pKa Not explicitly found in searches~7.8[6]
Melting Point (°C) 148-150[5][7]Not specified
Solubility Very soluble in water; slightly soluble in alcohol and chloroform; practically insoluble in ether.[7]Easily soluble in water, ethanol, and organic solvents; insoluble in ether.[8][9]

Comparative Nerve Block Characteristics

Direct comparative clinical studies between this compound and lidocaine are limited, partly due to this compound's withdrawal from the U.S. market.[10] However, available data and comparisons with related compounds provide insights into their respective nerve block profiles.

CharacteristicThis compoundLidocaine
Onset of Action Rapid[11]Rapid (typically 2-5 minutes)[12]
Duration of Action Longer than procaine[12]Intermediate (e.g., pulpal anesthesia of ~60 minutes with a vasoconstrictor)[12]
Potency Not directly compared to lidocaine in searchesGenerally considered more potent than procaine[8]
Toxicity Considered more toxic, which contributed to its market withdrawal[10]Lower potential for systemic toxicity compared to some other local anesthetics[13]
Allergenicity Higher potential for allergic reactions (as an ester)[12]Very low potential for allergic reactions[12]

One animal study in rats demonstrated that a 30 mM concentration of this compound resulted in a sensory nerve block lasting approximately 67.4 ± 17.4 minutes, without accompanying motor block.[10] In comparison, studies on lidocaine in rats have shown that a 1% solution can produce a complete motor and sensory block that fully recovers by 120 minutes.[14]

Experimental Protocols

The following outlines a general methodology for comparing the nerve block characteristics of local anesthetics in a preclinical setting, based on established protocols for sciatic nerve blocks in rodents.

Animal Model and Preparation
  • Species: Male Sprague-Dawley rats (200-250g).

  • Acclimation: Animals are acclimated to the laboratory environment for at least three days prior to the experiment, with ad libitum access to food and water.

  • Anesthesia: The procedure is typically performed under light isoflurane (B1672236) anesthesia to immobilize the animal during injection.

Sciatic Nerve Block Procedure
  • Injection Site Identification: The injection site is located near the sciatic notch, which can be palpated between the greater trochanter and the ischial tuberosity.

  • Nerve Localization: A nerve stimulator is used to confirm accurate needle placement near the sciatic nerve, identified by a motor response (e.g., paw twitch) at a low current (e.g., 0.2 mA).

  • Drug Administration: A standardized volume (e.g., 0.1-0.2 mL) of the local anesthetic solution (this compound or lidocaine at varying concentrations) or a saline control is injected slowly.[14][15][16]

Assessment of Nerve Blockade
  • Sensory Block Assessment: The withdrawal latency of the hind paw from a noxious thermal stimulus (e.g., radiant heat) is measured.[14][15] An increase in withdrawal latency indicates a sensory block.

  • Motor Block Assessment: Motor function is evaluated by assessing the animal's ability to grip with the hind paw (e.g., using a dynamometer) or by observing postural and gait abnormalities.[14][15]

  • Data Collection: Measurements are taken at regular intervals (e.g., every 15-30 minutes) until the sensory and motor functions return to baseline levels to determine the onset, duration, and intensity of the block.

Visualizations

Mechanism of Action of Local Anesthetics

G Mechanism of Action of Local Anesthetics cluster_membrane Nerve Cell Membrane NaChannel Voltage-Gated Sodium Channel LA_int Local Anesthetic (Ionized) NaChannel->LA_int Ionization in Axoplasm Block Blockade of Sodium Influx NaChannel->Block LA_ext Local Anesthetic (Unionized) LA_ext->NaChannel Penetrates Membrane LA_int->NaChannel Binds to Channel NoAP Inhibition of Action Potential Block->NoAP NoPain Analgesia NoAP->NoPain PainSignal Pain Signal Transmission PainSignal->NaChannel Requires Na+ Influx

Caption: Signaling pathway of local anesthetic action on nerve cells.

Experimental Workflow for Nerve Block Assessment

G Experimental Workflow for Nerve Block Assessment AnimalPrep Animal Preparation (Rat Model) GroupAssignment Group Assignment (this compound, Lidocaine, Control) AnimalPrep->GroupAssignment NerveBlock Sciatic Nerve Block Administration GroupAssignment->NerveBlock SensoryTest Sensory Blockade Assessment (Thermal Withdrawal) NerveBlock->SensoryTest MotorTest Motor Blockade Assessment (Grip Strength, Gait) NerveBlock->MotorTest DataCollection Data Collection (Onset, Duration, Intensity) SensoryTest->DataCollection MotorTest->DataCollection DataAnalysis Data Analysis and Comparison DataCollection->DataAnalysis

References

A Comparative Guide to HPLC Method Validation for Propoxycaine and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and stability of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive overview and a comparative framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of Propoxycaine and its potential impurities. Given the limited publicly available, validated methods specifically for this compound and its individual impurities, this guide synthesizes information from established methods for structurally similar local anesthetics, such as Procaine (B135), to propose a robust starting point for method development and validation.

Comparative Analysis of HPLC Methods for Local Anesthetics

The following table summarizes typical chromatographic conditions and validation parameters for the analysis of local anesthetics, providing a comparative benchmark for the proposed this compound method.

ParameterMethod for Procaine Combination[1]Method for Lidocaine & Prilocaine[2][3]Proposed Method for this compound
Column Phenyl ColumnHi Q Sil C18 HS (250 mm × 4.6 mm, 5 µm)C18 Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase 70:30% v/v 25 mM phosphate (B84403) buffer (pH 3.0) containing 50 mM heptanesulfonic acid sodium salt-acetonitrileAcetonitrile: 0.01 M diethylamine (B46881) solution (pH 6.8 with orthophosphoric acid) (60:40)Acetonitrile:Phosphate Buffer (pH adjusted)
Flow Rate 1.0 mL/min1.2 mL/min1.0 mL/min
Detection UV at 254 nmUV at 225 nmUV at ~290 nm (based on Procaine's absorbance)
Linearity Range 0.25-2.0 µg/mL (for epinephrine) & 5-100 µg/mL (for procaine)1-6 µg/mL for both Lidocaine and Prilocaine (B1678100)To be determined (e.g., 1-100 µg/mL)
Precision (RSD%) Intra-day: 0.23-1.88%, Inter-day: 0.07-0.26% (for procaine)Not explicitly stated in the provided abstract< 2%
Accuracy (% Recovery) Not explicitly statedNot explicitly stated98-102%
LOD & LOQ Not explicitly statedNot explicitly statedTo be determined

Experimental Protocol: A Stability-Indicating HPLC Method for this compound

This section details a representative experimental protocol for the development and validation of a stability-indicating HPLC method for this compound and its potential impurities, primarily 4-propoxybenzoic acid and diethylaminoethanol. This method is based on common practices for similar ester-type local anesthetics and would require full validation as per ICH guidelines.

Chromatographic Conditions
  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A filtered and degassed mixture of Acetonitrile and 0.05 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a gradient or isocratic mode. The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 290 nm.

  • Injection Volume: 20 µL.

Preparation of Solutions
  • Standard Stock Solution of this compound: Accurately weigh and dissolve about 25 mg of this compound Hydrochloride reference standard in the mobile phase to obtain a concentration of 1000 µg/mL.

  • Standard Stock Solution of Impurities: Prepare stock solutions of potential impurities (e.g., 4-propoxybenzoic acid) in a similar manner.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to cover the expected concentration range for the linearity study.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the linear range of the method.

Method Validation Parameters (as per ICH Q2(R1) Guidelines)
  • Specificity/Selectivity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of this compound from its potential impurities and degradation products. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) should be performed to demonstrate the stability-indicating nature of the method.[4][5]

  • Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. Analyze a minimum of five concentrations across the desired range. The correlation coefficient (r²) of the calibration curve should be > 0.999.

  • Accuracy: The accuracy of the method is the closeness of the test results obtained by the method to the true value. It is determined by applying the method to samples to which known amounts of the analyte have been added (spiking). The recovery should be between 98.0% and 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time. Analyze a minimum of six replicate injections of the standard solution. The Relative Standard Deviation (RSD) should be less than 2.0%.

    • Intermediate Precision (Inter-day precision): Expresses the variations within the same laboratory (different days, different analysts, different equipment). The RSD should be less than 2.0%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Workflow for HPLC Method Validation

The following diagram illustrates the logical workflow for the validation of the proposed HPLC method.

HPLC_Validation_Workflow start Start: Method Development method_dev Method Optimization (Column, Mobile Phase, Flow Rate, etc.) start->method_dev specificity Specificity / Selectivity (Forced Degradation Studies) method_dev->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness documentation Method Validation Report robustness->documentation end End: Validated Method documentation->end

Caption: Workflow for HPLC Method Validation.

This comprehensive guide provides a strong foundation for the development and validation of a reliable HPLC method for the analysis of this compound and its impurities. By following the outlined experimental protocol and validation workflow, researchers can ensure the quality and consistency of their analytical results.

References

Cross-Reactivity of Propoxycaine with Other Local Anesthetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of propoxycaine with other local anesthetics. Due to the discontinuation of this compound from the U.S. market in 1996, recent quantitative cross-reactivity studies are scarce.[1] This document synthesizes available historical data, general principles of local anesthetic immunology, and detailed experimental protocols for assessing cross-reactivity.

Introduction to this compound and Local Anesthetic Cross-Reactivity

This compound is a local anesthetic belonging to the ester class.[1] Local anesthetics are broadly classified into two groups based on their chemical structure: esters and amides.[2][3] This classification is crucial for understanding the potential for allergic cross-reactivity.

  • Ester Local Anesthetics: This group includes this compound, procaine, tetracaine (B1683103), benzocaine, and chloroprocaine.[2] They are metabolized to para-aminobenzoic acid (PABA), a compound known to be allergenic.[4][5] Cross-reactivity among ester anesthetics is common due to this shared metabolite.[6]

  • Amide Local Anesthetics: This group includes lidocaine (B1675312), mepivacaine (B158355), bupivacaine, articaine, and ropivacaine.[2] Allergic reactions to amides are significantly less common than to esters, and cross-reactivity between the two classes is rare.[3][7]

Adverse reactions to local anesthetics are not uncommon, but true allergic hypersensitivity reactions are estimated to represent less than 1% of all such incidents.[2][8]

Comparative Analysis of Cross-Reactivity

Direct quantitative comparisons of this compound's cross-reactivity are limited. The following table summarizes qualitative findings from historical reports and general knowledge of ester-type local anesthetics.

Table 1: Summary of Expected Cross-Reactivity of this compound

Local Anesthetic Chemical Class Reported/Expected Cross-Reactivity with this compound Supporting Rationale
ProcaineEsterHighStructural similarity and metabolism to PABA.[1][4] this compound was often used in combination with procaine.[1]
TetracaineEsterHighShared ester linkage and metabolism to PABA. Case reports have shown cross-sensitization between proparacaine (B1679620) (a structurally similar ester) and tetracaine.[9]
BenzocaineEsterHighCommon PABA metabolite. Benzocaine is a known sensitizer (B1316253) and can cross-react with other ester anesthetics.[5][10]
LidocaineAmideLow to NoneDifferent chemical structure and metabolism. Cross-reactivity between ester and amide classes is rare.[6][7]
MepivacaineAmideLow to NoneDifferent chemical structure and metabolism.[11][12]
BupivacaineAmideLow to NoneDifferent chemical structure and metabolism.[6][11]

Experimental Protocols for Assessing Cross-Reactivity

Several in vivo and in vitro methods are employed to diagnose local anesthetic allergies and assess cross-reactivity.

Skin Testing

Skin tests are the primary in vivo method for evaluating immediate (Type I) and delayed (Type IV) hypersensitivity reactions.

  • Skin Prick Test (SPT): A small drop of the anesthetic solution is placed on the skin, and the epidermis is pricked. A positive result, indicating a possible IgE-mediated allergy, is the formation of a wheal and flare within 15-20 minutes.

  • Intradermal Test (IDT): If the SPT is negative, a small amount of the anesthetic is injected intradermally. This test is more sensitive than the SPT for detecting IgE-mediated allergies. Delayed reactions can also be observed at 24 and 48 hours to assess for Type IV hypersensitivity.

  • Patch Test: The anesthetic is applied to a patch and placed on the skin for 48 hours to detect delayed-type hypersensitivity (allergic contact dermatitis).

Table 2: Example Protocol for Skin Testing with Local Anesthetics

Test Concentration Procedure Observation Time Positive Result Criteria
Skin Prick TestUndilutedA drop of anesthetic solution is placed on the forearm, and the skin is pricked with a lancet.15-20 minutesWheal diameter ≥3 mm larger than negative control.
Intradermal Test1:100 and 1:10 dilutions0.02-0.05 mL of the diluted anesthetic is injected intradermally to raise a small bleb.Immediate: 15-20 minutes; Delayed: 24, 48, and 72 hoursImmediate: Wheal diameter increases by ≥3 mm. Delayed: Presence of erythema, induration, or vesicles.
Patch TestAs per standard series (e.g., 5% in petrolatum)The anesthetic is applied to a patch and placed on the upper back.48 and 96 hoursErythema, edema, papules, or vesicles at the application site.
In Vitro Testing

In vitro tests offer a safer alternative to in vivo testing, especially in patients with a history of severe reactions.

  • Lymphocyte Transformation Test (LTT): This test measures the proliferation of T-lymphocytes in a patient's blood sample after exposure to a specific drug. It is used to diagnose delayed-type (Type IV) hypersensitivities.[13][14][15] A positive LTT indicates the presence of drug-specific memory T-cells.[15]

  • Basophil Activation Test (BAT): This is a flow cytometry-based assay that measures the activation of basophils in response to an allergen. It is used to detect IgE-mediated (Type I) allergies.[16]

Visualizing Pathways and Workflows

Mechanism of Action of Local Anesthetics

Local anesthetics function by blocking voltage-gated sodium channels in nerve membranes, thereby preventing the propagation of action potentials and the sensation of pain.

LocalAnesthetic_Mechanism Nerve Impulse Nerve Impulse Sodium Channel Opening Sodium Channel Opening Nerve Impulse->Sodium Channel Opening triggers Sodium Influx Sodium Influx Sodium Channel Opening->Sodium Influx allows Depolarization Depolarization Sodium Influx->Depolarization causes Action Potential Action Potential Depolarization->Action Potential generates Pain Signal Transmission Pain Signal Transmission Action Potential->Pain Signal Transmission leads to Local Anesthetic Local Anesthetic Sodium Channel Blockade Sodium Channel Blockade Local Anesthetic->Sodium Channel Blockade induces Sodium Channel Blockade->Sodium Influx inhibits

Caption: Mechanism of action of local anesthetics.

Allergic Reaction to Ester Local Anesthetics

Allergic reactions to ester local anesthetics are often due to their metabolism to PABA, which acts as a hapten and initiates an immune response.

Ester_Allergy_Pathway cluster_metabolism Metabolism cluster_immune_response Immune Response This compound (Ester) This compound (Ester) PABA PABA This compound (Ester)->PABA metabolized by Plasma Esterases Plasma Esterases Hapten Formation Hapten Formation PABA->Hapten Formation acts as Antigen Presenting Cell (APC) Antigen Presenting Cell (APC) Hapten Formation->Antigen Presenting Cell (APC) taken up by APC APC T-cell Activation T-cell Activation APC->T-cell Activation presents to B-cell Activation B-cell Activation T-cell Activation->B-cell Activation helps IgE Production IgE Production B-cell Activation->IgE Production leads to Mast Cell Sensitization Mast Cell Sensitization IgE Production->Mast Cell Sensitization causes Allergic Reaction Allergic Reaction Mast Cell Sensitization->Allergic Reaction mediates

References

A Comparative Analysis of the In Vivo Potency of Propoxycaine, Tetracaine, and Bupivacaine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of local anesthetics, the in vivo potency of an agent is a critical determinant of its clinical efficacy and safety profile. This guide provides a comparative overview of three notable local anesthetics: Propoxycaine, Tetracaine (B1683103), and Bupivacaine (B1668057), with a focus on their in vivo potency, supported by experimental data. This document is tailored for researchers, scientists, and professionals in drug development seeking a concise yet comprehensive understanding of these compounds.

Relative Potency and Efficacy

Direct comparative studies providing ED50 values for this compound, Tetracaine, and Bupivacaine from a single, standardized in vivo model are limited, particularly for this compound, which was withdrawn from the U.S. market in 1996. However, by synthesizing data from various preclinical and clinical studies, a relative potency can be inferred.

Local anesthetics are broadly categorized based on their potency, with procaine (B135) serving as a common benchmark. Both Tetracaine and Bupivacaine are classified as high-potency agents, being approximately 20 times more potent than procaine.[1] this compound, an ester-type local anesthetic, was known for its rapid onset and a longer duration of action compared to procaine hydrochloride.[2]

Clinical comparisons between Bupivacaine and Tetracaine for spinal anesthesia have indicated that Tetracaine may produce a more pronounced sympathetic blockade, suggesting a potent action on nerve fibers.[3] In peripheral nerve block studies, Bupivacaine has been reported to provide sensory anesthesia that is 20% to 30% longer in duration than that of Tetracaine.[4]

Due to the scarcity of recent in vivo potency data for this compound, a direct quantitative comparison with Tetracaine and Bupivacaine is challenging. The following table summarizes available data, highlighting the need for cautious interpretation due to variations in experimental models and methodologies.

Local AnestheticChemical ClassPotency ClassificationIn Vivo Observations
This compound Ester-Not available in recent literature due to market withdrawal. Historically noted for rapid onset and longer duration than procaine.[2]
Tetracaine EsterHighDemonstrates a long duration of action. In mouse tail-flick tests, 1% tetracaine produced a sensory block duration of 40 +/- 10 min.[5] For spinal anesthesia, it produces significant sensory and sympathetic blockade.[3]
Bupivacaine AmideHighProvides long-duration anesthesia. In peripheral nerve blocks, its sensory anesthesia can be 20-30% longer than tetracaine.[4] The ED50 for motor block in humans varies with concentration and age.[6]

Experimental Protocols for In Vivo Potency Assessment

The determination of in vivo potency of local anesthetics relies on standardized animal models that measure the block of sensory nerve conduction. The tail-flick test is a widely used and reliable method for this purpose.

Tail-Flick Test Protocol

The tail-flick test quantifies the duration and intensity of local anesthetic-induced sensory nerve block in rodents.[5]

Animals: Male Sprague-Dawley rats or mice are commonly used.

Procedure:

  • Habituation: Animals are allowed to acclimate to the testing environment to minimize stress-induced variability.[7]

  • Baseline Latency: The animal's tail is exposed to a controlled heat source (e.g., a radiant heat lamp or a hot water bath at 55 ± 0.2 °C). The time taken for the animal to flick its tail away from the heat source is recorded as the baseline tail-flick latency (TFL). A cut-off time is established to prevent tissue damage.[8][9]

  • Anesthetic Administration: A standardized volume of the local anesthetic solution is injected subcutaneously at the base of the tail. Control animals receive a saline injection.[10]

  • Post-treatment Latency Measurement: At predetermined intervals following the injection, the TFL is measured again.

  • Determination of Anesthetic Effect: A significant increase in TFL compared to the baseline indicates a sensory block. The duration of the anesthetic effect is considered the time until the TFL returns to baseline levels.[5]

  • ED50 Calculation: By testing a range of concentrations for each anesthetic, a dose-response curve can be generated, and the ED50 (the dose required to produce a maximal effect in 50% of the animals) can be calculated using statistical methods such as probit analysis.

G cluster_setup Experimental Setup cluster_measurement Data Collection cluster_analysis Data Analysis A Animal Habituation B Baseline Tail-Flick Latency (TFL) Measurement A->B C Local Anesthetic Injection at Tail Base B->C D Post-Injection TFL Measurement at Intervals C->D Initiates Anesthetic Effect E Record TFL Data D->E F Generate Dose-Response Curve E->F G Calculate ED50 F->G H Comparative Potency of Anesthetics G->H Potency Comparison

Experimental workflow for determining the in vivo potency of local anesthetics using the tail-flick test.

Signaling Pathways

The primary mechanism of action for this compound, Tetracaine, and Bupivacaine is the blockade of voltage-gated sodium channels in neuronal cell membranes.[2] By binding to a specific receptor site within the sodium channel, these local anesthetics inhibit the influx of sodium ions, which is necessary for the depolarization and propagation of action potentials. This interruption of nerve impulse transmission results in a loss of sensation.

Beyond this primary mechanism, research suggests that local anesthetics may also interact with other signaling pathways, although these are considered secondary to their anesthetic effect. These interactions may contribute to both their analgesic and potential side-effect profiles. Some of these secondary targets include:

  • Potassium and Calcium Channels: Local anesthetics can also block certain types of potassium and calcium channels, which can influence neuronal excitability and neurotransmitter release.

  • G-protein Coupled Receptors (GPCRs): There is evidence that local anesthetics can modulate the function of various GPCRs, including opioid and adrenergic receptors.

  • NMDA Receptors: Some studies indicate that local anesthetics can inhibit N-methyl-D-aspartate (NMDA) receptors, which are involved in pain signal transmission and central sensitization.

G cluster_membrane Neuronal Membrane cluster_effect Cellular Effect LA Local Anesthetic (this compound, Tetracaine, Bupivacaine) NaChannel Voltage-Gated Sodium Channel LA->NaChannel Primary Target OtherReceptors Other Receptors (K+, Ca++, GPCRs, NMDA) LA->OtherReceptors Secondary Targets Block Blockade of Sodium Influx NaChannel->Block Modulation Modulation of Other Signaling Pathways OtherReceptors->Modulation NerveImpulse Nerve Impulse Propagation Blocked Block->NerveImpulse Modulation->NerveImpulse

Signaling pathways of local anesthetics, highlighting the primary and secondary mechanisms of action.

References

In Vitro Showdown: A Comparative Analysis of Propoxycaine and Ropivacaine's Sodium Channel Blocking Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of local anesthetics, the modulation of voltage-gated sodium channels is the critical mechanism of action. This guide provides a detailed in vitro comparison of the sodium channel blocking properties of two such agents: Propoxycaine, an ester-type local anesthetic, and Ropivacaine, a widely used amide-type local anesthetic. This comparison is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to delineate the pharmacological profiles of these compounds.

While extensive quantitative data from in vitro electrophysiological studies are available for Ropivacaine, similar detailed data for this compound are not readily found in the current body of scientific literature. This guide, therefore, presents a comprehensive overview of Ropivacaine's activity, based on published studies, and a qualitative description of this compound's mechanism, highlighting the existing data gap for a direct quantitative comparison.

Quantitative Comparison of Sodium Channel Blocking Activity

The following table summarizes the available in vitro data for Ropivacaine's interaction with voltage-gated sodium channels. Due to a lack of published in vitro electrophysiological data for this compound, a direct quantitative comparison is not possible at this time.

Table 1: In Vitro Sodium Channel Blocking Activity of Ropivacaine

ParameterSodium Channel SubtypeExperimental ModelValueReference
IC50 (Tonic Block) Tetrodotoxin-Sensitive (TTX-S)Rat Dorsal Root Ganglion (DRG) Neurons116 ± 35 µM[1]
Tetrodotoxin-Resistant (TTX-R)Rat Dorsal Root Ganglion (DRG) Neurons54 ± 14 µM[1]
IC50 (Open Channel Block) Human Cardiac (SCN5A)HEK293 Cells322.2 ± 29.9 µM[2][3]
IC50 (Inactivated State Block) Human Cardiac (SCN5A)HEK293 Cells2.73 ± 0.27 µM[2][3]
Use-Dependent Block TTX-S and TTX-RRat Dorsal Root Ganglion (DRG) NeuronsPresent[1]

This compound:

This compound is recognized as a local anesthetic that functions by blocking voltage-gated sodium channels, thereby inhibiting the initiation and propagation of nerve impulses.[4][5] Its mechanism is consistent with other local anesthetics, involving the reversible binding to the sodium channel protein. However, specific quantitative measures of its potency, such as IC50 values from voltage-clamp studies on specific sodium channel isoforms, are not available in the reviewed literature. A study on the related compound, propoxyphene, indicated a use-dependent block of sodium channels with slow recovery kinetics, suggesting a potential for complex interactions with the channel states.[1]

Mechanism of Action: The Signaling Pathway of Local Anesthetics

Local anesthetics, including this compound and Ropivacaine, exert their effects by blocking the influx of sodium ions through voltage-gated sodium channels in neuronal membranes. This action prevents the depolarization of the membrane and, consequently, the propagation of action potentials, leading to a loss of sensation. The interaction is state-dependent, with higher affinity for the open and inactivated states of the channel compared to the resting state.

LocalAnesthetic_Mechanism cluster_membrane Neuronal Membrane cluster_channel Voltage-Gated Sodium Channel Extracellular Extracellular Space Intracellular Intracellular Space Resting Resting State Open Open State Resting->Open Activation Inactivated Inactivated State Open->Inactivated Inactivation NoAP No Action Potential (Nerve Block) Open->NoAP Block of Na+ Influx Inactivated->Resting Repolarization Inactivated->NoAP Stabilization of Inactivated State Depolarization Depolarization Depolarization->Resting Stimulus Repolarization Repolarization Repolarization->Resting LocalAnesthetic Local Anesthetic (this compound/Ropivacaine) LocalAnesthetic->Open High Affinity Binding LocalAnesthetic->Inactivated Highest Affinity Binding

Figure 1. Mechanism of local anesthetic action on sodium channels.

Experimental Protocols

The gold-standard method for characterizing the in vitro sodium channel blocking activity of compounds like this compound and Ropivacaine is the patch-clamp electrophysiology technique.

Objective: To determine the concentration-dependent inhibition (IC50) of voltage-gated sodium channels by a test compound in both the resting (tonic block) and use-dependent (phasic block) states.

Materials:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing a specific human sodium channel subtype (e.g., Nav1.5 for cardiac channels, or a neuronal subtype).

  • Recording Pipettes: Borosilicate glass capillaries (2-5 MΩ resistance).

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.

  • External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES; pH adjusted to 7.4 with NaOH.

  • Test Compounds: Stock solutions of this compound hydrochloride and Ropivacaine hydrochloride dissolved in an appropriate solvent (e.g., water or DMSO) and diluted to final concentrations in the external solution.

  • Patch-Clamp Setup: Amplifier, digitizer, microscope, and perfusion system.

Procedure:

  • Cell Culture: Culture HEK293 cells expressing the target sodium channel subtype under standard conditions.

  • Pipette Preparation: Pull and fire-polish glass capillaries to the desired resistance. Fill with internal solution.

  • Whole-Cell Configuration: Establish a giga-ohm seal between the pipette and a single cell. Rupture the cell membrane to achieve the whole-cell configuration.

  • Data Acquisition:

    • Tonic Block: Hold the cell membrane at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state. Apply a short depolarizing pulse (e.g., to -20 mV for 20 ms) at a low frequency (e.g., 0.1 Hz) to elicit sodium currents.

    • Use-Dependent Block: From the same holding potential, apply a train of depolarizing pulses at a higher frequency (e.g., 10 Hz) to assess the block of channels in the open and inactivated states.

  • Compound Application: Perfuse the cell with increasing concentrations of the test compound.

  • Data Analysis: Measure the peak sodium current amplitude at each concentration. For tonic block, plot the percentage of inhibition against the compound concentration and fit the data with a Hill equation to determine the IC50. For use-dependent block, quantify the degree of block with each pulse in the train.

Experimental_Workflow start Start cell_prep Cell Preparation (HEK293 with Nav subtype) start->cell_prep patch_clamp Establish Whole-Cell Patch-Clamp Configuration cell_prep->patch_clamp protocol Apply Voltage Protocol (Tonic and Use-Dependent) patch_clamp->protocol baseline Record Baseline Sodium Currents protocol->baseline compound_app Perfuse with Test Compound (this compound or Ropivacaine) baseline->compound_app record_effect Record Sodium Currents in Presence of Compound compound_app->record_effect data_analysis Data Analysis (IC50 Calculation) record_effect->data_analysis comparison Compare Potency and Kinetics data_analysis->comparison end End comparison->end

Figure 2. Experimental workflow for comparing sodium channel blockers.

Conclusion

Ropivacaine demonstrates a state-dependent inhibition of voltage-gated sodium channels, with a significantly higher potency for the inactivated state.[2][3] Its preferential block of TTX-resistant sodium channels may contribute to its differential sensory and motor blockade observed in clinical settings.[1] this compound, while established as a sodium channel blocker, lacks the detailed in vitro characterization necessary for a direct quantitative comparison with Ropivacaine. The provided experimental protocol outlines a standard methodology that could be employed to generate the requisite data for this compound, which would be invaluable for a more comprehensive understanding of its pharmacological profile relative to other local anesthetics. Future research focusing on the electrophysiological characterization of this compound is warranted to fill this knowledge gap.

References

A Head-to-Head Comparison of Propoxycaine and Mepivacaine in a Peripheral Nerve Block Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Propoxycaine and Mepivacaine, two local anesthetics with a history of use in peripheral nerve blocks. While direct head-to-head clinical trial data is limited due to the discontinuation of this compound from many markets, this document synthesizes available preclinical and clinical information to offer an objective comparison of their performance characteristics.

Executive Summary

This compound, an ester-type local anesthetic, was historically used in dental and minor surgical procedures, often in combination with procaine (B135) to achieve a rapid onset and extended duration of action.[1][2] Mepivacaine, an amide-type local anesthetic, remains a widely used agent for various regional anesthetic techniques, including peripheral nerve blocks, known for its rapid onset and intermediate duration of action.[3] Both agents achieve their anesthetic effect by blocking voltage-gated sodium channels in nerve fibers, thereby inhibiting the propagation of pain signals.[4][5]

The primary challenge in a direct comparison lies in the sparse contemporary data for this compound. Most available information on this compound's efficacy is derived from its historical use in dental anesthesia, often as part of a combination product.[6] In contrast, Mepivacaine has been extensively studied in various peripheral nerve block models, with robust data on its pharmacokinetic and pharmacodynamic properties.

Performance Data

The following tables summarize the available quantitative and qualitative data for this compound and Mepivacaine. It is important to note that the data for this compound is largely qualitative or derived from dental anesthesia contexts, which may not be directly comparable to peripheral nerve block models for other applications.

Table 1: Comparative Efficacy in Peripheral Nerve Block

ParameterThis compoundMepivacaine
Onset of Action Rapid[5]Rapid (within minutes)[3]
Duration of Sensory Block Longer than procaine; approx. 2-3 hours (soft tissue, with procaine)[6][7]226 - 270 minutes (depending on concentration and dose)[8]
Duration of Motor Block Data not available220 - 264 minutes (depending on concentration and dose)[8]
Potency Approximately 7-8 times more potent than procaine[2]Data not available in direct comparison

Table 2: Physicochemical and Pharmacokinetic Properties

PropertyThis compoundMepivacaine
Chemical Class EsterAmide
Metabolism Hydrolyzed in plasma by pseudocholinesterase[4]Primarily metabolized in the liver by microsomal enzymes[7]
Toxicity Higher than procaine; potential for allergic reactions due to PABA metabolite[2]Lower incidence of allergic reactions compared to esters[7]

Experimental Protocols

A standard preclinical model for evaluating the efficacy of local anesthetics in a peripheral nerve block is the rat sciatic nerve block model. This model allows for the assessment of both sensory and motor blockade.

Rat Sciatic Nerve Block Protocol
  • Animal Preparation: Adult male Sprague-Dawley rats are anesthetized, typically with an inhalational anesthetic, and the lateral aspect of the thigh is shaved and disinfected.

  • Nerve Localization: The sciatic nerve is localized using a nerve stimulator, which elicits a motor response (e.g., foot plantar flexion) upon proximity to the nerve.

  • Anesthetic Administration: A precise volume of the local anesthetic solution (e.g., this compound or Mepivacaine at a specified concentration) is injected perineurally. A control group receives a saline injection.

  • Assessment of Motor Block: Motor function is assessed at regular intervals by observing the animal's ability to use the affected limb or by measuring grip strength. The time to onset of complete motor block and the duration of the block are recorded.

  • Assessment of Sensory Block: Sensory blockade is evaluated by applying a noxious stimulus (e.g., thermal or mechanical) to the plantar surface of the hind paw and measuring the withdrawal latency. The time to onset and duration of sensory block are determined.

  • Data Analysis: The onset time, duration of sensory and motor block, and any observed adverse effects are recorded and statistically analyzed to compare the efficacy of the different anesthetic agents.

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_protocol Experimental Workflow: Rat Sciatic Nerve Block Animal Preparation Animal Preparation Nerve Localization Nerve Localization Animal Preparation->Nerve Localization Anesthesia Anesthetic Administration Anesthetic Administration Nerve Localization->Anesthetic Administration Nerve Stimulator Assess Motor Block Assess Motor Block Anesthetic Administration->Assess Motor Block Injection Assess Sensory Block Assess Sensory Block Anesthetic Administration->Assess Sensory Block Injection Data Analysis Data Analysis Assess Motor Block->Data Analysis Assess Sensory Block->Data Analysis

Caption: Experimental workflow for a rat sciatic nerve block study.

G Local Anesthetic Local Anesthetic Voltage-gated Na+ Channel (intracellular) Voltage-gated Na+ Channel (intracellular) Local Anesthetic->Voltage-gated Na+ Channel (intracellular) Binds Na+ Influx Na+ Influx Voltage-gated Na+ Channel (intracellular)->Na+ Influx Blocks Action Potential Action Potential Na+ Influx->Action Potential Prevents Nerve Conduction Block Nerve Conduction Block Action Potential->Nerve Conduction Block

References

Statistical analysis of the differential effects of Propoxycaine on sensory and motor nerve fibers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed statistical and mechanistic comparison of the effects of Propoxycaine and other local anesthetics on different types of nerve fibers. Due to the limited availability of specific quantitative data for this compound, this analysis incorporates data from its close structural and functional analogue, Procaine, to provide a comprehensive overview. The guide delves into the underlying signaling pathways and presents detailed experimental protocols for the methodologies discussed.

Executive Summary

Local anesthetics achieve their effects by blocking voltage-gated sodium channels, but their efficacy can vary between different types of nerve fibers. This differential blockade is clinically significant, influencing the balance between sensory anesthesia and motor impairment. Generally, smaller diameter and myelinated sensory fibers, such as A-delta (Aδ) and C fibers which transmit pain and temperature signals, are more susceptible to blockade than the larger, heavily myelinated A-alpha (Aα) motor fibers. This guide explores these differences with a focus on this compound and its analogues, providing a framework for further research and drug development in the field of local anesthesia.

Data Presentation: Comparative Blockade of Nerve Fibers

The following tables summarize the differential effects of local anesthetics on various nerve fiber types. The data for Procaine is used as a surrogate for this compound.

Table 1: Tonic Block of Sodium Channels by Local Anesthetics

Local AnestheticNerve Fiber TypeIC50 (µM) for Tonic BlockReference
ProcaineMixed Peripheral Nerve60[1]
Lidocaine (B1675312)Mixed Peripheral Nerve204[1]
BupivacaineMixed Peripheral Nerve27[1]
TetracaineMixed Peripheral Nerve0.7[1]

IC50 represents the concentration of the drug that causes a 50% inhibition of the sodium current under resting (tonic) conditions.

Table 2: Differential Rate of Nerve Blockade by 2-Chloroprocaine (an analogue of Procaine)

Nerve Fiber TypeOrder of Blockade
C Fibers1st
A-delta (Aδ) Fibers2nd
A-alpha (Aα) Fibers3rd

This table is based on in vivo studies in a cat model, demonstrating the sequence of nerve fiber blockade.[2]

Mechanism of Action: Signaling Pathway of Local Anesthetics

Local anesthetics, including this compound, exert their effects by blocking the propagation of action potentials in nerve fibers. This is primarily achieved through their interaction with voltage-gated sodium channels in the nerve membrane.

G cluster_membrane Nerve Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Na_channel_open Open Na+ Channel Na_channel_inactivated Inactivated Na+ Channel Na_channel_open->Na_channel_inactivated Inactivation Block Blockade of Na+ Influx Na_channel_open->Block Na_channel_closed Resting Na+ Channel Na_channel_inactivated->Na_channel_closed Repolarization Na_channel_closed->Na_channel_open Depolarization Propoxycaine_unionized This compound (Unionized) Propoxycaine_ionized This compound (Ionized) Propoxycaine_unionized->Propoxycaine_ionized Enters Cell & Ionizes Propoxycaine_ionized->Na_channel_open Propoxycaine_ionized->Na_channel_inactivated No_AP No Action Potential Propagation Block->No_AP

Signaling pathway of local anesthetic action.

The differential effect on sensory versus motor fibers is attributed to the concept of frequency-dependent or use-dependent block . Sensory neurons, particularly those transmitting pain signals, often fire at higher frequencies in response to noxious stimuli. Local anesthetics have a higher affinity for sodium channels that are in the open or inactivated state, which are more prevalent during high-frequency firing. This leads to a more pronounced block in sensory fibers compared to motor fibers, which typically fire at lower frequencies.[3][4][5][6] This phenomenon is also referred to as phasic block , which is an incremental inhibition with repetitive stimulation, in contrast to tonic block which occurs in resting fibers.[4][7]

Experimental Protocols

Whole-Nerve Electrophysiology for Differential Nerve Block Analysis

This protocol is designed to assess the differential blocking effects of a local anesthetic on a mixed population of nerve fibers within an intact nerve trunk.

G cluster_workflow Whole-Nerve Electrophysiology Workflow Nerve_Isolation Isolate Mammalian Sciatic Nerve Mounting Mount Nerve in Recording Chamber Nerve_Isolation->Mounting Stimulation Apply Supramaximal Electrical Stimuli Mounting->Stimulation Recording_Baseline Record Compound Action Potentials (CAPs) (Aα, Aδ, C waves) Stimulation->Recording_Baseline Drug_Application Apply this compound Solution Recording_Baseline->Drug_Application Recording_Drug Record CAPs at Different Time Intervals Drug_Application->Recording_Drug Analysis Analyze Amplitude and Conduction Velocity of each wave Recording_Drug->Analysis

Workflow for whole-nerve electrophysiology.

Methodology:

  • Nerve Preparation: A peripheral nerve containing a mix of sensory and motor fibers (e.g., the sciatic nerve from a rat or rabbit) is carefully dissected and placed in a recording chamber perfused with oxygenated physiological saline solution.

  • Stimulation and Recording: A stimulating electrode is placed at one end of the nerve, and a recording electrode is placed at the other end. Supramaximal electrical stimuli are delivered to elicit a compound action potential (CAP). The CAP will show distinct peaks corresponding to the different nerve fiber types based on their conduction velocities (Aα fibers have the fastest, followed by Aδ, and then C fibers).

  • Baseline Measurement: Baseline CAPs are recorded before the application of any drug.

  • Drug Application: The nerve is perfused with a solution containing a known concentration of this compound or the comparator drug.

  • Data Acquisition: CAPs are recorded at regular intervals after drug application to monitor the time course of the nerve block.

  • Data Analysis: The amplitude of each component of the CAP (Aα, Aδ, and C waves) is measured to quantify the degree of block for each fiber type. The latency of each peak can be used to calculate conduction velocity. The concentration of the drug required to produce a 50% reduction in the amplitude of each wave (IC50) can then be determined.

Patch-Clamp Electrophysiology for Sodium Channel Blockade

This protocol allows for the detailed study of the interaction between a local anesthetic and individual sodium channels in isolated neurons.

G cluster_workflow Patch-Clamp Electrophysiology Workflow Cell_Culture Culture Dorsal Root Ganglion (DRG) Neurons Patching Establish Whole-Cell Patch-Clamp Configuration Cell_Culture->Patching Voltage_Protocol Apply Voltage-Clamp Protocols (Tonic and Phasic) Patching->Voltage_Protocol Recording_Baseline Record Sodium Currents Voltage_Protocol->Recording_Baseline Drug_Perfusion Perfuse with This compound Solution Recording_Baseline->Drug_Perfusion Recording_Drug Record Sodium Currents in presence of drug Drug_Perfusion->Recording_Drug Analysis Analyze Current Amplitude, Kinetics, and IC50 Recording_Drug->Analysis

Workflow for patch-clamp electrophysiology.

Methodology:

  • Cell Preparation: Sensory neurons (e.g., from dorsal root ganglia) or motor neurons are isolated and cultured.

  • Patch-Clamp Recording: The whole-cell patch-clamp technique is used to gain electrical access to the interior of a single neuron. This allows for the precise control of the membrane potential (voltage-clamp) and the measurement of the resulting ion currents.

  • Voltage Protocols:

    • Tonic Block: To measure the tonic block, the membrane potential is held at a hyperpolarized level (e.g., -100 mV) to ensure most sodium channels are in the resting state. A depolarizing pulse is then applied to elicit a sodium current. The drug is applied, and the reduction in the peak sodium current is measured.

    • Phasic (Use-Dependent) Block: To measure the phasic block, a train of depolarizing pulses at a specific frequency (e.g., 10 Hz) is applied to the neuron. The progressive decrease in the sodium current with each pulse in the presence of the drug is measured.

  • Data Analysis: The peak sodium current amplitude is measured before and after drug application for both tonic and phasic protocols. The percentage of block is calculated, and dose-response curves are generated to determine the IC50 for each condition.

Comparison with Other Local Anesthetics

This compound, as an ester-type local anesthetic, is expected to have a faster onset and shorter duration of action compared to amide-type anesthetics like Lidocaine and Bupivacaine, due to its rapid hydrolysis by plasma esterases.

In terms of differential block, studies on the related compound 2-chloroprocaine show a preferential block of C fibers first, followed by A-delta fibers, and lastly A-alpha fibers.[2] This suggests a favorable profile for producing sensory analgesia with less motor impairment. In contrast, some studies have shown that larger, myelinated A fibers can be more susceptible to block by other local anesthetics under certain conditions, highlighting the complexity of differential blockade.[8]

Conclusion

While direct quantitative data for the differential effects of this compound on sensory and motor nerve fibers is scarce, the available information on its analogue, Procaine, and the general principles of local anesthetic action provide a strong basis for understanding its likely properties. This compound is expected to exhibit a differential block, with a greater effect on smaller sensory fibers (Aδ and C) compared to larger motor fibers (Aα), particularly at higher firing frequencies. This characteristic, common to many local anesthetics, is advantageous for clinical applications where pain relief is desired with minimal motor disruption. Further research utilizing the detailed electrophysiological protocols outlined in this guide is necessary to precisely quantify the differential blocking characteristics of this compound and to fully elucidate its therapeutic potential in comparison to other local anesthetics.

References

A Researcher's Guide to Validating Assay Specificity for Propoxycaine in the Presence of Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of an analytical assay is paramount for accurate pharmacokinetic and metabolic studies. This guide provides a comprehensive comparison of analytical methods for the validation of an assay for propoxycaine, with a crucial focus on ensuring specificity in the presence of its primary metabolites: procaine (B135), p-aminobenzoic acid (PABA), and diethylaminoethanol (DEAE).

This compound, an ester-type local anesthetic, undergoes rapid metabolism in the body, primarily through hydrolysis by plasma and liver esterases.[1][2] This metabolic process is a critical consideration in assay development, as the presence of structurally similar metabolites can interfere with the accurate quantification of the parent drug.

Metabolic Pathway of this compound

This compound is first hydrolyzed to procaine, which is then further broken down into p-aminobenzoic acid (PABA) and diethylaminoethanol (DEAE).[3][4] Understanding this pathway is the foundational step in designing a specific assay.

G This compound This compound Procaine Procaine This compound->Procaine Hydrolysis (Esterases) PABA p-Aminobenzoic Acid (PABA) Procaine->PABA Hydrolysis (Esterases) DEAE Diethylaminoethanol (DEAE) Procaine->DEAE Hydrolysis (Esterases)

Metabolic breakdown of this compound.

Recommended Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A validated stability-indicating reversed-phase HPLC method is recommended for the simultaneous determination of this compound and its primary metabolite, procaine. This method can be extended to include the analysis of PABA and DEAE to ensure comprehensive specificity.

Experimental Protocol: HPLC-UV for this compound and Metabolites

This protocol is adapted from established methods for the analysis of this compound and related compounds.[5]

1. Instrumentation and Chromatographic Conditions:

  • System: A standard HPLC system equipped with a UV detector.

  • Column: Phenyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of 70:30% v/v 25 mM phosphate (B84403) buffer (pH 3.0) containing 50 mM heptanesulfonic acid sodium salt and acetonitrile.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection Wavelength: 254 nm.[5]

  • Injection Volume: 20 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solutions: Prepare individual stock solutions of this compound, procaine, PABA, and DEAE in the mobile phase at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a mixed working standard solution containing all four analytes at a suitable concentration (e.g., 10 µg/mL each) by diluting the stock solutions with the mobile phase.

  • Specificity Samples:

    • Prepare individual solutions of this compound (e.g., 10 µg/mL).

    • Prepare individual solutions of each metabolite (procaine, PABA, DEAE) at a concentration at least as high as the this compound standard.

    • Prepare a mixture containing this compound (e.g., 10 µg/mL) spiked with a high concentration of each metabolite (e.g., 50 µg/mL each).

  • Sample Extraction (from plasma): A liquid-liquid extraction can be employed. To 500 µL of plasma, add an internal standard and alkalinize with sodium hydroxide. Extract the analytes with an organic solvent such as ethyl ether. Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.[6]

3. Specificity Validation Workflow:

The following workflow is crucial to validate the specificity of the assay.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_eval Data Evaluation Blank Blank Matrix Inject Inject Samples into HPLC Blank->Inject Propox_Std This compound Standard Propox_Std->Inject Metabolite_Stds Individual Metabolite Standards (Procaine, PABA, DEAE) Metabolite_Stds->Inject Spiked_Sample This compound + Metabolites Spiked_Sample->Inject Eval_Blank Check for interfering peaks at analyte retention times Inject->Eval_Blank Eval_Retention Determine retention times of this compound and metabolites Inject->Eval_Retention Eval_Resolution Assess peak resolution in the spiked sample Inject->Eval_Resolution Eval_Purity Evaluate peak purity of this compound Inject->Eval_Purity

Workflow for validating assay specificity.

Data Presentation: Specificity of the HPLC-UV Assay

The following table summarizes the expected outcomes of the specificity validation. Successful validation requires baseline separation of all compounds.

AnalyteExpected Retention Time (min)Resolution from this compound (Rs)Interference from Metabolites
This compound ~8.0-N/A
Procaine ~6.0> 2.0Expected to be well-resolved.
p-Aminobenzoic Acid (PABA) ~4.0> 2.0Expected to be well-resolved.
Diethylaminoethanol (DEAE) < 3.0> 2.0Expected to elute early and be well-resolved.

Note: Retention times are estimates and must be experimentally determined. The key acceptance criterion is a resolution (Rs) of greater than 2.0 between the this compound peak and all potential interferent peaks.

Comparison with Alternative Analytical Methods

While HPLC-UV is a robust and widely accessible method, other techniques can also be employed for the analysis of this compound and its metabolites. The choice of method will depend on the specific requirements of the study, such as the need for higher sensitivity or the analysis of complex biological matrices.

FeatureHPLC-UVLC-MS/MSSpectrophotometry
Specificity High (with proper method development)Very High (based on mass-to-charge ratio)Low (prone to interference from structurally similar compounds)
Sensitivity Moderate (µg/mL range)High (ng/mL to pg/mL range)[7]Low (µg/mL range)
Quantitative Accuracy HighHighModerate
Instrumentation Cost ModerateHighLow
Complexity of Operation ModerateHighLow
Sample Throughput ModerateHighHigh
Primary Application Routine quantification in quality control and pharmacokinetic studies.Bioanalysis of complex matrices, metabolite identification, and low-level quantification.Simple, rapid screening where high specificity is not critical.

References

A Comparative Study of the Side Effect Profiles of Propoxycaine and Other Ester-Type Anesthetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the side effect profiles of propoxycaine and other common ester-type local anesthetics, including procaine, tetracaine, and benzocaine. The information is supported by available experimental data to facilitate informed decisions in research and drug development.

Executive Summary

Ester-type local anesthetics are effective nerve-blocking agents, but their clinical use is often tempered by their potential for adverse effects. The most notable side effects associated with this class of drugs are allergic reactions, systemic toxicity affecting the central nervous system (CNS) and cardiovascular system, and local tissue reactions. These adverse effects are largely attributed to their metabolic pathway, which results in the formation of para-aminobenzoic acid (PABA), a known allergen, and their impact on cellular signaling pathways.[1][2][3] this compound, a para-aminobenzoic acid ester, was previously used in dental procedures for its rapid onset and longer duration of action compared to procaine, but was withdrawn from the US market in 1996.[4]

Comparative Side Effect Profiles: Quantitative Data

The following tables summarize the available quantitative data on the side effects of this compound and other ester-type anesthetics. It is important to note that direct comparative studies for all agents across all side effect parameters are limited. The data presented is synthesized from various in vitro and clinical studies and should be interpreted with consideration of the different experimental conditions.

Table 1: Physicochemical Properties of Selected Ester-Type Anesthetics

AnestheticMolecular FormulaMolecular Weight ( g/mol )
This compound HClC₁₆H₂₇ClN₂O₃330.8
Procaine HClC₁₃H₂₁ClN₂O₂272.77
Tetracaine HClC₁₅H₂₅ClN₂O₂300.82
BenzocaineC₉H₁₁NO₂165.19

Source: PubChem CID 11078, 5795, 8695, 2337[1][2][3][5]

Table 2: Comparative In Vitro Neurotoxicity of Ester-Type Anesthetics

AnestheticCell TypeEndpointMedian Concentration for Moderate Effect (M)
ProcaineCultured Neurons (Lymnaea stagnalis)Morphological Changes (Growth Cone Collapse)5 x 10⁻⁴
TetracaineCultured Neurons (Lymnaea stagnalis)Morphological Changes (Growth Cone Collapse)5 x 10⁻⁵

Source: Adapted from Yamano et al. (1999)

Table 3: Comparative In Vitro Cytotoxicity of Ester-Type Anesthetics

AnestheticCell TypeEndpointEC₅₀ (mM)
TetracaineRabbit Corneal Epithelial CellsLactate (B86563) Dehydrogenase Leakage0.96
Proparacaine*Rabbit Corneal Epithelial CellsLactate Dehydrogenase Leakage4.4

*Proparacaine is a structural analog of this compound and is often used as a surrogate in comparative studies. Source: Adapted from Grant RL, Acosta D. (1994)

Allergic Reactions

A significant concern with ester-type anesthetics is their potential to cause allergic reactions.[1][2] These reactions can range from mild contact dermatitis to life-threatening anaphylaxis.

The primary mechanism for these allergic reactions is the metabolic breakdown of ester anesthetics by plasma pseudocholinesterase into para-aminobenzoic acid (PABA).[6] PABA is a known allergen, and individuals may have been previously sensitized through exposure to other PABA-containing products like sunscreens or certain medications.[1][2]

Experimental Protocol: Allergy Testing

A definitive diagnosis of a local anesthetic allergy is crucial and is typically performed by an allergist. The standard procedure involves a combination of skin testing and, if necessary, a subcutaneous challenge test.[7][8]

1. Skin Prick Test (SPT):

  • Objective: To detect immediate-type hypersensitivity (IgE-mediated).

  • Methodology: A small drop of the undiluted local anesthetic solution is placed on the patient's forearm. A sterile lancet is then used to prick the skin through the drop.

  • Controls: A positive control (histamine) and a negative control (saline) are used for comparison.

  • Interpretation: A positive test is indicated by the formation of a wheal (a raised, itchy bump) and flare (redness) at the test site within 15-20 minutes, with the wheal diameter being significantly larger than the negative control.[9]

2. Intradermal Test (IDT):

  • Objective: To further assess for immediate-type hypersensitivity if the SPT is negative.

  • Methodology: A small amount (e.g., 0.02 mL) of a diluted local anesthetic solution (e.g., 1:100 or 1:10 dilution) is injected just under the skin of the forearm to raise a small bleb.

  • Interpretation: A positive test is characterized by an increase in the size of the bleb and surrounding erythema compared to a saline control.[8]

3. Subcutaneous Provocation Test (Challenge Test):

  • Objective: To confirm or rule out an allergy in a controlled setting when skin tests are negative but there is a strong clinical history of a reaction. This is considered the gold standard for diagnosis.

  • Methodology: Increasing doses of the local anesthetic are administered subcutaneously at timed intervals under close medical supervision.

  • Interpretation: The development of objective signs of an allergic reaction (e.g., urticaria, angioedema, bronchospasm, hypotension) confirms the allergy.

Systemic Toxicity

Systemic toxicity occurs when the local anesthetic reaches high concentrations in the bloodstream, primarily affecting the central nervous system (CNS) and the cardiovascular system.[10]

Neurotoxicity

Local anesthetics can cross the blood-brain barrier and cause a range of CNS effects, from initial excitatory symptoms to subsequent depression.

Common CNS Side Effects:

  • Dizziness and lightheadedness[1]

  • Tinnitus (ringing in the ears)

  • Metallic taste

  • Numbness of the tongue and perioral tissues

  • Restlessness and tremors

  • Seizures (at high concentrations)[1]

  • CNS depression, leading to coma and respiratory arrest in severe cases[11]

Experimental Protocol: In Vitro Neurotoxicity Assessment

  • Objective: To evaluate the direct toxic effects of local anesthetics on neuronal cells.

  • Methodology:

    • Cell Culture: Primary neurons (e.g., from dorsal root ganglia) or neuronal cell lines (e.g., SH-SY5Y) are cultured in a suitable medium.

    • Treatment: Cells are exposed to varying concentrations of the local anesthetic for specific durations.

    • Assessment of Cell Viability:

      • MTT or WST-1 Assay: Measures the metabolic activity of viable cells.

      • LDH Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.

    • Assessment of Apoptosis:

      • Caspase Activity Assays: Measures the activity of key apoptotic enzymes like caspase-3 and caspase-9.

      • TUNEL Staining: Detects DNA fragmentation, a hallmark of apoptosis.

    • Morphological Analysis: Microscopic examination of cell morphology for signs of damage, such as neurite retraction and growth cone collapse.

Cardiotoxicity

High systemic concentrations of local anesthetics can have profound effects on the cardiovascular system, leading to arrhythmias and myocardial depression.

Common Cardiovascular Side Effects:

  • Bradycardia (slow heart rate) or tachycardia (fast heart rate)[1]

  • Hypotension

  • Arrhythmias[1]

  • In severe cases, cardiovascular collapse and cardiac arrest[12]

Experimental Protocol: In Vitro Cardiotoxicity Assessment

  • Objective: To assess the direct effects of local anesthetics on cardiac cells.

  • Methodology:

    • Cell Culture: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or isolated primary cardiomyocytes are cultured.[13][14]

    • Treatment: The cardiac cells are exposed to a range of concentrations of the local anesthetic.

    • Electrophysiological Assessment:

      • Patch-Clamp Technique: To measure the effects on ion channels (e.g., sodium, potassium, calcium channels) that are crucial for cardiac action potentials.

      • Multi-electrode Arrays (MEAs): To record the field potentials and assess effects on conduction velocity and rhythm.

    • Contractility Assessment:

      • Video-based motion analysis: To measure the force and rate of contraction of cardiomyocyte clusters.

    • Calcium Imaging: Using fluorescent calcium indicators to measure changes in intracellular calcium transients, which are essential for excitation-contraction coupling.[15]

Signaling Pathways in Local Anesthetic-Induced Neurotoxicity

Research has identified several key signaling pathways that are implicated in the neurotoxic effects of local anesthetics. Understanding these pathways is crucial for developing strategies to mitigate these adverse effects.

Caspase Pathway

The caspase family of proteases plays a central role in the execution of apoptosis (programmed cell death). Local anesthetics have been shown to activate caspases, leading to neuronal cell death.[16][17]

Caspase_Pathway LA Local Anesthetic Mito Mitochondrial Dysfunction LA->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation (Initiator Caspase) CytC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis (Neuronal Cell Death) Casp3->Apoptosis

Caption: Intrinsic caspase pathway in local anesthetic-induced neurotoxicity.

PI3K/Akt and MAPK Pathways

The Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways are critical for cell survival and stress responses. Local anesthetics can modulate these pathways, contributing to their neurotoxic effects.[11][16]

PI3K_MAPK_Pathway LA Local Anesthetic PI3K PI3K/Akt Pathway (Inhibition) LA->PI3K MAPK MAPK Pathway (p38 Activation) LA->MAPK Survival Decreased Cell Survival PI3K->Survival Stress Increased Cellular Stress MAPK->Stress Neurotoxicity Neurotoxicity Survival->Neurotoxicity Stress->Neurotoxicity

Caption: Involvement of PI3K/Akt and MAPK pathways in neurotoxicity.

Experimental Workflow for Comparative Toxicity Assessment

A standardized workflow is essential for the objective comparison of the side effect profiles of different local anesthetics.

Experimental_Workflow Start Select Anesthetics (this compound, Procaine, etc.) InVitro In Vitro Studies Start->InVitro NeuroTox Neurotoxicity Assays (Neuronal Cells) InVitro->NeuroTox CardioTox Cardiotoxicity Assays (Cardiomyocytes) InVitro->CardioTox Allergy Allergenicity Assessment (e.g., PABA formation rate) InVitro->Allergy Data Data Analysis and Comparison (IC50, EC50 values) NeuroTox->Data CardioTox->Data Allergy->Data Report Generate Comparative Side Effect Profile Data->Report

References

Differentiating Propoxycaine from Its Structural Analogs Using Mass Spectrometry: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of propoxycaine and its structural analogs—procaine (B135), benzocaine, and tetracaine (B1683103)—with a focus on their differentiation using mass spectrometry. The information presented is supported by experimental data and detailed methodologies to assist researchers in developing and validating analytical methods for these local anesthetics.

Introduction to this compound and Its Analogs

This compound is a local anesthetic of the ester type, known for its rapid onset of action.[1][2] Structurally, it is the 2-(diethylamino)ethyl ester of 4-amino-2-propoxybenzoic acid.[1][2] Due to its chemical structure, it shares similarities with other ester-based local anesthetics, making their differentiation crucial in analytical settings such as pharmaceutical quality control, clinical toxicology, and forensic analysis.

The primary structural analogs of this compound discussed in this guide are:

  • Procaine: A widely known local anesthetic, it is the 2-(diethylamino)ethyl ester of 4-aminobenzoic acid.[3][4]

  • Benzocaine: A topical anesthetic, it is the ethyl ester of 4-aminobenzoic acid.[5][6][7]

  • Tetracaine: A potent local anesthetic, it is the 2-(dimethylamino)ethyl ester of 4-(butylamino)benzoic acid.[8][9]

The structural similarities and differences between these compounds give rise to distinct fragmentation patterns in mass spectrometry, allowing for their unambiguous identification.

Experimental Methodology for Mass Spectrometric Analysis

This section outlines a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the analysis of this compound and its structural analogs. This method is based on established protocols for the analysis of local anesthetics.[10][11][12]

1. Sample Preparation:

  • Standard Solutions: Prepare individual standard solutions of this compound, procaine, benzocaine, and tetracaine in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare working solutions by diluting the standard solutions to the desired concentration range (e.g., 1-1000 ng/mL) in the mobile phase.

  • Matrix Samples (e.g., Plasma, Urine): For biological samples, a protein precipitation or liquid-liquid extraction step is typically required. For example, to 100 µL of plasma, add 300 µL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes. The supernatant can then be diluted and injected into the LC-MS/MS system.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for the separation of these compounds.

  • Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) acetonitrile is commonly employed.

    • Gradient Program: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is effective for these amine-containing compounds.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 600 L/hr

  • Acquisition Mode: Full scan for initial identification and product ion scan (tandem MS) for structural confirmation and differentiation. For quantitative analysis, Multiple Reaction Monitoring (MRM) would be used.

  • Collision Gas: Argon at a suitable pressure.

  • Collision Energy: Optimized for each compound to achieve characteristic fragmentation (typically in the range of 10-40 eV).

Comparative Mass Spectral Data

The key to differentiating this compound from its structural analogs lies in their distinct mass-to-charge ratios (m/z) for the protonated molecule [M+H]⁺ and their unique fragmentation patterns. The following table summarizes the expected m/z values for the parent ions and major fragment ions.

CompoundChemical FormulaMolecular Weight ( g/mol )[M+H]⁺ (m/z)Major Fragment Ions (m/z)
This compound C₁₆H₂₆N₂O₃294.39295.2222.1, 194.1, 136.1, 99.1, 86.1
Procaine C₁₃H₂₀N₂O₂236.31237.2164.1, 120.1, 100.1, 86.1, 72.1
Benzocaine C₉H₁₁NO₂165.19166.1138.1, 120.1, 92.1, 65.1
Tetracaine C₁₅H₂₄N₂O₂264.36265.2193.1, 176.1, 150.1, 120.1, 72.1

Note: The m/z values are presented as monoisotopic masses and may vary slightly depending on the instrument and calibration.

Differentiation Based on Fragmentation Patterns

The structural differences between these molecules lead to characteristic fragmentation pathways upon collision-induced dissociation (CID) in the mass spectrometer.

  • This compound: The presence of the propoxy group (-OCH₂CH₂CH₃) on the benzene (B151609) ring is a key differentiating feature. The fragmentation of the [M+H]⁺ ion of this compound is expected to involve the cleavage of the ester linkage, similar to procaine, but with fragments that retain the propoxy group, leading to unique higher mass fragments (e.g., m/z 222.1 corresponding to the 4-amino-2-propoxybenzoyl moiety). The fragment at m/z 86.1, corresponding to the diethylaminoethyl side chain, is common with procaine.

  • Procaine: The fragmentation of the [M+H]⁺ ion of procaine (m/z 237.2) typically involves the cleavage of the ester bond, leading to a prominent fragment at m/z 120.1 (4-aminobenzoic acid) and m/z 100.1 or 86.1 from the diethylaminoethanol side chain.[3][13][14]

  • Benzocaine: Being a simpler ester without the tertiary amine side chain, benzocaine's [M+H]⁺ ion (m/z 166.1) fragments to produce a characteristic ion at m/z 138.1 (loss of ethylene) and m/z 120.1 (loss of ethanol).[15][16][17]

  • Tetracaine: The n-butyl group on the 4-amino position of the benzene ring is the key differentiator for tetracaine. Its [M+H]⁺ ion (m/z 265.2) will produce unique fragments reflecting this substitution, such as m/z 193.1 and 176.1, which are not observed in the other analogs.[8][18]

Experimental Workflow and Logic Diagram

The following diagrams illustrate the experimental workflow for differentiating these compounds and the logical relationship of their structural features to their mass spectral data.

experimental_workflow Experimental Workflow for LC-MS/MS Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Standard_Solutions Prepare Standard Solutions (this compound, Procaine, Benzocaine, Tetracaine) Working_Solutions Prepare Working Solutions Standard_Solutions->Working_Solutions LC_Separation Liquid Chromatography (C18 Reversed-Phase) Working_Solutions->LC_Separation Inject Sample Biological_Sample Biological Sample Extraction (e.g., Protein Precipitation) Biological_Sample->Working_Solutions MS_Ionization Mass Spectrometry (Positive ESI) LC_Separation->MS_Ionization MS_Detection Tandem MS Detection (Product Ion Scan) MS_Ionization->MS_Detection Data_Acquisition Acquire Mass Spectra MS_Detection->Data_Acquisition Data_Interpretation Interpret Fragmentation Patterns Data_Acquisition->Data_Interpretation Compound_Identification Compound Identification & Differentiation Data_Interpretation->Compound_Identification

Caption: Experimental workflow for the differentiation of this compound and its analogs.

structural_differentiation Structural Basis for Mass Spectrometric Differentiation cluster_propoxy Propoxy Group (-OC3H7) cluster_procaine Unsubstituted Amino Group cluster_benzocaine No Tertiary Amine Side Chain cluster_tetracaine N-Butyl Group (-C4H9) This compound This compound [M+H]⁺ = 295.2 Propoxy_fragment Unique Fragment (m/z 222.1) This compound->Propoxy_fragment results in Procaine Procaine [M+H]⁺ = 237.2 Procaine_fragment Fragment (m/z 120.1) Procaine->Procaine_fragment results in Benzocaine Benzocaine [M+H]⁺ = 166.1 Benzocaine_fragment Unique Fragments (m/z 138.1, 120.1) Benzocaine->Benzocaine_fragment results in Tetracaine Tetracaine [M+H]⁺ = 265.2 Tetracaine_fragment Unique Fragments (m/z 193.1, 176.1) Tetracaine->Tetracaine_fragment results in

Caption: Logical diagram showing how structural differences lead to unique mass fragments.

Conclusion

Mass spectrometry, particularly LC-MS/MS, is a powerful technique for the definitive identification and differentiation of this compound from its structural analogs procaine, benzocaine, and tetracaine. The unique molecular weights and, more importantly, the distinct fragmentation patterns arising from their specific structural moieties, provide a reliable basis for their individual characterization. By following a systematic analytical approach as outlined in this guide, researchers can confidently distinguish between these closely related compounds.

References

Safety Operating Guide

Navigating the Final Steps: A Comprehensive Guide to Propoxycaine Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and drug development, the responsible management and disposal of chemical compounds are paramount to ensuring a safe and compliant operational environment. Propoxycaine, a local anesthetic of the ester type that was withdrawn from the U.S. market in 1996 due to safety concerns, requires careful handling and disposal due to its chemical properties and potential hazards.[1][2] This guide provides a procedural framework for the proper disposal of this compound, aligning with general best practices for pharmaceutical and chemical waste management.

Understanding this compound and Its Associated Risks

Core Principles of this compound Disposal

The disposal of this compound must adhere to federal, state, and local regulations governing pharmaceutical and chemical waste. The primary regulatory frameworks in the United States are established by the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA).

Key steps for proper disposal include:

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including unused product, solutions, contaminated personal protective equipment (PPE), and labware (e.g., vials, syringes, and weighing papers), must be segregated from non-hazardous waste streams.

    • Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Containerization and Labeling:

    • Use a designated, leak-proof, and chemically compatible waste container.

    • Clearly label the container with "Hazardous Waste," the name "this compound," and any other identifiers required by your institution.

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated area away from incompatible materials.

    • Follow your institution's guidelines for the temporary storage of hazardous waste.

  • Disposal Vendor:

    • Arrange for the collection and disposal of the waste through a licensed hazardous waste disposal company. Your institution's EHS department will have approved vendors for this purpose.

    • Incineration is a common and recommended method for the destruction of pharmaceutical waste.[3][4]

  • Documentation:

    • Maintain meticulous records of the waste generated, including the quantity and date of disposal.

    • Retain all documentation provided by the disposal vendor, such as waste manifests.

Quantitative Data Summary

While specific quantitative data for this compound disposal is not available due to its discontinued (B1498344) use, the following table provides general guidelines for handling pharmaceutical waste.

ParameterGuidelineSource
Waste Characterization Treat as hazardous pharmaceutical waste.General Best Practices
Primary Disposal Method Incineration via a licensed hazardous waste facility.[3][4]
Regulatory Oversight DEA, EPA, State, and Local Authorities.[5][6]

Experimental Protocols

As this compound is no longer in common use, there are no current, standardized experimental protocols for its disposal. The procedural guidance provided here is based on established principles of chemical and pharmaceutical waste management. Researchers must consult their institution's specific protocols.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_prep Preparation & Identification cluster_contain Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal cluster_doc Documentation start This compound Waste Generated identify Identify as Potentially Hazardous Pharmaceutical Waste start->identify segregate Segregate from Non-Hazardous Waste identify->segregate container Select Appropriate Waste Container segregate->container label_waste Label Container with 'Hazardous Waste - this compound' container->label_waste store Store in Designated Secure Area label_waste->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs vendor Licensed Vendor Collects Waste contact_ehs->vendor incinerate Incineration at Approved Facility vendor->incinerate document Maintain Disposal Records & Manifests incinerate->document end Disposal Complete document->end

Caption: Workflow for the proper disposal of this compound waste.

Crucially, always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance tailored to your location and facilities. They are the definitive resource for ensuring compliance with all relevant regulations and for providing the necessary resources for safe and responsible chemical waste disposal.

References

Safeguarding Your Research: A Guide to Handling Propoxycaine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Propoxycaine. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

This compound, a local anesthetic of the ester type, necessitates careful handling due to its potential hazards.[1] This document outlines the required personal protective equipment (PPE), step-by-step operational procedures for safe handling, and a comprehensive disposal plan to minimize risk and environmental impact.

Essential Safety Data

A summary of key quantitative data for this compound hydrochloride is provided below to inform risk assessments and handling procedures.

PropertyValueSource
Molecular Formula C₁₆H₂₇ClN₂O₃[2][3]
Molecular Weight 330.85 g/mol [2][3]
Melting Point 148-150 °C[3]
Solubility Very soluble in water; slightly soluble in alcohol and chloroform; practically insoluble in ether.[3]
LD50 (Subcutaneous, Mouse) 80 mg/kg[4]
LD50 (Intravenous, Mouse) 7417 µg/kg[4]

Caption: Table 1. Physical, chemical, and toxicological properties of this compound hydrochloride.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound to prevent accidental exposure through inhalation, skin contact, or eye contact.

1. Eye and Face Protection:

  • Safety Goggles: Chemical splash goggles are required at all times.

  • Face Shield: A face shield must be worn in addition to safety goggles when there is a risk of splashing or when handling larger quantities.

2. Skin Protection:

  • Gloves: Chemical-resistant gloves are essential. For incidental contact, disposable nitrile gloves may be used. For prolonged contact, consult the glove manufacturer's chemical resistance guide.

  • Laboratory Coat: A fully buttoned laboratory coat is required to protect skin and clothing.

  • Closed-toe Shoes: Footwear that completely covers the feet is mandatory in the handling area.

3. Respiratory Protection:

  • Fume Hood: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation of airborne particles.

  • Respirator: If work must be performed outside of a fume hood, a properly fitted respirator is required.

Operational Plan for Safe Handling

Following a systematic workflow is crucial for minimizing the risks associated with this compound.

1. Preparation and Pre-Handling:

  • Designated Area: Designate a specific area for handling this compound, away from general laboratory traffic.

  • Decontamination: Ensure the designated area and all equipment are clean and decontaminated before starting.

  • Emergency Equipment: Verify that an eyewash station and safety shower are readily accessible and operational.

2. Handling this compound Powder:

  • Weighing: Conduct all weighing of this compound powder within a chemical fume hood.

  • Spill Prevention: Use a weigh boat or other containment method to prevent spillage.

  • Solution Preparation: When preparing solutions, add the powder to the solvent slowly to avoid splashing.

3. Storage:

  • Container: Store this compound in a tightly sealed, clearly labeled container.[5]

  • Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is between 2-8°C.[4]

  • Light and Air Sensitivity: Protect from prolonged exposure to light and air to prevent degradation.[3]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. This compound waste should be treated as hazardous chemical waste.

1. Waste Segregation:

  • Designated Waste Container: All solid and liquid waste containing this compound must be collected in a dedicated, clearly labeled hazardous waste container.

  • No Drain Disposal: Do not dispose of any this compound waste down the drain.[6]

  • Sharps: Any sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous waste.

2. Decontamination of Labware and Surfaces:

  • Gross Contamination Removal: Remove as much this compound residue as possible using a disposable scraper or towel.

  • Washing: Wash contaminated glassware and surfaces thoroughly with soap and water. Collect the rinse water as hazardous waste.

3. Final Disposal:

  • Waste Pickup: Arrange for the disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office.

  • Regulatory Compliance: Ensure all disposal activities are in full compliance with local, state, and federal regulations.

Safe Handling and Disposal Workflow

G This compound Safe Handling and Disposal Workflow prep Preparation - Designate Area - Don PPE - Verify Emergency Equipment handling Handling in Fume Hood - Weighing - Solution Preparation prep->handling Proceed with work storage Storage - Tightly Sealed Container - Cool, Dry, Ventilated - Protect from Light/Air handling->storage Store unused material spill Spill Response handling->spill If spill occurs disposal_prep Waste Segregation - Designated Hazardous Waste Container handling->disposal_prep Generate waste decon Decontamination - Labware & Surfaces - Collect Rinse Water spill->decon Clean up spill disposal_prep->decon After handling final_disposal Final Disposal - Contact EHS - Regulatory Compliance decon->final_disposal Waste ready for pickup

Caption: A workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propoxycaine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Propoxycaine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。